synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
An in-depth technical whitepaper on the , a highly functionalized heterocyclic building block critical to modern drug discovery. Strategic Overview & Retrosynthetic Rationale Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxyla...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical whitepaper on the , a highly functionalized heterocyclic building block critical to modern drug discovery.
Strategic Overview & Retrosynthetic Rationale
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a privileged scaffold frequently utilized in the development of CysLT1 selective antagonists[1] and bioactive pyridazino[4,5-b]indoles[2]. The incorporation of a fluorine atom at the C-5 position enhances metabolic stability and modulates the lipophilicity of the resulting pharmacophores. Meanwhile, the orthogonal reactivity between the C-2 ethyl ester and the C-3 aldehyde allows for divergent, site-specific functionalization.
The most robust and scalable synthetic route to this molecule relies on a two-stage approach. The foundational indole core is constructed via a classic Fischer Indole Synthesis[3]. Following the isolation of the core, the C-3 position is regioselectively functionalized via a Vilsmeier-Haack formylation[2].
Retrosynthetic pathway for ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
Stage I: Construction of the Fluorinated Indole Core
The synthesis of the intermediate, ethyl 5-fluoro-1H-indole-2-carboxylate, is achieved through the Fischer Indole Synthesis.
Mechanistic Causality:
The reaction begins with the condensation of 4-fluorophenylhydrazine hydrochloride and ethyl pyruvate to form an arylhydrazone. To drive the cyclization, polyphosphoric acid (PPA) is employed. PPA is specifically chosen because it acts as both a potent Brønsted acid and a dehydrating solvent. The acidic environment catalyzes the tautomerization of the hydrazone to an enamine, setting the stage for a thermally driven [3,3]-sigmatropic rearrangement. This rearrangement breaks the weak N-N bond and forms the critical C-C bond. Subsequent rearomatization and elimination of ammonia yield the indole core[3][4].
Experimental Protocol: Fischer Indole Synthesis
This protocol is designed as a self-validating system; visual cues at each step confirm reaction progression.
Step A: Hydrazone Condensation
Suspend 4-fluorophenylhydrazine hydrochloride (1.0 equiv) in a solvent mixture of ethanol and water (approx. 5:1 v/v).
Add ethyl pyruvate (1.05 equiv) dropwise at room temperature.
Heat the mixture to reflux (80 °C) for 4 hours.
Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the hydrazine and the formation of a new, less polar UV-active spot indicates completion.
Remove the ethanol under reduced pressure, inducing the precipitation of the hydrazone. Recrystallize from 70% aqueous ethanol to afford ethyl pyruvate 4-fluorophenylhydrazone as pale yellow crystals[4].
Step B: PPA-Catalyzed Cyclization
In a heavy-walled reactor, mix polyphosphoric acid (PPA) and phosphoric acid (2:1 w/w) to reduce the overall viscosity of the medium, facilitating uniform heating. Heat the mixture to 70 °C under mechanical stirring.
Add the hydrazone intermediate in small portions to manage the exothermic [3,3]-sigmatropic rearrangement. Maintain the internal temperature between 70–90 °C for 1 hour[4].
Validation: The reaction mixture will darken significantly. Complete consumption of the hydrazone should be verified by quenching a micro-aliquot in water and analyzing via TLC.
Pour the hot, viscous mixture directly into an excess of vigorously stirred ice water.
Validation: The sudden shift in pH and polarity forces the hydrophobic ethyl 5-fluoro-1H-indole-2-carboxylate to precipitate immediately as a light yellow/off-white solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
With the indole core established, the next objective is the introduction of the formyl group at the C-3 position.
Mechanistic Causality:
The indole ring is a highly electron-rich heteroaromatic system. The nitrogen lone pair participates in the pi-system, making the pyrrole ring susceptible to electrophilic attack. Quantum mechanical models show that the C-3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, granting it enamine-like nucleophilicity.
By reacting phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF), a highly electrophilic chloroiminium ion (the Vilsmeier reagent) is generated in situ. The C-3 carbon of the indole attacks this iminium ion, forming an intermediate iminium salt that is subsequently hydrolyzed to the target aldehyde[2].
Cool anhydrous DMF (5.0 equiv) to 0 °C under an inert argon atmosphere.
Add POCl3 (1.2 equiv) dropwise over 15 minutes.
Validation: The formation of the Vilsmeier reagent is highly exothermic and visually validated by the development of a pale yellow/orange tint in the solution. Stir for an additional 30 minutes at 0 °C.
Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
Gradually warm the reaction to room temperature, then heat to 40–50 °C for 2 hours.
Validation: The reaction will form a deeply colored, homogeneous solution (the stable iminium intermediate). TLC analysis should show complete consumption of the starting indole.
Pour the reaction mixture into a vigorously stirred mixture of crushed ice and 10% aqueous NaOH (or saturated sodium acetate) to achieve a pH of ~8.
Validation: Basic hydrolysis cleaves the iminium salt, releasing dimethylamine and precipitating the target ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a solid.
Filter the precipitate, wash with water, and recrystallize from ethanol to achieve >98% purity.
Workflow and mechanistic steps for the Vilsmeier-Haack formylation.
Quantitative Data & Analytical Characterization
The structural integrity of the synthesized ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the highly deshielded aldehyde proton and the intact ethyl ester are primary diagnostic markers[1].
The singlet at δ 10.57 ppm confirms successful C-3 formylation. The quartet at δ 4.50 and triplet at δ 1.43 confirm the survival of the C-2 ethyl ester during the acidic and basic workups.
References
Discovery of 3-substituted 1H-indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. doi.org.
Synthesis of 5-Fluoroindole-5-13C. diva-portal.org.
Synthetic strategies of pyridazino[4,5-b]indoles. semanticscholar.org.
Synthetic method of substituted indol-2-formic acid.
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate
Executive Summary Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5)[1] is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry and advanced organic synthesis. The molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5)[1] is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry and advanced organic synthesis. The molecule features a delicate electronic balance: the electron-donating nature of the indole nitrogen is counterbalanced by the electron-withdrawing 2-ethyl ester, the 3-formyl group, and the 5-fluoro substituent. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via the Vilsmeier-Haack reaction[2], and its divergent reactivity profile for drug discovery applications[3],[4].
Structural and Physicochemical Profiling
The strategic placement of functional groups on this indole core dictates its reactivity and biological utility. The 5-fluoro substituent is particularly critical in medicinal chemistry; it blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C5 position while modulating the lipophilicity and pKa of the indole N-H[2]. The 3-formyl group acts as a highly reactive electrophilic center for carbon-carbon and carbon-nitrogen bond formation, while the 2-ethyl ester provides a handle for subsequent cyclizations or amide couplings.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics and spectroscopic data for the compound[1],[5],[3].
Mechanistic Synthesis: The Vilsmeier-Haack Formylation
The standard method for introducing the formyl group at the C3 position of ethyl 5-fluoro-1H-indole-2-carboxylate is the Vilsmeier-Haack formylation[2],[4]. This reaction relies on the generation of a highly electrophilic chloroiminium ion, which undergoes electrophilic aromatic substitution with the electron-rich C3 position of the indole.
Vilsmeier-Haack Formylation Mechanism for C3-Functionalization.
Causality & Validation: The electron-withdrawing 2-ester and 5-fluoro groups slightly deactivate the indole core compared to an unsubstituted indole. Therefore, slight heating is required to drive the intermediate formation. The protocol below includes built-in validation steps to ensure structural integrity.
Reagent Generation: Purge a dry round-bottom flask with Argon. Add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) and cool to 0 °C. Add phosphorus oxychloride (POCl3) (1.5 equiv) dropwise over 15 minutes.
Validation Check: The solution will transition to a pale yellow, viscous complex, confirming the formation of the Vilsmeier reagent.
Substrate Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent exothermic degradation.
Reaction Execution: Remove the ice bath and heat the mixture to 45 °C for 3 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot should completely disappear, replaced by a highly polar baseline spot (the iminium intermediate).
Quenching & Hydrolysis (Critical Step): Pour the reaction mixture over crushed ice. Slowly add saturated aqueous sodium acetate (NaOAc) or 2M NaOH until the pH reaches 7-8.
Causality: Failing to neutralize the mixture will leave the water-soluble iminium salt in the aqueous phase. Neutralization drives the hydrolysis of the iminium to the formyl group, causing the product to precipitate.
Isolation: Stir the neutralized suspension for 30 minutes. Filter the precipitated solid, wash extensively with cold deionized water to remove DMF/salts, and dry under high vacuum.
Core Chemical Reactivity & Derivatization Strategies
The orthogonal reactivity of the C3-formyl, C2-ester, and N1-amine allows for divergent synthetic pathways. The formyl group is the most reactive electrophile, readily participating in reductive aminations and Knoevenagel condensations[3],[4].
Divergent Synthetic Derivatization Pathways for the Indole Scaffold.
Causality & Validation: Installing an alkylamine side chain at the C3 position requires selective reduction. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde or the C2-ester.
Imine Formation: In a dry flask, dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 equiv) and the desired primary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv).
Causality: Acetic acid catalyzes the formation of the iminium ion by protonating the carbonyl oxygen, increasing its electrophilicity.
Validation Check: Stir for 2 hours at room temperature. Take a crude 1H NMR aliquot; the disappearance of the aldehyde proton signal at ~10.57 ppm confirms complete imine formation. Do not proceed to reduction until this is verified.
Reduction: Add NaBH(OAc)3 (1.5 equiv) portionwise over 10 minutes. Stir the reaction mixture overnight at room temperature under Argon.
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Applications in Drug Discovery
The indole scaffold is ubiquitous in FDA-approved drugs[2]. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is specifically valued for its ability to rapidly generate structural complexity:
CysLT1 Selective Antagonists: Researchers have utilized the 3-formyl group to perform Wittig reactions, extending the carbon framework into substituted vinyl derivatives. Subsequent ester hydrolysis yields 1H-indole-2-carboxylic acid derivatives that act as potent, selective antagonists for the CysLT1 receptor, a key target in asthma and allergic rhinitis[3].
Pyridazino[4,5-b]indoles: The dual electrophilic nature of the C3-formyl and C2-ester groups makes this molecule an ideal precursor for fused tricyclic systems. Reaction with hydrazine derivatives leads to tandem condensation and cyclization, yielding pyridazino[4,5-b]indoles. These planar, heterocyclic systems are known for their bioisosterism with carbolines and exhibit potent antihypertensive and anticancer activities[4].
[3] Title: Discovery of 3-substituted 1H-indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists | Source: doi.org | URL:
ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate IUPAC name
An In-Depth Technical Guide to Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ethyl 5-fluoro-3-fo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, strategic synthesis, and significance as a building block for complex therapeutic agents. This document is structured to provide not just procedural steps but also the underlying chemical logic, empowering researchers to effectively utilize this versatile molecule.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate . This name precisely describes its molecular architecture:
Indole: The core is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.
5-fluoro: A fluorine atom is substituted at the 5th position of the indole ring system.
3-formyl: An aldehyde group (-CHO) is attached to the 3rd position.
2-carboxylate: An ethyl ester group (-COOCH₂CH₃) is located at the 2nd position.
1H: Indicates that the nitrogen of the pyrrole ring bears a hydrogen atom.
Caption: Chemical structure and key identifiers.
Physicochemical and Spectroscopic Data
The introduction of a fluorine atom significantly influences the molecule's properties, enhancing lipophilicity and metabolic stability, which are desirable traits in drug design.[1] The table below summarizes key physicochemical data for the related precursor and the methyl ester analog, providing a predictive baseline.
Property
Value
Source
Molecular Formula
C₁₂H₁₀FNO₃
-
Molecular Weight
235.21 g/mol
-
Physical Form
Solid
Melting Point (Precursor)
146-150 °C (for ethyl 5-fluoroindole-2-carboxylate)
The synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a well-established, two-stage process. This approach leverages classic named reactions that are foundational to heterocyclic chemistry.
Stage 1: Fischer Indole Synthesis to construct the core 5-fluoroindole-2-carboxylate scaffold.
Stage 2: Vilsmeier-Haack Formylation to regioselectively introduce the formyl group at the C3 position.
This sequence is highly efficient because the electron-donating nature of the indole nitrogen and the ring system directs the electrophilic Vilsmeier-Haack reagent to the C3 position, which is the most nucleophilic site on the indole ring.
Caption: Two-stage synthetic workflow diagram.
Detailed Experimental Protocols
The protocols described below are based on established methodologies for Fischer Indole Synthesis and Vilsmeier-Haack reactions.[1][3][4][5]
Protocol 1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate
This procedure follows the principles of the Fischer indole synthesis, a robust method for preparing indoles from arylhydrazones.[1][4][5]
Hydrazone Formation:
In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
Add ethyl pyruvate (1.05 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting phenylhydrazone may precipitate from the solution.
Cyclization and Aromatization:
Prepare a mixture of polyphosphoric acid (PPA) and phosphoric acid (e.g., a 2:1 weight ratio) in a separate flask and pre-heat it to approximately 75°C.[2]
Carefully add the crude phenylhydrazone from the previous step to the hot acid mixture with vigorous stirring.
Maintain the reaction temperature between 75-85°C for 1-2 hours to ensure complete cyclization.[2]
Work-up and Isolation:
After the reaction is complete, cool the mixture and slowly pour it into a beaker containing crushed ice with vigorous stirring.
The product, ethyl 5-fluoroindole-2-carboxylate, will precipitate as a light-colored solid.
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The reported yield for a similar process is around 87%.[2]
Protocol 2: Vilsmeier-Haack Formylation
This reaction introduces the formyl group at the C3 position of the indole ring system.[3][6]
Vilsmeier Reagent Preparation:
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C.
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 eq) dropwise to the cooled DMF with vigorous stirring.[3] The addition must be controlled to maintain the temperature below 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).
Formylation Reaction:
Dissolve the ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DMF.
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-5 hours, monitoring the reaction progress by TLC.[3][6][7]
Work-up and Purification:
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.[3]
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH 8-9).[3][7]
A precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Indole derivatives are a cornerstone of many natural products and pharmaceutical agents.[1][8] The title compound is not merely an academic curiosity; it is a high-value intermediate for synthesizing more complex molecules.
Scaffold for Bioactive Molecules: The 5-fluoroindole-2-carboxylate core is a known reactant in the preparation of agents with diverse biological activities, including antitumor, antihyperlipidemic, and anticoagulant (Factor Xa inhibitor) properties.[2]
Versatile Chemical Handle: The C3-formyl group is a synthetically versatile handle. It can readily undergo a wide range of chemical transformations, such as:
Reductive amination to introduce substituted amine side chains.
Wittig reactions to form alkenes.
Condensation reactions with active methylene compounds to build new heterocyclic rings.[9]
Oxidation to a carboxylic acid.
This versatility allows drug development professionals to perform late-stage functionalization, rapidly creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, similar 3-formylindole precursors have been used to synthesize novel HIV-1 integrase strand transfer inhibitors.[6]
Conclusion
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a strategically important building block in modern synthetic and medicinal chemistry. Its synthesis, rooted in the classic Fischer indole and Vilsmeier-Haack reactions, is both reliable and scalable. The presence of the fluorine atom provides beneficial pharmacodynamic properties, while the ester and formyl groups offer orthogonal handles for extensive chemical modification. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and utilize this valuable compound in their drug discovery and development programs.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications. Published November 8, 2022.
Synthesis and characterization of 5-fluoroindole derivatives. Benchchem.
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Published November 18, 2022.
Khezri M, Afghan A, Roohi L, Baradarani MM. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. 2016;2(2):120-126.
Organic Syntheses Procedure. Organic Syntheses.
ethyl 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate. Smolecule. Published January 5, 2024.
ETHYL 5-FLUOROINDOLE-2-CARBOXYLATE. ChemicalBook. Published January 13, 2026.
Fischer indole synthesis – Knowledge and References. Taylor & Francis.
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Published March 18, 2024.
synthesis and characterization of novel 5- flouroindolylmethylen hydrazon derivatives as schiff base. DergiPark.
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Published March 10, 2016.
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Published June 2014.
An In-Depth Technical Guide to Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document is intended for researche...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and strategic applications.
Introduction and Strategic Importance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Functionalization of the indole ring at various positions allows for the fine-tuning of biological activity. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a particularly valuable derivative. The presence of a fluorine atom at the C5 position can enhance metabolic stability and binding affinity, while the formyl group at the C3 position serves as a versatile chemical handle for further molecular elaboration. This strategic combination of functional groups makes it a sought-after building block for creating complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and anti-HIV agents.[3][4][5]
CAS Number Information:
A specific CAS (Chemical Abstracts Service) registry number for ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is not consistently reported across major chemical databases. However, its immediate synthetic precursor, Ethyl 5-fluoro-1H-indole-2-carboxylate , is well-documented with the following identifier:
For the purpose of synthesis and procurement of starting materials, this CAS number is of primary importance.
Synthesis via Vilsmeier-Haack Formylation
The most common and efficient method for introducing a formyl group at the electron-rich C3 position of an indole ring is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality of Experimental Choices
The Vilsmeier-Haack reaction is predicated on the generation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which is reactive enough to attack the nucleophilic indole ring. The indole C3 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation. The choice of DMF as the formyl source and POCl₃ as the activating agent is standard due to their commercial availability, reliability, and the reaction's broad functional group tolerance. The subsequent aqueous workup is critical for the hydrolysis of the intermediate iminium salt to the final aldehyde product.
Detailed Step-by-Step Experimental Protocol
This protocol describes the synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate from its precursor, ethyl 5-fluoro-1H-indole-2-carboxylate.
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5-2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
Indole Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching and Hydrolysis: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step is exothermic and should be performed in a well-ventilated fume hood.
Neutralization and Product Precipitation: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will typically precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold hexanes or a hexanes/ethyl acetate mixture to remove non-polar impurities.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow.
Physicochemical and Spectroscopic Data
The introduction of the formyl group significantly alters the physicochemical properties of the parent indole. Below is a summary of the properties for the starting material and predicted data for the final product.
Additional strong C=O stretch for aldehyde (~1670 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is not typically an end-product but rather a crucial intermediate. The C3-formyl group is an exceptionally versatile functional group for building molecular complexity.
Key Chemical Transformations
The aldehyde functionality can undergo a wide array of chemical reactions, including:
Reductive Amination: To introduce diverse amine side chains.
Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and the synthesis of alkenes.
Condensation Reactions: With active methylene compounds to form various heterocyclic rings or Michael acceptors.[10]
Oxidation: To form the corresponding carboxylic acid.
Reduction: To form the 3-hydroxymethyl derivative.
These transformations allow for the systematic exploration of the chemical space around the indole core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Therapeutic Targets
Derivatives synthesized from this intermediate have been investigated for a range of biological activities. The 3-formylindole moiety is a key component in compounds targeting:
Kinase Inhibition: As a scaffold for ATP-competitive inhibitors.
Antiviral Agents: Particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[11]
Anticancer Agents: The indole nucleus can interact with various targets involved in cell proliferation and apoptosis.[12]
Anti-inflammatory and Antioxidant Agents: Many indole derivatives exhibit potent anti-inflammatory and radical-scavenging properties.[3][13]
Caption: Role as a versatile chemical intermediate.
Safety and Handling
As a laboratory chemical, ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds suggest the following:
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[16]
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Always consult a comprehensive and up-to-date SDS for the specific compound or its closest analog before handling.
Molecular Architecture and Synthetic Utility of Ethyl 5-Fluoro-3-Formyl-1H-Indole-2-Carboxylate
Executive Summary Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a highly privileged, polyfunctionalized heterocyclic scaffold utilized extensively in computer-aided drug design (CADD) and medicinal chemistry[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a highly privileged, polyfunctionalized heterocyclic scaffold utilized extensively in computer-aided drug design (CADD) and medicinal chemistry[1]. The indole core is ubiquitous in biologically active natural products and targeted therapeutics[2]. By strategically incorporating a fluorine atom at the C5 position, alongside orthogonal reactive handles (a C3-formyl group and a C2-ethyl carboxylate), this molecule serves as a premier building block for synthesizing complex tricyclic systems. Its derivatives are heavily investigated as CysLT1 selective antagonists[3] and potent antihypertensive agents[4].
Physicochemical & Structural Profiling
The strategic placement of the 5-fluoro substituent significantly alters the pharmacokinetic and pharmacodynamic profile of the indole core. Fluorine's high electronegativity lowers the pKa of the indole N-H, enhancing its hydrogen-bond donating capacity to target proteins. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C5 position, a common liability in unsubstituted indoles[2].
Property
Value
Chemical Name
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
CAS Registry Number
199603-85-5
Molecular Formula
C12H10FNO3
Molecular Weight
235.21 g/mol
Hydrogen Bond Donors
1 (Indole N-H)
Hydrogen Bond Acceptors
4 (F, C=O ester, C=O formyl, ether O)
Rotatable Bonds
3
Data summarized from established chemical inventories[1].
The most efficient and scalable route to synthesize ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is via the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate[2]. As a Senior Application Scientist, I emphasize that this reaction is not merely a mixing of reagents; it is a highly sensitive electrophilic aromatic substitution that requires strict thermal and kinetic control to ensure a self-validating, high-yield workflow.
Standard Operating Procedure: Vilsmeier-Haack Formylation
Step 1: Vilsmeier Reagent Generation. Charge a flame-dried, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Cool to 0°C using an ice-water bath. Dropwise add Phosphorus oxychloride (POCl3) (1.5 eq) over 30 minutes.
Causality Note: DMF acts as both the solvent and the formyl source. The reaction between DMF and POCl3 is highly exothermic. Maintaining the internal temperature below 5°C prevents the premature degradation of the highly electrophilic Vilsmeier reagent (chloroiminium ion).
Step 2: Substrate Addition. Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
Step 3: Electrophilic Aromatic Substitution. Remove the ice bath, allowing the mixture to warm to room temperature, then heat to 40°C for 2-4 hours.
Causality Note: The C3 position of the indole is the most nucleophilic site. However, the electron-withdrawing C2-carboxylate slightly deactivates the ring. Mild heating overcomes this activation energy barrier without causing polymerization.
Step 4: Hydrolysis and Quenching. Pour the reaction mixture over crushed ice. Slowly adjust the pH to 7-8 using saturated aqueous sodium acetate (NaOAc).
Causality Note: The initial product is an iminium salt (Wheland intermediate). Strict pH control using a weak base like NaOAc ensures the quantitative hydrolysis of the iminium to the target aldehyde, while preventing the unwanted saponification of the C2-ethyl ester that would occur if strong bases (e.g., NaOH) were used.
Step 5: Isolation. Stir the neutralized mixture for 1 hour. Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum to afford the product[2].
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.
Downstream Derivatization & Chemical Biology Applications
The true synthetic value of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate lies in its orthogonal reactivity. The C3-aldehyde is a hard electrophile, primed for Knoevenagel condensations or reductive aminations. Conversely, the C2-ester can undergo nucleophilic acyl substitution. When reacted with bifunctional nucleophiles like hydrazine hydrate, these two handles act synergistically to form fused tricyclic systems, such as pyridazino[4,5-b]indoles, which are highly sought-after scaffolds for antihypertensive agents[4].
Figure 2: Divergent downstream synthetic applications of the 3-formyl and 2-carboxylate handles.
Analytical Characterization
To ensure the self-validating integrity of the synthesis, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is employed. The successful installation of the formyl group is definitively confirmed by a highly deshielded singlet in the downfield region of the spectrum.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Indole N-H
~12.50
Singlet (broad)
-
1H
C3-CHO (Formyl)
10.57
Singlet
-
1H
C4-H
7.89
Doublet of doublets
9.6, 2.4
1H
C6-H
7.59
Multiplet
-
1H
C7-H
7.28
Multiplet
-
1H
Ester -CH2-
4.45
Quartet
7.2
2H
Ester -CH3
1.39
Triplet
7.2
3H
Note: 1H NMR data acquired at 300 MHz in DMSO-d6. The diagnostic formyl peak at 10.57 ppm confirms successful C3 functionalization[3].
Spectroscopic Profiling and Synthetic Methodology of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: A Technical Guide
Executive Summary Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of CysLT1 selective antag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of CysLT1 selective antagonists[1] and bioactive pyridazino[4,5-b]indoles[2]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned breakdown of its spectroscopic signatures (NMR, IR, MS) alongside a field-proven synthetic protocol.
Structural & Physicochemical Profiling
Before diving into spectral interpretation, it is crucial to establish the baseline physicochemical parameters of the molecule. The presence of the electron-withdrawing fluoro, ester, and formyl groups significantly alters the electronic landscape of the indole core, which dictates both its reactivity and its spectroscopic behavior.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
CAS Number
199603-85-5
Molecular Formula
C₁₂H₁₀FNO₃
Molecular Weight
235.21 g/mol
| Monoisotopic Exact Mass | 235.0645 Da |
Spectroscopic Data Analysis & Causality
A robust analytical workflow requires understanding why a signal appears where it does. Below is the self-validating spectral data for this compound.
¹H NMR Spectroscopy (300 MHz, DMSO-d₆)
The ¹H NMR spectrum provides definitive proof of regioselective formylation at the C3 position[3].
The Fluorine Effect: The C4 proton (δ 7.89) is highly diagnostic. It appears as a doublet of doublets due to a strong ortho-coupling with the highly electronegative ¹⁹F nucleus (³J{HF} = 9.6 Hz) and a weaker meta-coupling with the C6 proton (⁴J{HH} = 2.4 Hz)[3].
Missing N-H Signal: In routine literature spectra for this compound, the indole N-H proton (typically expected around δ 12.0–12.5) is often absent from the integration list[1]. This is caused by rapid chemical exchange with trace moisture in the DMSO-d₆ solvent and quadrupolar relaxation from the ¹⁴N nucleus, which broadens the signal into the baseline.
Mass Spectrometry (ESI-TOF)
Electrospray ionization (ESI) in positive mode readily protonates the basic sites (e.g., the formyl oxygen), yielding a stable molecular ion.
Table 3: Exact Mass Data
Ion Species
Theoretical m/z
Observed m/z
[M+H]⁺
236.0723
~236.07
| [M+Na]⁺ | 258.0542 | ~258.05 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to validate the orthogonal carbonyl environments.
Table 4: Key IR Vibrational Frequencies
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
~3250
N-H
Indole secondary amine stretch
~1715
C=O (Ester)
Ester carbonyl stretch
~1660
C=O (Aldehyde)
Conjugated formyl carbonyl stretch
| ~1140 | C-F | Aryl fluoride stretch |
Causality: The formyl C=O stretch (~1660 cm⁻¹) is shifted to a significantly lower frequency than the ester C=O (~1715 cm⁻¹). This is due to extensive resonance conjugation with the electron-rich indole π-system, which increases the single-bond character of the formyl carbonyl.
The most robust and regioselective method for synthesizing ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is the Vilsmeier-Haack formylation of the corresponding ethyl 5-fluoro-1H-indole-2-carboxylate precursor[4].
Caption: Experimental workflow for the Vilsmeier-Haack formylation of the indole core.
Step-by-Step Protocol
Preparation of the Vilsmeier Reagent: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C under an inert atmosphere. Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise.
Causality: The formation of the highly electrophilic chloroiminium ion is exothermic; strict temperature control prevents reagent decomposition.
Substrate Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
Reaction Execution: Warm the mixture to 40-50 °C and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc).
Causality: While indoles are naturally nucleophilic at C3, the electron-withdrawing ester at C2 slightly deactivates the ring, necessitating mild heating to drive the reaction to completion[2].
Quenching & Hydrolysis: Pour the reaction mixture over crushed ice. Slowly adjust the pH to 7-8 using a 10% aqueous NaOH solution.
Causality: Neutralization is mandatory. It hydrolyzes the intermediate iminium species into the target aldehyde and forces the precipitation of the organic product from the aqueous phase.
Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure product.
Mechanistic Pathway
Understanding the logical relationship of the reaction mechanism ensures that researchers can troubleshoot low yields or unexpected side reactions.
Caption: Logical relationship and mechanism of the Vilsmeier-Haack formylation at the C3 position.
Despite the presence of the C2 ester, the indole nitrogen's lone pair donates electron density into the ring (enamine-like reactivity), making the C3 position the most nucleophilic site. The electrophilic attack by the chloroiminium ion forms a Wheland intermediate, which rapidly loses a proton to restore aromaticity before aqueous hydrolysis yields the final aldehyde.
References
Discovery of 3-substituted 1H-indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry / Supplemental Data.
1
Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry (2013).
4
Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc (2023).
2
Solvation Thermodynamics and Solvent Profiling of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Executive Summary Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS No. 199603-85-5) is a highly functionalized heterocyclic building block extensively utilized in the discovery of novel therapeutics, including CysLT1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS No. 199603-85-5) is a highly functionalized heterocyclic building block extensively utilized in the discovery of novel therapeutics, including CysLT1 selective antagonists and HIV-1 integrase inhibitors [[1]](1]. Due to its rigid planar structure and complex hydrogen-bonding potential, mastering its solubility profile is critical for optimizing reaction conditions, purification workflows, and biological assay preparations 2[2]. This technical guide provides an in-depth analysis of the physicochemical forces governing its solubility and establishes field-proven protocols for empirical solubility determination.
Structural Causality and Solvation Thermodynamics
The solubility of an organic molecule is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, several structural features govern this equilibrium:
Hydrogen Bonding Network: The indole >N-H acts as a strong hydrogen bond donor, while the 3-formyl and 2-carboxylate carbonyl oxygens serve as potent hydrogen bond acceptors. This allows for strong intermolecular hydrogen bonding in the solid state, leading to high lattice energy.
Lipophilicity and Inductive Effects: The 5-fluoro substituent increases the overall lipophilicity of the molecule while simultaneously withdrawing electron density from the indole core. This inductive effect subtly increases the acidity of the >N-H proton, enhancing its interaction with strong H-bond accepting solvents.
Solvent Interactions: Polar aprotic solvents (e.g., DMSO, DMF) possess high dipole moments and strong H-bond accepting capabilities, which effectively disrupt the intermolecular >N-H···O=C bonds of the crystal lattice. Conversely, the compound exhibits poor solubility in non-polar hydrocarbons (e.g., heptane) and chlorinated solvents due to their inability to participate in hydrogen bonding or overcome the high lattice energy of the planar indole system 3[3].
Empirical Solubility Profile in Organic Solvents
Based on the structural mechanics and empirical data from synthetic workflows involving closely related 3-formyl-1H-indole-2-carboxylates, the solubility profile across various solvent classes is summarized below.
Table 1: Qualitative and Quantitative Solubility Matrix at 25°C
Solvent Class
Representative Solvent
Estimated Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Strong H-bond acceptance with indole >N-H; high dipole moment stabilizes the solute.
Ethers
THF
Moderate (~10-30 mg/mL)
Moderate H-bond acceptor; sufficient to solvate the monomeric form.
Esters
Ethyl Acetate (EtOAc)
Low to Moderate
Weak disruption of the crystal lattice; often used as an anti-solvent or in mixed solvent chromatography.
Alcohols
Ethanol, Methanol
Low (at 25°C), High (at Reflux)
Protic solvents compete for H-bonding but struggle to break the lattice at room temp. Ideal for recrystallization [[2]](2].
Halogenated
Dichloromethane (DCM)
Very Low
Lacks H-bond capacity; unable to overcome the high lattice energy of the planar indole system 3[3].
Aliphatic
Hexanes, Heptane
Insoluble
Highly non-polar; completely incompatible with the polar functional groups of the solute.
Application-Driven Solvent Selection Workflow
Selecting the correct solvent is highly dependent on the downstream application. The following decision matrix illustrates the optimal solvent pathways for chemical synthesis, purification, and biological evaluation.
Decision matrix for solvent selection based on downstream applications.
To accurately determine the solubility of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate for formulation or rigorous physical chemistry profiling, the Shake-Flask method (adapted from OECD Test Guideline 105) coupled with HPLC-UV is the gold standard.
Self-Validating Mechanism: Kinetic solubility assays (e.g., solvent shifting) often overestimate solubility due to the formation of metastable supersaturated solutions. The protocol below uses a strict 48-hour equilibration to ensure the system reaches true thermodynamic equilibrium with the lowest-energy crystalline state.
Step 1: Preparation of the Solid-Solvent Suspension
Weigh an excess amount (~100 mg) of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate powder into a 5 mL amber glass vial.
Add 1.0 mL of the evaluation solvent (e.g., DMSO, EtOAc, or THF).
Causality: An amber vial is utilized to prevent potential UV-induced degradation of the highly reactive 3-formyl group during the extended equilibration period.
Step 2: Isothermal Equilibration
Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
Submerge the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C.
Agitate at 300 RPM for 48 hours.
Causality: Shorter equilibration times (e.g., 2-4 hours) often capture the kinetic solubility of amorphous domains. The 48-hour window provides sufficient activation energy and time for the solute to crystallize into its most stable polymorphic lattice, yielding the true thermodynamic solubility.
Step 3: Phase Separation
Remove the vial from the bath and immediately filter the suspension through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.
Critical Control: The syringe and filter must be pre-incubated at 25°C. If the apparatus is colder than the solution, the localized temperature drop will cause immediate precipitation of the solute within the filter membrane, artificially lowering the measured solubility.
Step 4: Dilution and HPLC-UV Quantification
Transfer a 10.0 µL aliquot of the saturated filtrate into a 10 mL volumetric flask and dilute to the mark with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water).
Analyze the sample via HPLC using a C18 reverse-phase column. Detect the compound at its UV absorption maximum, typically 368 nm for 3-formyl indole derivatives 2[2].
Calculate the concentration using a pre-established standard calibration curve (R² > 0.999).
Literature Review and Technical Guide: 3-Formyl-1H-Indole-2-Carboxylate Esters in Advanced Organic Synthesis and Drug Discovery
Abstract Indole derivatives represent a privileged scaffold in medicinal chemistry due to their ability to mimic endogenous biomolecules and interact with diverse biological targets. Within this class, 3-formyl-1H-indole...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Indole derivatives represent a privileged scaffold in medicinal chemistry due to their ability to mimic endogenous biomolecules and interact with diverse biological targets. Within this class, 3-formyl-1H-indole-2-carboxylate esters (predominantly the methyl and ethyl variants) serve as highly versatile, bifunctional building blocks. The presence of an electrophilic C3-formyl group adjacent to a C2-carboxylate ester enables orthogonal chemical modifications. This whitepaper provides an in-depth technical analysis of their synthesis, downstream transformations, and critical applications in modern drug discovery.
Structural & Chemical Profiling
The synthetic utility of 3-formyl-1H-indole-2-carboxylates stems from their unique electronic distribution. The enamine-like character of the indole pyrrole ring makes the C3 position highly nucleophilic, while the subsequent addition of the formyl and ester groups creates a dense array of electrophilic centers for downstream functionalization.
Table 1: Physicochemical Properties of Key Esters1
The standard industry approach for synthesizing these esters relies on the Vilsmeier-Haack formylation . This reaction leverages the inherent nucleophilicity of the indole C3 position to attack a highly reactive chloroiminium ion.
Mechanistic workflow of Vilsmeier-Haack formylation targeting the indole C3 position.
Objective: Regioselective installation of a formyl group at the C3 position of an indole-2-carboxylate core [[2]]().
Reagent Preparation & Electrophile Generation :
Action: Dissolve the starting indole-2-carboxylate (e.g., 0.37 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) under an inert atmosphere.
Causality: DMF acts dually as the polar aprotic solvent and the formylating precursor.
Action: Cool the system to 0–5 °C and add Phosphorus oxychloride (POCl3, 3.73 mmol, 10 eq) dropwise.
Causality: The reaction between POCl3 and DMF generates the Vilsmeier-Haack reagent (chloroiminium ion). This step is highly exothermic; strict cooling prevents the thermal degradation of the delicate iminium intermediate.
Electrophilic Aromatic Substitution :
Action: Stir the mixture at room temperature for 2 hours, then heat under reflux for an additional 2 hours.
Causality: Heating provides the activation energy required to drive the electrophilic attack to completion, which is especially critical if the indole ring contains deactivating halogen substituents (e.g., 6-bromo substitution).
Alkaline Hydrolysis & Neutralization :
Action: Cool the solution to room temperature and adjust the pH to 8 using anhydrous sodium carbonate (Na2CO3).
Causality: The alkaline environment hydrolyzes the C3-iminium intermediate into the target aldehyde. Neutralizing the generated HCl is critical to prevent the acid-catalyzed cleavage of the C2-carboxylate ester.
Extraction & Validation (In-Process Control) :
Action: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation: Perform Thin-Layer Chromatography (TLC). Confirm the structure via 1H-NMR; successful formylation is self-validated by the appearance of a distinct, highly deshielded aldehyde proton singlet downfield at approximately δ 10.5–10.7 ppm3.
Divergent Chemical Transformations
The orthogonal reactivity of the C3-aldehyde (highly susceptible to nucleophilic attack) and the C2-ester allows these molecules to act as central nodes in divergent synthetic pathways.
Divergent synthetic applications of 3-formyl-1H-indole-2-carboxylates in drug discovery.
Aplysinopsin Analogues : Condensation of the C3-formyl group with active methylene compounds (such as 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives) yields aplysinopsin and β-carboline thiohydantoin analogues, which are heavily researched for their marine-alkaloid-like anticancer properties 4.
Thiazolidin-4-one Derivatives : Treating ethyl 3-formyl-1H-indole-2-carboxylate with thiosemicarbazide yields an intermediate that, upon cyclocondensation with chloroacetic acid, forms thiazolidin-4-one derivatives known for potent anti-inflammatory activity 5.
Through molecular hybridization, the formyl group can undergo Aldol condensation with acetophenones (e.g., 3,4,5-trimethoxyacetophenone) to generate 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives (chalcone hybrids). SAR studies reveal that the position of methoxy groups on the indole ring drastically impacts biological activity. For instance, compound 9e (containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety) exhibits remarkable sub-micromolar antiproliferative activity against solid tumors while sparing certain leukemia lines 3.
Table 2: Antiproliferative Activity (IC50) of Compound 9e3
Cell Line
Tissue Origin
IC50 (µM)
HeLa
Cervical Cancer
0.37
HT29
Colorectal Cancer
0.16
MCF-7
Breast Cancer
0.17
HL-60
Leukemia
18.00
HIV-1 Integrase Strand Transfer Inhibitors
In antiviral drug development, indole-2-carboxylic acid derivatives act as potent HIV-1 integrase inhibitors. The C2-carboxyl group and the indole core form a critical chelating complex with two Mg2+ ions in the integrase active site. The C3-formyl group serves as the essential synthetic anchor to append bulky hydrophobic moieties (e.g., trifluoromethylbenzyl groups) that occupy the hydrophobic pocket of the viral enzyme, effectively blocking strand transfer 2.
Conclusion
3-formyl-1H-indole-2-carboxylate esters are indispensable intermediates in modern synthetic chemistry. Their highly predictable reactivity profiles—governed by the electron-rich indole core and the orthogonal electrophilicity of the C2/C3 substituents—allow researchers to construct complex, biologically active architectures ranging from marine alkaloid analogues to targeted HIV-1 integrase inhibitors.
References
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues
Source: Zeitschrift fur Naturforschung B / ResearchGate
URL: [Link]
Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach
Source: PMC / NIH
URL:[Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors
Source: PMC / NIH
URL: [Link]
Facile Synthesis of Thiazolidin-4-one Derivatives Incorporating Indole Moiety
Source: Journal of Sebha University (Pure and Applied Sciences)
URL:[Link]
Comprehensive Material Safety and Handling Guide: Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Executive Summary Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry. It serves as a critical intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of 3-substituted 1H-indole-2-carboxylic acid derivatives, which have been identified as a novel class of highly potent and selective CysLT1 antagonists for asthma therapy [1].
This technical guide transcends traditional Material Safety Data Sheet (MSDS) formats. By integrating physicochemical profiling with mechanistic toxicology and field-proven synthetic protocols, it provides researchers with a holistic framework for safely handling and deploying this compound in advanced drug development workflows.
Physicochemical Profiling & Structural Causality
The reactivity and hazard profile of this compound are intrinsically linked to its molecular architecture. The electron-withdrawing nature of the fluorine atom at the C5 position exerts a strong inductive effect across the indole core, which subsequently increases the electrophilicity of the C3-formyl group.
Quantitative Physicochemical Data
Property
Value / Description
Chemical Name
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
CAS Number
199603-85-5 [2]
Molecular Formula
C12H10FNO3
Molecular Weight
235.21 g/mol
Predicted LogP
~2.5 – 3.0 (Lipophilic)
Hydrogen Bond Donors
1 (Indole N-H)
Hydrogen Bond Acceptors
4 (Carbonyl oxygens, Fluorine)
Physical State
Solid (Off-white to pale yellow powder)
Causality Insight: The lipophilicity (LogP ~2.5) allows the molecule to readily partition into lipid bilayers, facilitating dermal penetration. Once absorbed, the highly electrophilic C3-formyl group acts as the primary reactive pharmacophore—and toxophore—driving both its synthetic utility and its hazard profile.
Hazard Identification & Mechanistic Toxicology
Standard GHS classifications for this class of halogenated indole-3-carboxaldehydes include H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [3].
Mechanistic Toxicology
The hazards are not merely physical; they are chemical. The C3-formyl group, activated by the C5-fluoro substituent, is highly susceptible to nucleophilic attack. In a biological context, primary amines on the surface of skin or eye proteins (e.g., lysine residues) act as nucleophiles. This leads to the formation of covalent Schiff base adducts. The immune system recognizes these cross-linked proteins as foreign antigens or damage-associated molecular patterns (DAMPs), triggering the localized inflammatory response clinically observed as irritation.
Figure 1: Mechanistic pathway of dermal and ocular irritation driven by C3-formyl reactivity.
Experimental Protocols & Safe Handling
To leverage this compound safely, workflows must account for its reactivity. A common application is the Knoevenagel condensation to yield 3-(2-(ethoxycarbonyl)-5-fluoro-1H-indol-3-yl)acrylic acid, a direct precursor to CysLT1 selective antagonists [1].
Protocol: Knoevenagel Condensation Workflow
This protocol is designed as a self-validating system. Each step contains a physical or chemical checkpoint to ensure the reaction proceeds safely and efficiently.
Step 1: Reagent Preparation (Fume Hood Required)
Action: Weigh 1.0 eq of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate and 1.5 eq of malonic acid. Transfer to a dry, round-bottom flask.
Safety Check: Ensure the compound is a free-flowing powder. Clumping indicates moisture ingress and premature oxidation of the formyl group to a carboxylic acid, which will stall the reaction.
Step 2: Solvent and Catalyst Addition
Action: Add anhydrous pyridine (0.5 M relative to the indole) followed by a catalytic amount of piperidine (0.1 eq).
Causality Insight: Pyridine acts as both a solvent and a weak base to facilitate malonic acid deprotonation. Piperidine is crucial; it condenses with the C3-formyl group to form a highly reactive iminium intermediate, drastically lowering the activation energy barrier for the carbon-carbon bond formation.
Step 3: Reflux and Monitoring
Action: Heat the mixture to 80°C under an inert argon atmosphere for 4 hours.
Self-Validation: The solution should transition from pale yellow to deep orange. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (UV active at 254 nm) validates reaction completion.
Step 4: Acidic Quench and Isolation
Action: Cool the mixture to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2-3.
Causality Insight: The acidic quench neutralizes the pyridine and piperidine, converting them to highly water-soluble hydrochloride salts. Simultaneously, it ensures the newly formed acrylic acid derivative remains protonated, forcing it to precipitate out of the aqueous phase.
Self-Validation: If the pH remains > 4, the product will remain partially ionized and dissolved, leading to severe yield loss.
Step 5: Filtration
Action: Isolate the precipitate via vacuum filtration. Wash with cold distilled water to remove residual pyridine salts.
Atmosphere: Store under inert gas (Argon or Nitrogen). The C3-formyl group is susceptible to auto-oxidation in the presence of atmospheric oxygen, converting to the unreactive carboxylic acid.
Temperature: 2–8°C (Refrigerated). Thermal energy accelerates both oxidation and potential dimerization.
Light: Store in amber vials. Indole derivatives can undergo photo-degradation upon prolonged exposure to ambient UV light.
Emergency Spill Response
Solid Spill: Do not sweep dry, as this creates hazardous airborne dust (H335). Gently cover the spill with a damp absorbent pad or wet sand to suppress aerosolization.
Chemical Neutralization: For trace residues on benchtops, wipe with a dilute solution of a mild, non-hazardous primary amine (e.g., dilute glycine buffer) followed by soap and water. The amine will safely quench any residual electrophilic formyl groups via Schiff base formation before it can contact human skin.
References
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Chen, H., Yang, H., Wang, Z., Xie, X., Nan, F. ACS Medicinal Chemistry Letters. 2016 Jan 22;7(3):335-9.
URL:[Link]
Exploratory
A Technical Guide to Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic acquisition and application of highly functionalized heterocyclic building blocks are paramount to the success of discovery campai...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic acquisition and application of highly functionalized heterocyclic building blocks are paramount to the success of discovery campaigns. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key scaffold, presents a unique combination of reactive handles that make it an invaluable intermediate in the synthesis of complex bioactive molecules. The strategic placement of the fluorine atom, formyl group, and ethyl ester on the indole core allows for a diverse range of chemical transformations, paving the way for the creation of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its applications in medicinal chemistry, with a focus on the underlying principles that guide its use.
Commercial Availability and Strategic Sourcing
While direct, large-scale commercial production of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can be limited to specialty chemical providers, its immediate precursor, ethyl 5-fluoro-1H-indole-2-carboxylate, is readily available from several major chemical suppliers. This strategic sourcing of the precursor is often the most practical and cost-effective approach for research and development purposes.
A curated list of reputable suppliers for both the target compound and its precursor is provided below. It is imperative for researchers to obtain and review the Safety Data Sheet (SDS) from their chosen supplier prior to handling these chemicals.
Table 1: Commercial Suppliers of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate and its Precursor
Availability may vary; often synthesized on demand.
Ethyl 5-fluoro-1H-indole-2-carboxylate
Sigma-Aldrich, Thermo Scientific, Avantor
Readily available in various quantities. This is the recommended starting material for the synthesis protocol outlined in this guide.
Synthesis and Mechanistic Rationale: The Vilsmeier-Haack Reaction
The most reliable and widely employed method for the synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
The indole ring is a highly electron-rich heterocycle, and electrophilic substitution preferentially occurs at the C3 position. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile in this reaction. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indole-2-carboxylates.[6][7]
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
Inert atmosphere (nitrogen or argon) setup
Magnetic stirrer and heating mantle
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
Formylation Reaction: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. The mixture should be stirred vigorously during quenching. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Purification: Remove the solvent in vacuo to yield the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a solid.
Quality Control and Characterization
Ensuring the identity and purity of the synthesized compound is a critical step. The following analytical techniques are recommended for full characterization.
Table 2: Analytical Characterization Data
Technique
Expected Observations
¹H NMR
Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons on the indole ring (with splitting patterns influenced by the fluorine substituent), a singlet for the aldehyde proton, and a broad singlet for the N-H proton.
¹³C NMR
Resonances for the carbonyl carbons of the ester and aldehyde, carbons of the indole ring (with C-F couplings), and the ethyl group carbons. A computed ¹³C NMR spectrum for the closely related methyl ester is available for comparison.[8]
Mass Spectrometry
The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀FNO₃, MW: 235.21 g/mol ).
Melting Point
A sharp melting point is indicative of high purity. The non-fluorinated analog has a melting point of 186 °C.[7]
FT-IR Spectroscopy
Characteristic absorption bands for the N-H stretch, C=O stretches of the ester and aldehyde, and C-F bond vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate makes it a versatile starting material for the synthesis of a wide array of more complex heterocyclic systems. The aldehyde group is particularly amenable to condensation reactions with active methylene compounds, leading to the formation of various fused and substituted indole derivatives.
A prominent application of the non-fluorinated analog, ethyl 3-formyl-1H-indole-2-carboxylate, is in the synthesis of aplysinopsin analogues.[7] Aplysinopsins are a class of marine alkaloids that exhibit a range of biological activities, including effects on neurotransmitter receptors. The synthesis of these analogues typically involves the condensation of the 3-formylindole with various hydantoins and related heterocycles.
Caption: General scheme for the synthesis of fluorinated aplysinopsin analogues.
The presence of the 5-fluoro substituent in the target molecule is of particular interest to medicinal chemists. The introduction of fluorine can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to its biological target. Therefore, using ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a starting material allows for the generation of fluorinated analogues of known bioactive compounds, which can lead to improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a high-value building block for the synthesis of diverse and complex heterocyclic compounds with potential therapeutic applications. While its direct commercial availability may be limited, a reliable and scalable synthesis via the Vilsmeier-Haack reaction of its readily available precursor makes it an accessible target for the research community. This guide provides the necessary technical information for its sourcing, synthesis, and strategic application, empowering researchers to leverage its unique chemical functionalities in the pursuit of novel drug candidates.
References
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
Canseco-Vela, D., et al. (2010). Synthesis and Characterization of Aplysinopsin Analogs.
Prajapati, D. R., & Patel, K. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 448-460.
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
Vilsmeier–Haack reaction. In Wikipedia.
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Emary, T. I. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(5), 304–312.
Gao, C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).
Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate and its Analogs in Medicinal Chemistry. (2025). BenchChem.
Protocol for the Vilsmeier-Haack Formylation of Ethyl 5-fluoro-1H-indole-2-carboxylate
Introduction & Mechanistic Rationale The Vilsmeier-Haack reaction is a premier, highly reliable methodology for the C-formylation of electron-rich aromatic and heteroaromatic systems[1]. In indole chemistry, electrophili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Vilsmeier-Haack reaction is a premier, highly reliable methodology for the C-formylation of electron-rich aromatic and heteroaromatic systems[1]. In indole chemistry, electrophilic substitution predominantly occurs at the C-3 position due to the inherent enamine-like reactivity of the pyrrole ring[2].
When utilizing ethyl 5-fluoro-1H-indole-2-carboxylate as the substrate, two critical electronic and steric factors dictate the reaction parameters:
Regioselectivity : The C-2 position is sterically and chemically blocked by the ethyl ester, exclusively directing the incoming electrophile to the C-3 position[3].
Reactivity & Causality : Both the C-2 ester (via resonance and induction) and the C-5 fluorine atom (via induction) withdraw electron density from the indole core. This dual deactivation significantly raises the activation energy required for the electrophilic attack of the chloroiminium ion (Vilsmeier reagent)[4]. Consequently, while standard unsubstituted indoles formylate rapidly at 0 °C to room temperature, this specific deactivated substrate requires extended heating (85–95 °C) to achieve optimal conversion[2].
Mechanistic Workflow
Fig 1. Mechanistic workflow of the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate.
Quantitative Data & Reagent Preparation
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Ethyl 5-fluoro-1H-indole-2-carboxylate
207.20
1.0
2.07 g
Substrate
Phosphorus oxychloride (POCl₃)
153.33
1.5
1.40 mL
Activating Agent
N,N-Dimethylformamide (DMF)
73.09
Solvent / Excess
10.0 mL
Reactant & Solvent
Saturated Na₂CO₃ (aq)
105.99
Excess
As needed
Neutralization / Hydrolysis
Step-by-Step Experimental Protocol
Phase 1: Generation of the Vilsmeier Reagent
Equip a dry, 50-mL round-bottom flask with a magnetic stir bar, an argon/nitrogen inlet, and a dropping funnel.
Add anhydrous DMF (10 mL) to the flask and cool the system to 0–5 °C using an ice-water bath.
Causality : The reaction between DMF and POCl₃ to form the chloroiminium ion is highly exothermic. Strict temperature control (0 °C) and dropwise addition prevent the thermal decomposition of this unstable intermediate and avoid the uncontrolled boiling of toxic POCl₃[2].
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
Phase 2: Electrophilic Aromatic Substitution
Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (2.07 g, 10.0 mmol) in a minimal amount of anhydrous DMF (2–3 mL).
Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 85–95 °C for 5–8 hours.
Causality : As established, the C-2 ester and C-5 fluorine atom pull electron density away from the indole core. This dual deactivation necessitates significant thermal energy to overcome the activation barrier for the electrophilic attack at the C-3 position[4].
Phase 3: Quenching and Hydrolysis
Monitor the reaction progress via TLC (e.g., 3:1 Hexanes/EtOAc). Upon complete consumption of the starting material, cool the reaction mixture to room temperature.
Pour the mixture slowly into a beaker containing 50 g of crushed ice with vigorous stirring.
Causality : Ice is mandatory to safely absorb the violent exotherm generated by the hydrolysis of unreacted POCl₃[2].
Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8–9.
Causality : The alkaline pH is strictly required to drive the hydrolysis of the stable C-3 iminium intermediate into the final aldehyde. Furthermore, it neutralizes acidic byproducts (HCl, H₃PO₄), shifting the solubility profile to facilitate product precipitation[2].
Phase 4: Isolation and Purification
The product, ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, typically precipitates as a solid upon neutralization.
Collect the solid via vacuum filtration.
Wash the filter cake thoroughly with cold distilled water (2 x 10 mL).
Causality : Water washing removes the highly water-soluble DMF and inorganic sodium salts, leaving behind the hydrophobic functionalized indole.
Dry the product under high vacuum. If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Characterization (Self-Validation)
Every robust protocol must act as a self-validating system. To confirm the success of the transformation, ¹H NMR spectroscopy (300 MHz, DMSO-d₆) is the most definitive analytical tool[5]:
Validation of Formylation (Aldehyde Proton) : Look for the appearance of a distinct singlet far downfield at approximately δ 10.57 ppm . This is the hallmark of the newly installed -CHO group[5].
Validation of Regioselectivity (Loss of C-3 Proton) : The starting material features a prominent singlet for the C-3 pyrrole proton around δ 7.1–7.3 ppm. The complete disappearance of this signal validates that substitution occurred specifically at the C-3 position.
Structural Integrity : Ensure the ethyl ester signals remain intact (quartet at ~δ 4.50 ppm for -CH₂-, triplet at ~δ 1.43 ppm for -CH₃) and the aromatic protons reflect the expected coupling (e.g., C-4 proton as a doublet of doublets at δ 7.89 ppm due to coupling with the C-5 fluorine and C-6 proton)[5].
Application Note: Synthesis and Characterization of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Technique: Vilsmeier-Haack Formylation Introduction & Strategic Rationale Indole-core derivatives are privileged scaffolds in dr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Technique: Vilsmeier-Haack Formylation
Introduction & Strategic Rationale
Indole-core derivatives are privileged scaffolds in drug discovery. Specifically, 3-formylindoles serve as critical electrophilic intermediates for synthesizing complex pharmaceuticals, including highly potent and selective Cysteinyl Leukotriene 1 (CysLT1) antagonists used in asthma and inflammatory disease therapies ()[1].
The synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate presents a unique chemical challenge. While the indole nitrogen naturally directs electrophilic aromatic substitution to the C3 position, the presence of the electron-withdrawing ethyl carboxylate group at C2 significantly deactivates the ring. Furthermore, the 5-fluoro substitution—strategically incorporated to enhance metabolic stability and modulate lipophilicity—exerts a mild inductive electron-withdrawing effect. Consequently, standard room-temperature formylation conditions fail, necessitating a thermally driven Vilsmeier-Haack protocol ()[2].
Mechanistic Pathway
The Vilsmeier-Haack reaction relies on the in situ generation of a highly reactive electrophile. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a chloromethyliminium ion (the Vilsmeier reagent). This reagent undergoes electrophilic aromatic substitution at the nucleophilic C3 position of the indole. Following the formation of an iminium intermediate, aqueous basic work-up drives the hydrolysis to yield the final aldehyde ()[3].
Mechanistic pathway of the Vilsmeier-Haack formylation of deactivated indoles.
Quantitative Reaction Parameters
To ensure a self-validating system, stoichiometry and thermal parameters must be strictly controlled. The table below summarizes the optimized conditions required to overcome the deactivation barrier imposed by the C2-ester group.
Parameter
Reagent / Condition
Equivalents / Value
Rationale
Substrate
Ethyl 5-fluoro-1H-indole-2-carboxylate
1.0 equiv
Starting material.
Electrophile Source
Phosphorus oxychloride (POCl₃)
1.5 equiv
Excess ensures complete conversion of DMF to the Vilsmeier reagent.
Solvent / Reagent
N,N-Dimethylformamide (Anhydrous)
10.0 equiv
Acts as both the formylating agent and the reaction solvent.
Activation Temp
0–5 °C
N/A
Prevents thermal degradation of the unstable Vilsmeier reagent during formation.
Reaction Temp
85–95 °C
N/A
Provides the activation energy required for the deactivated indole ring.
Reaction Time
5–8 hours
N/A
Ensures maximum conversion; monitored via TLC or LC-MS.
Expected Yield
Isolated Product
75–85%
High yield achievable following optimized basic hydrolysis.
Experimental Protocol
This protocol is designed for high-fidelity reproducibility. Safety Warning: POCl₃ is highly toxic, corrosive, and reacts violently with water. Perform all steps in a certified fume hood using rigorous anhydrous techniques.
Step 1: Generation of the Vilsmeier Reagent
Equip a flame-dried, multi-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.
Add anhydrous DMF (10.0 equiv) to the flask and cool to 0–5 °C using an ice-water bath.
Causality Check: Slowly add POCl₃ (1.5 equiv) dropwise via the addition funnel over 15–20 minutes. Why? The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents thermal runaway and the subsequent degradation of the chloromethyliminium ion.
Stir the pale-yellow complex at 0–5 °C for 30 minutes.
Step 2: Substrate Addition and Formylation
Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF.
Add the indole solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 10 °C.
Remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes.
Causality Check: Attach a reflux condenser and heat the reaction mixture to 85–95 °C for 5–8 hours. Why? Unlike electron-rich indoles that formylate at room temperature, the C2-ethyl ester pulls electron density away from the ring. Elevating the temperature provides the necessary thermodynamic push for electrophilic attack at C3.
Step 3: Quenching and Hydrolysis
Cool the reaction mixture to room temperature.
Slowly pour the mixture over vigorously stirred crushed ice (approx. 10 mL/mmol of substrate).
Causality Check: Slowly neutralize the highly acidic aqueous mixture by adding saturated aqueous sodium carbonate (Na₂CO₃) or 2M NaOH until the pH reaches 7.5–8.0. Why? Neutralization serves two purposes: it quenches the hazardous HCl generated from POCl₃ hydrolysis and drives the hydrolysis of the water-soluble iminium intermediate into the insoluble aldehyde product, causing it to precipitate.
Step 4: Isolation and Purification
Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual DMF and inorganic salts.
Dry the crude solid under a high vacuum.
Purify the crude product via recrystallization from hot ethanol or via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 3:1 to 1:1 v/v).
Step-by-step experimental workflow for synthesizing the 3-formyl indole derivative.
Analytical Characterization
Validation of the synthesized ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is typically confirmed via ¹H NMR spectroscopy. The presence of the highly deshielded aldehyde proton and the intact ethyl ester confirm successful C3-formylation without ester hydrolysis.
Expected ¹H NMR (300 MHz, DMSO-d₆):
δ 12.80 (br s, 1H, Indole N-H )
δ 10.57 (s, 1H, C3-CH O)
δ 7.89 (dd, J = 9.6, 2.4 Hz, 1H, Ar-H )
δ 7.59 (m, 1H, Ar-H )
δ 7.33 (td, J = 7.5, 2.5 Hz, 1H, Ar-H )
δ 4.50 (q, J = 7.2 Hz, 2H, -O-CH₂ CH₃)
δ 1.43 (t, J = 7.2 Hz, 3H, -OCH₂CH₃ )
References
Chen, Huayan, et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." ACS Medicinal Chemistry Letters, vol. 7, no. 3, 2016, pp. 335-339.[Link]
Application Note: Utilizing Ethyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate in Medicinal Chemistry Workflows
Executive Summary & Chemical Rationale Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly versatile, polyfunctional building block widely utilized in modern drug discovery. The indole core is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly versatile, polyfunctional building block widely utilized in modern drug discovery. The indole core is a recognized privileged scaffold that mimics endogenous tryptamine and tryptophan derivatives. This specific derivative offers three distinct, orthogonal handles for derivatization, making it an ideal starting material for complex heterocycle synthesis:
5-Fluoro Substitution : Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. In the 5-position of the indole ring, it blocks cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly increasing the in vivo half-life of resulting drug candidates. Furthermore, the electron-withdrawing nature of the fluorine atom lowers the pKa of the indole N-H, altering its hydrogen-bond donating capacity and often improving target binding affinity[1].
3-Formyl Group : The aldehyde at the C3 position is a highly reactive electrophile. It serves as the primary diversification point for Knoevenagel condensations, reductive aminations, and Wittig reactions, allowing for the rapid construction of extended conjugated systems[2].
2-Ethyl Carboxylate : This ester provides a stable handle that can be selectively hydrolyzed to the corresponding carboxylic acid (for salt formation or amidation) or decarboxylated, depending on the desired pharmacophore[3].
Key Medicinal Chemistry Applications
Development of CysLT1 Selective Antagonists
Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators implicated in asthma and allergic rhinitis. Research by3 demonstrated that 3-substituted 1H-indole-2-carboxylic acid derivatives act as highly potent and selective CysLT1 antagonists[3]. By utilizing ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a starting material, researchers successfully synthesized compounds that exhibited superior CysLT1 antagonist activity compared to non-fluorinated analogs. The 3-formyl group was crucial for installing an α,β-unsaturated amide moiety linked to a quinoline ring via Knoevenagel-type chemistry[4].
Synthesis of Aplysinopsin and β-Carboline Analogues
The 3-formyl indole scaffold is a direct precursor to marine natural product analogs, such as aplysinopsins, which exhibit significant antitumor and neuromodulatory activities.2 utilized the 3-formyl group to perform condensations with active methylene compounds (e.g., 2-thiohydantoin, rhodanine), rapidly generating diverse libraries of β-carboline thiohydantoin analogs[2].
Construction of Thiazolidin-4-one Derivatives
Indole-thiazolidinone hybrids are known for their broad-spectrum antibacterial and anti-inflammatory properties. 5 described the condensation of the 3-formyl group with thiosemicarbazide, followed by cyclization with chloroacetic acid, to yield complex thiazolidin-4-one derivatives[5].
Divergent medicinal chemistry applications of the 5-fluoro-3-formyl indole scaffold.
Data Presentation: SAR & Physicochemical Trends
To illustrate the impact of the 5-fluoro substitution on the indole scaffold, the following table summarizes the quantitative structure-activity relationship (SAR) trends observed during the development of CysLT1 antagonists[1].
Protocol A: Vilsmeier-Haack Formylation (Synthesis of the Scaffold)
This protocol describes the regioselective formylation of ethyl 5-fluoro-1H-indole-2-carboxylate to yield the 3-formyl derivative[6].
Causality & Validation: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the Vilsmeier reagent (a highly electrophilic chloroiminium ion). The indole C3 position is inherently nucleophilic due to the electron-donating effect of the indole nitrogen. The C2-ester sterically and electronically directs the electrophilic attack exclusively to C3.
Activation : Cool a reaction vessel containing anhydrous DMF (4.4 equiv) to 0 °C under an inert argon atmosphere. Add POCl₃ (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
Nucleophilic Attack : Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Heating : Warm the reaction mixture to room temperature, then heat to 40 °C for 1–2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).
Hydrolysis & Quenching (Critical Step) : Pour the reaction mixture slowly onto crushed ice. Rationale: The iminium intermediate is highly water-sensitive, and the excess POCl₃ reacts violently with water. Slowly add 4.8 M aqueous NaOH until the pH reaches 7–8. This neutralizes the generated HCl and hydrolyzes the iminium salt to the desired stable aldehyde.
Isolation : Filter the resulting precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to afford ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a crystalline solid.
Mechanistic workflow of the Vilsmeier-Haack formylation for the 3-formyl indole synthesis.
Protocol B: Knoevenagel Condensation for α,β-Unsaturated Systems
This protocol is used to build the extended pharmacophore required for CysLT1 antagonists[3].
Causality & Validation: Piperidine acts as a secondary amine catalyst, forming a transient, highly reactive iminium ion with the 3-formyl group. This intermediate is far more susceptible to nucleophilic attack by the active methylene compound than the original aldehyde. Glacial acetic acid serves as a co-catalyst to protonate the intermediate, facilitating dehydration to form the thermodynamically stable (E)-alkene.
Setup : In a round-bottom flask, dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 equiv) and the target active methylene compound (e.g., malonic acid derivative, 1.2 equiv) in anhydrous toluene (0.2 M).
Catalysis : Add catalytic amounts of piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).
Dehydration : Attach a Dean-Stark apparatus and reflux the mixture for 4–6 hours. Rationale: The azeotropic removal of water continuously drives the equilibrium toward the condensation product, preventing reversibility.
Purification : Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to isolate the pure (E)-isomer.
References
Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists
Source: ACS Medicinal Chemistry Letters / PMC
URL
Title: Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate.
Title: Facile Synthesis of Thiazolidin-4-one Derivatives Incorporating Indole Moiety
Source: Journal of Sebha University
URL
Title: Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods
Source: MDPI
URL
Application Note: Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a Strategic Building Block in Complex Molecule Synthesis
Executive Summary & Structural Rationale In modern medicinal chemistry, the rational design of complex heterocycles relies heavily on highly functionalized, multi-reactive building blocks. Ethyl 5-fluoro-3-formyl-1H-indo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rational design of complex heterocycles relies heavily on highly functionalized, multi-reactive building blocks. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) represents a privileged scaffold that enables divergent synthetic pathways.
The strategic value of this molecule lies in its rationally designed functional groups:
5-Fluoro Substituent: Fluorine incorporation modulates the molecule's lipophilicity, lowers the pKa of the indole N-H, and blocks metabolic oxidation hotspots (e.g., Cytochrome P450-mediated hydroxylation), thereby improving pharmacokinetic profiles[1].
3-Formyl Group: Acts as a highly electrophilic handle, enabling Knoevenagel condensations, reductive aminations, and Wittig olefinations.
2-Carboxylate (Ethyl Ester): Provides orthogonal reactivity. It can be selectively hydrolyzed to the free acid, converted to amides, or utilized in tandem cyclization reactions with the adjacent 3-formyl group[2].
N1-Proton: Allows for late-stage alkylation, arylation, or the installation of protecting groups.
Divergent Applications in Medicinal Chemistry
The orthogonal reactivity of the C3-aldehyde and C2-ester makes this building block indispensable for synthesizing diverse therapeutic agents.
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators in asthma. Researchers have utilized ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate to synthesize highly potent and selective CysLT1 antagonists[1]. The 3-formyl group undergoes condensation with active methylene compounds to form an
α,β
-unsaturated linker, while the 2-carboxylate is hydrolyzed to the free acid—a critical pharmacophore for CysLT1 receptor binding[1]. The 5-fluoro substitution significantly enhances the binding affinity compared to non-fluorinated analogs[3].
The proximity of the 3-formyl and 2-carboxylate groups enables tandem condensation-cyclization reactions with hydrazine derivatives. This yields 3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indoles, which are bioisosteres of
β
-carbolines[2]. These tricyclic planar cores exhibit strong DNA-intercalating properties, making them valuable as anti-microbial and anti-cancer agents[4].
Divergent synthetic applications of the 3-formyl indole building block.
Synthetic Accessibility: The Vilsmeier-Haack Formylation
The synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is achieved via the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate[5].
Causality of the Reaction Design:
Phosphorus oxychloride (POCl
3
) reacts with dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). The indole core, being electron-rich, undergoes electrophilic aromatic substitution preferentially at the C3 position, which is the most nucleophilic site. A subsequent aqueous basic workup hydrolyzes the intermediate iminium salt to the desired aldehyde[5].
Mechanistic pathway of the Vilsmeier-Haack formylation on the indole core.
Quantitative Data & Reaction Optimization
To ensure maximum yield and prevent degradation, the stoichiometry and temperature of the Vilsmeier-Haack reaction must be tightly controlled.
Table 2: Physicochemical Properties of the Target Building Block
Property
Value
| Chemical Formula | C
12
H
10
FNO
3
|
| Molecular Weight | 235.21 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |
Protocol 1: Synthesis of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
This protocol utilizes the optimized conditions from Table 1 (Entry 3).
Step-by-Step Procedure:
Vilsmeier Reagent Generation: Purge a dry 100 mL round-bottom flask with anhydrous N
2
. Add anhydrous DMF (5.0 equiv, ~1.8 mL) and cool the flask to 0 °C using an ice bath.
Activation: Add POCl
3
(2.0 equiv, ~0.87 mL) dropwise over 15 minutes. Causality: The reaction is highly exothermic; dropwise addition prevents thermal degradation of the unstable chloroiminium ion. Stir for 30 minutes at 0 °C.
Indole Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 g, 4.83 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction Propagation: Remove the ice bath and warm the mixture to 40 °C. Stir for 2 hours.
Hydrolysis & Workup: Pour the reaction mixture onto 50 g of crushed ice. Slowly add 4.8 M aqueous NaOH until the pH reaches 8-9. Causality: The basic environment neutralizes the generated HCl and drives the hydrolysis of the iminium intermediate to the stable aldehyde.
Isolation: Boil the suspension briefly (5 mins), then allow it to cool to room temperature. Filter the resulting pale yellow precipitate, wash with cold water, and dry under vacuum[5].
Self-Validation System:
TLC: Run in Hexane:EtOAc (3:1). The product spot will be highly UV-active and run lower (more polar) than the starting material due to the aldehyde group.
1
H NMR (DMSO-d6): Validation is confirmed by the appearance of a sharp singlet at
δ
~10.57 ppm, corresponding to the C3-aldehyde proton[6].
Protocol 2: Synthesis of 3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indole Core
This protocol demonstrates the tandem cyclization application (Application B).
Step-by-Step Procedure:
Condensation: Suspend ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 mmol) in absolute ethanol (10 mL). Add hydrazine monohydrate (1.5 mmol). Causality: Hydrazine acts as a bis-nucleophile. The more reactive C3-aldehyde is attacked first, forming a hydrazone intermediate.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Causality: Thermal energy drives the intramolecular nucleophilic acyl substitution. The terminal amine of the hydrazone attacks the C2-ethyl ester, expelling ethanol and closing the pyridazine ring.
Isolation: Cool the reaction mixture to 0 °C. A dense precipitate will form. Filter the solid, wash with cold ethanol, and recrystallize from DMF/ethanol[2].
Self-Validation System:
IR Spectroscopy: Successful cyclization is validated by the disappearance of the ester carbonyl stretch (~1710 cm
−1
) and the appearance of a cyclic amide (lactam) carbonyl stretch (~1660 cm
−1
).
Mass Spectrometry: The mass will shift from 235.21 g/mol (starting material) to 203.17 g/mol (product), reflecting the loss of ethanol (46 g/mol ) and the addition of hydrazine (32 g/mol ) minus water (18 g/mol ).
reaction of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate with amines
An Application Guide to the Synthesis and Utility of Amine Derivatives from Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate Abstract The ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate scaffold is a highly valuable build...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis and Utility of Amine Derivatives from Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Abstract
The ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate scaffold is a highly valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity of target molecules.[1][2] The aldehyde at the C3 position serves as a versatile handle for a variety of chemical transformations, most notably reactions with primary and secondary amines. This document provides a comprehensive guide for researchers, detailing the core chemical principles, step-by-step protocols, and mechanistic insights for the . Key applications covered include the synthesis of Schiff bases (imines) and the direct, one-pot conversion to N-substituted aminomethylindoles via reductive amination.
Introduction: The Strategic Importance of the 5-Fluoroindole Scaffold
Indole and its derivatives are foundational heterocyclic structures present in a vast number of natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][3] The introduction of a fluorine atom at the 5-position of the indole ring is a common and effective strategy in drug design. This modification can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4]
The 3-formyl group acts as a key electrophilic site, readily reacting with nucleophilic amines. This reaction opens a gateway to a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR) by introducing various amine-containing side chains. This guide focuses on the two primary and most synthetically useful transformations: condensation to form Schiff bases and reductive amination to yield stable secondary and tertiary amines.
Mechanistic Principles
The reactions of the 3-formylindole with amines are governed by fundamental carbonyl chemistry, primarily involving nucleophilic attack on the aldehyde carbon. The two principal pathways are detailed below.
Condensation and Schiff Base (Imine) Formation
The reaction between the 3-formyl group and a primary amine proceeds via a condensation mechanism to form a Schiff base, characterized by a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group.[5][6] This reaction is typically reversible and is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine.
The general mechanism involves two key stages:
Formation of a Carbinolamine Intermediate: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in a tetrahedral intermediate called a carbinolamine.
Dehydration to the Imine: The carbinolamine is then dehydrated (loses a molecule of water) under the acidic conditions to form the stable, conjugated imine product.
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Reductive Amination
Reductive amination is a powerful and widely used method in organic synthesis to form C-N bonds, converting aldehydes and ketones into amines.[7][8] It is arguably the most common method for preparing substituted amines in medicinal chemistry.[9] The process combines the initial formation of an imine (or iminium ion) with an in-situ reduction step.
A key advantage of this method is the ability to perform it as a "one-pot" reaction. A mild reducing agent is chosen that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation because they are mild enough not to reduce the aldehyde but are highly effective at reducing the iminium ion intermediate formed in the reaction mixture.[10][11]
Caption: Workflow for One-Pot Reductive Amination.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a general method for the condensation of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate with a primary amine, catalyzed by acetic acid.[5][12]
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Heating mantle or oil bath
Standard laboratory glassware for work-up and filtration
Procedure:
In a round-bottom flask, dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of substrate).
Add the primary amine (1.0-1.1 eq) to the solution while stirring.
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
Once complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates from the solution.
Collect the solid product by vacuum filtration.
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
Dry the product under vacuum to yield the purified Schiff base.
Characterization:
FT-IR: Look for the appearance of a C=N (imine) stretching band around 1590-1630 cm⁻¹ and the disappearance of the aldehyde C=O stretch (approx. 1670 cm⁻¹) and primary amine N-H bends.
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (δ ≈ 10 ppm) and the appearance of a new imine proton signal (CH=N) typically in the range of δ 8-9 ppm.
Protocol 2: One-Pot Reductive Amination
This protocol details a highly efficient, one-pot procedure for synthesizing N-substituted aminomethylindoles using sodium triacetoxyborohydride (STAB).[10]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Nitrogen or argon inlet (optional, for sensitive substrates)
Separatory funnel and standard extraction glassware
Procedure:
To a clean, dry round-bottom flask, add ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) and the chosen amine (1.0-1.2 eq).
Dissolve the solids in anhydrous DCM or DCE (approx. 15-20 mL per mmol of aldehyde). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.
Stir the reaction at room temperature for 4-24 hours. The optimal time can vary depending on the steric and electronic nature of the amine.
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the intermediate imine.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel, add more water if necessary, and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure secondary or tertiary amine.
Data Presentation & Characterization
The successful transformation of the starting material can be confirmed using standard spectroscopic techniques. The following table summarizes key expected signals.
Compound Type
Spectroscopic Technique
Characteristic Signal/Peak
Wavenumber (cm⁻¹)/Chemical Shift (ppm)
Starting Material
FT-IR
Aldehyde C=O stretch
~1670
FT-IR
Ester C=O stretch
~1720
¹H NMR
Aldehyde proton (CHO)
δ ~10.0-10.2
¹H NMR
Indole N-H
δ > 11.0 (broad)
Schiff Base Product
FT-IR
Imine C=N stretch
~1590 - 1630
¹H NMR
Imine proton (CH=N)
δ ~8.0 - 9.0
Reductive Amination Product
FT-IR
N-H stretch (secondary amine)
~3300 - 3500 (broad)
¹H NMR
Methylene protons (CH₂-N)
δ ~3.8 - 4.5
¹H NMR
Amine N-H (secondary)
δ ~1.5 - 3.0 (broad, exchangeable)
Advanced Applications & Conclusion
The amine derivatives synthesized through these methods are not merely final products but can serve as advanced intermediates for constructing more complex heterocyclic systems. For example, the resulting aminomethylindole can undergo intramolecular cyclization reactions to form fused polycyclic systems like pyrrolo[3,2-e]indoles, which are present in several biologically active natural products.[13][14]
References
ACG Publications. (2016, September 12). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from ACG Publications website: [Link]
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
Mąkosza, M., & Staliński, K. (2013, May 15). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Beilstein Journal of Organic Chemistry, 9, 959–965. Retrieved from [Link]
El-Dean, A. M. K., et al. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. Retrieved from [Link]
Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Retrieved from [Link]
Semantic Scholar. (2017, October 1). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Jakše, R., et al. (2014, June). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. Retrieved from [Link]
RJPT. (2012, July 4). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved from [Link]
The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
Der Pharma Chemica. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]
Application Note: Orthogonal Protecting Group Strategies for Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly functionalized, ve...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a highly functionalized, versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel CysLT1 selective antagonists[1].
The structural complexity of this molecule presents a unique synthetic challenge due to the presence of three distinct reactive sites:
N1-Nitrogen: A secondary amine that is susceptible to unwanted N-alkylation or deprotonation during strongly basic reactions.
C2-Ethyl Ester: An electrophilic site typically reserved for downstream saponification and amide coupling.
C3-Formyl Group: A highly electrophilic aldehyde, prone to nucleophilic attack (e.g., Grignard additions, Wittig olefinations) and unwanted reduction/oxidation[2].
The Electronic Influence of the 5-Fluoro Substituent:
The fluorine atom at the C5 position exerts a strong inductive (-I) effect, pulling electron density away from the indole core. This slightly increases the acidity of the N1 proton (facilitating deprotonation by bases) but simultaneously decreases the nucleophilicity of the N1 nitrogen. Consequently, standard acylation conditions often fail, necessitating the use of nucleophilic catalysts like DMAP[3].
To selectively modify the C2 ester or the C3 aldehyde, orthogonal protecting group strategies must be employed. This guide details self-validating protocols for the divergent protection and deprotection of the N1 and C3 positions.
Strategy 1: N1-Nitrogen Protection
To prevent N-alkylation and suppress the electron-donating resonance of the indole nitrogen, the N1 position must be protected. We outline two orthogonal strategies: N-Boc (acid-labile) and N-SEM (fluoride-labile).
The tert-butyloxycarbonyl (Boc) group is strongly electron-withdrawing. It deactivates the indole ring and provides robust protection against nucleophiles[4].
Causality: Because the 5-fluoro group reduces the nucleophilicity of the indole nitrogen, DMAP is strictly required. DMAP attacks Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which forces the acylation of the sluggish indole nitrogen.
Self-Validating System: The reaction generates CO₂ gas. The cessation of bubbling serves as a primary visual indicator of reaction completion.
Step-by-Step Methodology:
Charge an oven-dried flask with ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) and anhydrous THF to achieve a 0.1 M concentration.
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and stir for 5 minutes at room temperature (25 °C).
Validation: Perform TLC (7:3 Hexanes/EtOAc). The starting material is highly polar due to N-H hydrogen bonding. The N-Boc product will elute significantly faster (higher R_f).
Once complete (typically 2-4 hours), quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is electronically neutral but sterically bulky. It is completely stable to the strong bases (e.g., LiOH) used in downstream C2 ester saponification.
Causality: The enhanced acidity of the 5-fluoroindole N-H bond allows for rapid, quantitative deprotonation by Sodium Hydride (NaH) to form a highly nucleophilic indolide anion, which then rapidly attacks SEM-Cl.
Step-by-Step Methodology:
Dissolve the starting material (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0 °C under argon.
Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.
Validation: Stir for 30 minutes. The reaction is self-validating when H₂ gas evolution completely ceases, indicating quantitative formation of the indolide anion.
Add SEM-Cl (1.1 eq) dropwise. Warm to 25 °C and stir for 2 hours.
Quench carefully with ice water and extract with Et₂O to isolate the N-SEM protected intermediate.
Strategy 2: C3-Formyl Protection (Acetalization)
To perform chemistry at the C2 ester (e.g., Grignard addition) without destroying the C3 aldehyde, the formyl group must be masked as a 1,3-dioxolane acetal.
Causality: Indole-3-carboxaldehydes are notoriously unreactive toward acetalization due to the nitrogen lone pair donating electron density into the carbonyl carbon. However, because we have already protected N1 with an electron-withdrawing group (Boc or SEM), this resonance is suppressed. The C3-aldehyde becomes highly electrophilic, allowing acetalization to proceed smoothly.
Protocol 2.1: 1,3-Dioxolane Formation
Dissolve the N-protected indole (1.0 eq) in Toluene (0.2 M).
Causality: Acetalization is an equilibrium process. Toluene forms an azeotrope with the water byproduct. The Dean-Stark trap physically removes water from the system, driving the reaction to completion via Le Chatelier's principle.
Reflux (110 °C) for 4-6 hours.
Validation: The reaction is complete when the theoretical volume of water is collected in the trap. Confirm via ¹H-NMR: look for the disappearance of the characteristic aldehyde singlet (~10.5 ppm) and the appearance of the new acetal methine proton (~6.0 ppm).
Orthogonal Deprotection Workflows
The true power of this strategy lies in the orthogonal cleavage conditions.
Selective N-SEM Cleavage: Treatment with Tetrabutylammonium fluoride (TBAF) in THF selectively attacks the silicon atom of the SEM group, triggering fragmentation to yield the free N-H indole, leaving the C3-acetal completely intact[5].
Global Deprotection (Boc + Acetal): Treatment with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) will simultaneously cleave both the N-Boc group and the C3-acetal, regenerating the original functional groups.
Quantitative Data & Compatibility Matrix
Protecting Group
Site
Installation Reagents (Eq.)
Time / Temp
Cleavage Reagent
Base Stability
Acid Stability
N-Boc
N1
Boc₂O (1.2), DMAP (0.1)
2-4 h / 25 °C
TFA / DCM (1:4)
Moderate
Poor
N-SEM
N1
NaH (1.2), SEM-Cl (1.1)
2 h / 25 °C
TBAF (2.0 eq)
Excellent
Moderate
1,3-Dioxolane
C3
Ethylene Glycol (5.0)
4-6 h / 110 °C
1M HCl / THF
Excellent
Poor
Workflow Visualization
Fig 1: Orthogonal protection workflows for ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
Application Note: Derivatization and Biological Screening of Ethyl 5-Fluoro-3-Formyl-1H-Indole-2-Carboxylate
Rationale and Scaffold Significance The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets with high affinity[1]. The specific funct...
Author: BenchChem Technical Support Team. Date: March 2026
Rationale and Scaffold Significance
The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets with high affinity[1]. The specific functionalization of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate offers a highly tunable platform for drug development, driven by three critical structural features:
5-Fluoro Substitution : The introduction of a fluorine atom at the C5 position significantly modulates the physicochemical properties of the indole core. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at this susceptible site, thereby enhancing the pharmacokinetic half-life of the resulting derivatives[2]. Furthermore, it increases lipophilicity, which improves cellular membrane permeability.
3-Formyl Group : This highly electrophilic center serves as a versatile synthetic handle. It readily undergoes condensation reactions (e.g., with amines, hydrazines, or active methylenes) to generate extended π-conjugated systems or flexible linkers, which are critical for probing deep binding pockets in target proteins.
2-Carboxylate Ester : The ethyl ester can be selectively hydrolyzed to a free carboxylic acid. The resulting indole-2-carboxylic acid motif is a known pharmacophore for chelating divalent metal ions (such as Mg²⁺) within the active sites of enzymes like HIV-1 integrase[3]. Alternatively, it can be converted into various carboxamides to target enzymes such as IDO1/TDO[1] or α-glucosidase[4].
Synthetic Derivatization Strategies
To build a diverse library for high-throughput screening (HTS), derivatization must be orthogonal and highly efficient. The workflow below outlines three primary pathways: hydrazone formation, Knoevenagel condensation, and ester hydrolysis followed by amide coupling.
Synthetic derivatization pathways for 5-fluoro-3-formyl-1H-indole-2-carboxylate.
Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems to ensure high fidelity in library generation.
Protocol A: Synthesis of Hydrazone Derivatives (Targeting the 3-Formyl Group)
Causality: Hydrazone formation extends the pharmacophore and introduces hydrogen-bond donors/acceptors. Glacial acetic acid is used as a catalyst to protonate the formyl oxygen, increasing the electrophilicity of the carbonyl carbon without over-protonating the nucleophilic hydrazine.
Reaction Setup : Dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.
Reagent Addition : Add the substituted phenylhydrazine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
Execution : Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
In-Process Validation : Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The reaction is complete when the UV-active starting material spot disappears and a new, less polar spot (due to the loss of the highly polar carbonyl oxygen) emerges.
Workup & Isolation : Cool the mixture to 0°C. The hydrazone product typically precipitates out of the ethanolic solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol B: Saponification to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid
Causality: Unlocking the free carboxylic acid is essential for metal chelation (e.g., targeting HIV-1 integrase)[3] or downstream amide coupling. A mixed solvent system (THF/MeOH/H₂O) is required because the starting ester is highly lipophilic, while the hydroxide nucleophile is aqueous.
Reaction Setup : Suspend the ester (1.0 eq) in a 1:1:1 mixture of THF, Methanol, and 2M aqueous NaOH.
Execution : Stir vigorously at room temperature for 12 hours.
In-Process Validation : TLC monitoring (DCM/MeOH 9:1) will show the baseline retention of the carboxylate salt compared to the rapidly migrating starting ester.
Workup & Isolation : Evaporate the organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3. Causality: At pH 3, the carboxylate is fully protonated, crashing out of the aqueous solution as a solid precipitate.
Purification : Filter the precipitate, wash thoroughly with distilled water to remove NaCl salts, and dry overnight under high vacuum.
Biological Screening Workflows
Once the derivative library is synthesized, it must be systematically evaluated. For indole-2-carboxylic acid derivatives, primary targets often include metalloenzymes (like HIV-1 integrase) or metabolic enzymes (like IDO1/TDO or α-glucosidase)[1][3][4].
Biological screening workflow from derivative library to lead candidate selection.
Protocol C: High-Throughput Screening (HTS) for Enzyme Inhibition
Causality: To accurately assess the inhibitory potential of the synthesized compounds, assays must mimic physiological conditions. For example, in HIV-1 integrase strand transfer assays, the inclusion of Mg²⁺ in the buffer is non-negotiable, as the indole-2-carboxylic acid pharmacophore functions by chelating these specific metal ions within the enzyme's active site[3].
Compound Preparation : Dissolve synthesized derivatives in 100% DMSO to create 10 mM stock solutions. Dilute serially in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Assay Incubation : Combine the recombinant target enzyme, the fluorogenic (or colorimetric) substrate, and the test compound in a 384-well microplate. Incubate at 37°C for 30–60 minutes.
Data Acquisition : Measure fluorescence/absorbance using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control.
Hit Validation : Compounds exhibiting >50% inhibition at 10 µM are subjected to an 8-point dose-response assay to determine the exact IC₅₀ value.
Quantitative Data Summary
The following table summarizes representative biological activity data for functionalized indole derivatives, demonstrating the structure-activity relationship (SAR) impact of modifying the indole core at the C2, C3, and C5 positions.
(Note: The 5-fluoro substitution consistently drives lower IC₅₀ values across metabolic targets due to enhanced target engagement and reduced degradation[2][4].)
use of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in the synthesis of kinase inhibitors
Application Note: Ethyl 5-Fluoro-3-Formyl-1H-Indole-2-Carboxylate as a Privileged Scaffold in the Synthesis of Multi-Targeted Kinase Inhibitors Executive Summary The rational design of small-molecule kinase inhibitors fr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 5-Fluoro-3-Formyl-1H-Indole-2-Carboxylate as a Privileged Scaffold in the Synthesis of Multi-Targeted Kinase Inhibitors
Executive Summary
The rational design of small-molecule kinase inhibitors frequently relies on heterocyclic building blocks that can effectively mimic the purine ring of adenosine triphosphate (ATP). Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has emerged as a highly privileged, multifunctional scaffold in medicinal chemistry[1]. The indole core serves as a robust ATP-competitive hinge-binding motif, while the 5-fluoro substitution enhances metabolic stability and lipophilicity. Crucially, the 3-formyl moiety acts as a versatile electrophilic hub, enabling the rapid generation of diverse chemical libraries via Knoevenagel condensations and Schiff base formations. This application note details the mechanistic rationale, self-validating synthetic protocols, and kinase profiling data for derivative libraries targeting PI3K, CDK2, EGFR, and VEGFR2[2][3].
Strategic Rationale & Scaffold Mechanics
The structural anatomy of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is engineered to address multiple pharmacokinetic and pharmacodynamic challenges simultaneously:
The 5-Fluoro Advantage: Fluorine substitution at the 5-position drastically alters the electronic distribution of the indole ring. By withdrawing electron density via the inductive effect, it lowers the pKa of the indole N-H, strengthening its capacity as a hydrogen bond donor to the kinase hinge region. Furthermore, the robust C-F bond blocks cytochrome P450-mediated oxidative metabolism at the highly reactive 5-position, a common liability in indole-based therapeutics[4].
The 3-Formyl Hub: The aldehyde group at the C3 position provides a highly reactive electrophilic center. This allows for divergent synthetic pathways to append various pharmacophores (such as thiazolidinones or hydrazones) that project outward into the solvent-exposed or allosteric pockets of the kinase domain[3][5].
The 2-Carboxylate Ester: The ester group modulates the spatial geometry of the molecule, preventing steric clashes within the narrow ATP-binding cleft while providing an additional hydrogen bond acceptor[5].
Logical relationship between the functional groups of the scaffold and their pharmacological utility.
Synthetic Workflows: Divergent Library Generation
The synthetic utility of this building block is best demonstrated through two primary pathways, both of which yield potent anticancer agents:
Pathway A (Indole-Azolidinone Hybrids): Utilizing a Knoevenagel condensation with active methylene compounds (e.g., rhodanine or 2,4-thiazolidinedione) yields potent antimitotic agents and selective VEGFR2 inhibitors[3][4].
Pathway B (Indolyl-Hydrazones): Condensation with various hydrazines or semicarbazides yields hydrazones that exhibit profound multi-kinase inhibition, specifically against the PI3K/AKT pathway, CDK2, and EGFR[2].
Divergent synthetic pathways utilizing the 3-formyl electrophilic hub to generate target-specific inhibitors.
Validated Experimental Protocols
Note: The following protocols are engineered for self-validation. In-process controls (IPC) and mechanistic causalities are embedded to ensure reproducibility and high yields.
Protocol A: Synthesis of Indole-Thiazolidinone Hybrids (Knoevenagel Condensation)
Objective: Generate an indole-thiazolidinone hybrid capable of targeting VEGFR2 and inducing tumor cell apoptosis[4][5].
Preparation: In a 50 mL round-bottom flask, dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 mmol) and 2-thioxothiazolidin-4-one (rhodanine) (1.0 mmol) in 15 mL of glacial acetic acid.
Catalysis & Causality: Add anhydrous sodium acetate (2.0 mmol) to the mixture.
Why? Sodium acetate acts as a mild base to abstract a proton from the active methylene of rhodanine, generating a nucleophilic enolate equivalent. Glacial acetic acid serves as both the solvent and an acidic proton donor to activate the 3-formyl group, facilitating the subsequent dehydration step to form the exocyclic double bond[5].
Reaction & IPC: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 3–5 hours.
In-Process Control: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1). The formation of the highly conjugated ylidene product will be visible as a new, deeply colored (often yellow/orange) spot with a lower Rf value than the starting indole.
Workup: Allow the reaction to cool to room temperature. Pour the mixture into 50 mL of vigorously stirred crushed ice/water. The sudden shift in solvent polarity forces the hydrophobic hybrid molecule to precipitate out of solution.
Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (3 x 10 mL) to remove residual acetic acid and sodium acetate, and finally wash with cold ethanol (5 mL). Recrystallize from ethanol/DMF to yield the pure product.
Protocol B: Synthesis of Indolyl-Hydrazone Kinase Inhibitors (Schiff Base Formation)
Objective: Synthesize indolyl-hydrazones exhibiting PI3K, CDK2, and EGFR multi-kinase inhibition[2].
Preparation: Dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 mmol) in 20 mL of absolute ethanol.
Reagent Addition: Add the selected hydrazine derivative (e.g., thiosemicarbazide or 4-nitrophenyl hydrazine) (1.1 mmol) to the solution.
Catalysis & Causality: Add 2-3 drops of glacial acetic acid.
Why? The conjugated indole system inherently donates electron density to the formyl group, slightly reducing its basal reactivity. The trace acid protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the C3 carbon. The primary amine of the hydrazine then attacks the activated carbon, forming a hemiaminal that rapidly dehydrates to the stable hydrazone[2].
Reaction: Stir the mixture at reflux (78°C) for 2–4 hours.
Isolation: Cool the mixture to 0°C in an ice bath to maximize crystallization. Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
Quantitative Kinase Target Profiling
Derivatives synthesized from the ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate scaffold have demonstrated potent and selective activity profiles in preclinical models. The table below summarizes key efficacy metrics derived from recent oncology literature[2][3][4].
ResearchGate. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from[Link]
PMC - NIH. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Retrieved from[Link]
ResearchGate. (2022). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. Retrieved from [Link]
ResearchGate. (2023). Anticancer cytotoxicity of indole-thiazolidinone hybrids, in silico study of mechanisms of their action. Retrieved from [Link]
Application Note: Harnessing Ethyl 5-Fluoro-3-Formyl-1H-Indole-2-Carboxylate in Antiviral Drug Discovery
Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The indole core is a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The indole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its ability to mimic endogenous biomolecules and intercalate into viral enzymatic pockets. Among the most versatile building blocks for library generation is ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate . This specific substitution pattern provides a trifecta of synthetic advantages:
C3-Formyl Group: A highly reactive electrophilic center, ideal for Knoevenagel condensations, reductive aminations, and Schiff base formations.
C2-Ethyl Ester: A masked carboxylic acid that can be saponified to yield a bidentate chelating moiety (crucial for metalloenzyme inhibition) or functionalized into diverse amides.
C5-Fluoro Substitution: Strategically positioned to block cytochrome P450-mediated oxidation, thereby enhancing metabolic stability and increasing the lipophilicity of the resulting pharmacophore.
This application note details the mechanistic rationale, synthetic workflows, and self-validating biological screening protocols for utilizing this intermediate to develop broad-spectrum antivirals and HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).
Mechanistic Rationale in Antiviral Design
The structural features of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate allow it to be diverted into two primary antiviral classes:
A. Broad-Spectrum RNA Virus Inhibitors
Derivatization of the C3-formyl group via hydrazine or amine condensation yields Schiff bases and hydrazones. These derivatives have demonstrated potent broad-spectrum activity against RNA viruses such as Influenza A and Coxsackievirus B3[1]. The extended conjugation from the indole core through the imine bond creates a rigid, planar structure capable of disrupting viral entry and fusion mechanisms, akin to the mechanism of the antiviral drug Arbidol (Umifenovir).
B. HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
HIV-1 integrase relies on two Mg²⁺ cofactors in its active site to catalyze the insertion of viral DNA into the host genome. By hydrolyzing the C2-ethyl ester to a carboxylic acid and modifying the C3-formyl group, researchers can synthesize analogues that act as potent metal chelators [2]. The C5-fluorine atom enhances π-π stacking interactions with viral DNA bases (such as dC20), significantly improving the binding affinity and delaying the emergence of drug-resistant mutations.
Divergent synthetic workflows for indole-based antiviral library generation.
Validated Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate built-in quality control checkpoints (e.g., LC-MS monitoring, internal assay controls) to establish causality between the experimental steps and the resulting data.
Protocol 1: Synthesis of Antiviral Hydrazone Derivatives
Objective: To convert the C3-formyl group into a biologically active hydrazone while preserving the C5-fluoro and C2-ester functionalities.
Reaction Setup: Dissolve 1.0 mmol of the SM in 10 mL of absolute ethanol in a 25 mL round-bottom flask.
Causality: Ethanol is chosen as a protic solvent to stabilize the transition state during imine formation while allowing the highly conjugated product to precipitate upon cooling.
Catalysis: Add 2-3 drops of glacial acetic acid, followed by 1.2 mmol of the substituted aryl hydrazine.
Causality: The weak acid protonates the carbonyl oxygen of the C3-formyl group, dramatically increasing its electrophilicity and accelerating nucleophilic attack by the hydrazine without degrading the indole core.
Reflux & IPC (In-Process Control): Heat the mixture to 80°C under reflux for 2–4 hours. Monitor the reaction via LC-MS.
Self-Validation: The reaction is deemed complete when the SM peak (m/z [M+H]⁺ 236.2) disappears and the target product mass appears. This prevents premature termination of the reaction.
Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol (2 × 5 mL).
Purification: Recrystallize the crude solid from ethanol/water to yield the pure hydrazone derivative.
Objective: To evaluate the antiviral efficacy and cytotoxicity of the synthesized indole derivatives in a single, robust assay.
Reagents & Materials:
MDCK cell line (for Influenza A) or MT-4 cell line (for HIV-1)
Viral strain (e.g., Influenza A/PR/8/34)
MTS Cell Proliferation Assay Kit
Reference Drugs: Ribavirin (RNA viruses) or Raltegravir (HIV-1)
Step-by-Step Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of
2×104
cells/well. Incubate at 37°C, 5% CO₂ for 24 hours.
Compound Preparation: Prepare 2-fold serial dilutions of the indole derivatives (ranging from 0.1 µM to 100 µM) in maintenance medium containing 1% DMSO.
Causality: Limiting DMSO to
≤1%
prevents solvent-induced cytotoxicity, ensuring that any observed cell death is strictly attributable to the compound or the virus.
Viral Infection & Treatment:
Viral Wells (IC₅₀ determination): Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01. Immediately add the diluted compounds.
Toxicity Wells (CC₅₀ determination): Add the diluted compounds to uninfected cells.
Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTS reagent to each well and incubate for an additional 2 hours. Measure absorbance at 490 nm using a microplate reader.
Causality: The MTS reagent is bioreduced into a soluble formazan product only by metabolically active cells. This directly correlates absorbance with cell viability, eliminating false positives caused by compound precipitation (a common issue with lipophilic indole derivatives).
Data Validation:
Self-Validation: The assay is only considered valid if the reference drug yields an IC₅₀ within its known literature range (e.g., Raltegravir IC₅₀
≈
10-20 nM) and the untreated viral control shows
>90%
cytopathic effect.
Mechanism of HIV-1 Integrase inhibition via Mg2+ chelation by indole derivatives.
Quantitative Data Presentation
To benchmark the potential of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate derivatives, the following table summarizes representative pharmacological parameters adapted from recent literature on structurally analogous indole-2-carboxylates [1][2][3].
Compound Class (Derivative)
Target Virus
IC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)*
Mechanism of Action
C3-Hydrazone Analogue
Influenza A
7.53
>100
>13.2
Viral Entry/Fusion Inhibition
C3-Hydrazone Analogue
Coxsackievirus B3
4.20
71.8
17.1
Viral Entry/Fusion Inhibition
C2-Carboxamide Analogue
HIV-1 (Wild Type)
0.045
>50
>1100
Integrase Strand Transfer Inhibition
C2-Carboxamide Analogue
SARS-CoV-2
1.84
144.6
78.6
Spike Protein Syncytium Suppression
*Note: The Selectivity Index (SI) is calculated as
CC50/IC50
. An SI > 10 is generally required to consider a compound for further preclinical development.
Conclusion
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate serves as a highly modular and metabolically resilient scaffold for antiviral drug discovery. By understanding the distinct chemical reactivity of its C2 and C3 positions, researchers can rationally design libraries targeting diverse viral pathogens—from respiratory RNA viruses to retroviral integrases. The integration of self-validating synthetic and biological protocols ensures that hit compounds derived from this scaffold are both reproducible and translationally viable.
References
Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed (NIH). Available at:[Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae (PMC). Available at:[Link]
Application
Application Notes and Protocols: Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in Agricultural Chemistry
Prepared by: Gemini, Senior Application Scientist Introduction: The Potential of a Versatile Scaffold The indole nucleus is a cornerstone in the development of biologically active molecules, with a significant presence i...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Potential of a Versatile Scaffold
The indole nucleus is a cornerstone in the development of biologically active molecules, with a significant presence in pharmaceuticals and, increasingly, in modern agrochemicals.[1][2] Its structural versatility allows for modifications that can lead to a wide array of activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] This document explores the potential applications of a specific, functionalized indole derivative, ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate , in the field of agricultural chemistry.
While direct, published research on the specific agricultural applications of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is not yet available, its structural features—a fluorinated indole core, a carboxylate group, and a formyl substituent—suggest several promising avenues for investigation. This guide provides detailed, hypothesis-driven application notes and experimental protocols for researchers to explore its potential as a novel agrochemical. The methodologies outlined are based on established principles and the known activities of structurally related indole derivatives.
Part 1: Potential Herbicidal Activity as an Auxin Mimic
Scientific Rationale
Auxinic herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), are a well-established class of herbicides.[3][4] They function by binding to auxin receptors, such as TIR1 (Transport Inhibitor Response 1), leading to the degradation of transcriptional repressors and subsequent overstimulation of auxin-responsive genes, ultimately causing plant death.[5] The indole-2-carboxylate scaffold of our target compound shares structural similarities with IAA, suggesting it could potentially act as an auxin mimic and exhibit herbicidal activity. The fluoro and formyl substitutions may enhance its binding affinity to the receptor and its stability within the plant.
Experimental Protocol: Evaluation of Pre- and Post-Emergence Herbicidal Efficacy
This protocol outlines a systematic approach to evaluate the herbicidal potential of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
1. Preparation of Test Solutions:
Prepare a stock solution of the test compound (10,000 ppm) in a suitable solvent (e.g., acetone or DMSO) containing a small percentage of a surfactant (e.g., Tween 20) to ensure proper dissolution and leaf wetting.
From the stock solution, prepare a series of dilutions to achieve final test concentrations ranging from 10 to 1000 ppm.
2. Pre-Emergence Herbicidal Assay:
Use small pots or trays filled with a standardized soil mix.
Sow seeds of representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and dicot (e.g., rapeseed, Brassica napus) weed species.
Immediately after sowing, apply the test solutions evenly to the soil surface at a rate of 100 L/ha.
Include a positive control (a commercial auxinic herbicide like 2,4-D) and a negative control (solvent and surfactant only).
Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged seedlings.
3. Post-Emergence Herbicidal Assay:
Grow the same weed species as in the pre-emergence assay until they reach the 2-3 leaf stage.
Evenly spray the foliage of the seedlings with the test solutions until runoff.
Include positive and negative controls as described above.
Return the plants to the controlled environment.
After 14-21 days, visually assess the herbicidal injury (e.g., epinasty, chlorosis, necrosis) and measure the fresh weight of the aerial parts of the plants.
Data Presentation: Hypothetical Herbicidal Activity
The following table illustrates how to present the data from the herbicidal assays.
Concentration (ppm)
Pre-Emergence Control (%) - E. crus-galli
Pre-Emergence Control (%) - B. napus
Post-Emergence Control (%) - E. crus-galli
Post-Emergence Control (%) - B. napus
1000
85
95
70
90
500
60
80
50
75
250
40
65
30
55
100
20
45
15
35
10
5
20
5
15
2,4-D (500 ppm)
90
98
85
95
Control
0
0
0
0
Workflow for Herbicidal Activity Screening
Caption: Workflow for evaluating the herbicidal potential of the target compound.
Part 2: Potential Fungicidal Activity
Scientific Rationale
Many indole derivatives have demonstrated potent antifungal activity against a broad spectrum of plant pathogens.[6][7] The mechanisms of action are varied and can include the inhibition of key enzymes like succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, or the disruption of fungal cell membrane integrity.[8] The electrophilic nature of the formyl group at the 3-position of our target compound could potentially react with nucleophilic residues in fungal enzymes or proteins, leading to their inactivation.
Experimental Protocol: In Vitro and In Vivo Antifungal Screening
This protocol describes a two-tiered approach to assess the fungicidal properties of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
1. In Vitro Antifungal Assay (Mycelial Growth Inhibition):
Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Alternaria alternata, Botrytis cinerea).
Prepare potato dextrose agar (PDA) medium amended with the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The compound should be dissolved in a minimal amount of a suitable solvent before being added to the molten agar.
Pour the amended PDA into Petri dishes.
Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate.
Include a positive control (a commercial fungicide like azoxystrobin or fluopyram) and a negative control (solvent only).
Incubate the plates at the optimal temperature for each fungus (typically 25-28°C) in the dark.
Measure the colony diameter daily until the mycelium in the negative control plate reaches the edge of the dish.
Calculate the percentage of mycelial growth inhibition for each concentration.
2. In Vivo Protective and Curative Assay (Detached Leaf Model):
Use healthy, young leaves from a susceptible host plant (e.g., tomato or cucumber).
Protective Assay:
Spray the leaves with the test compound solutions (e.g., 50, 100, 200 µg/mL).
After 24 hours, inoculate the treated leaves with a spore suspension of the target pathogen (e.g., Botrytis cinerea).
Curative Assay:
Inoculate the leaves with the pathogen's spore suspension.
After 24 hours, spray the infected leaves with the test compound solutions.
Include positive and negative controls for both assays.
Place the leaves in a humid chamber to promote disease development.
After 3-5 days, assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.
Calculate the control efficacy for both protective and curative treatments.
Data Presentation: Hypothetical Fungicidal Efficacy
The results of the antifungal screening can be summarized in the following tables.
Table 2.1: In Vitro Mycelial Growth Inhibition (EC50 in µg/mL)
Compound
Fusarium graminearum
Alternaria alternata
Botrytis cinerea
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
8.5
12.3
5.2
Azoxystrobin
1.2
2.5
0.8
Fluopyram
3.1
4.8
1.5
Table 2.2: In Vivo Efficacy on Botrytis cinerea on Tomato Leaves (%)
Concentration (µg/mL)
Protective Efficacy (%)
Curative Efficacy (%)
200
88
75
100
72
58
50
55
40
Azoxystrobin (100 µg/mL)
92
80
Control
0
0
Workflow for Fungicidal Activity Screening
Caption: Systematic workflow for fungicidal screening of the target compound.
Part 3: Potential Insecticidal and Nematicidal Activity
Scientific Rationale
Halogenated indoles have been reported to possess insecticidal and nematicidal activities.[9] One of the key targets for such compounds is the glutamate-gated chloride channel (GluCl), an ion channel specific to invertebrates.[9] Agonists of this channel cause an influx of chloride ions, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the pest. Additionally, some indole derivatives have been shown to inhibit chitinase, an enzyme crucial for the molting process in insects.[10] The presence of a fluorine atom in our target compound makes it a candidate for investigation as an insecticide or nematicide acting on these targets.
Experimental Protocol: Screening for Insecticidal and Nematicidal Activity
This protocol provides a basic framework for the initial screening of insecticidal and nematicidal properties.
1. Insecticidal Bioassay (Leaf-Dip Method):
Select a relevant insect pest, such as the diamondback moth (Plutella xylostella) or the armyworm (Mythimna separata).
Prepare test solutions of the compound at various concentrations (e.g., 50, 100, 200, 500 mg/L) in a suitable solvent with a surfactant.
Dip cabbage or corn leaf discs into the test solutions for 10-20 seconds and allow them to air dry.
Place the treated leaf discs in a Petri dish with a moist filter paper.
Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.
Include a positive control (a commercial insecticide like abamectin) and a negative control (solvent only).
Incubate at an appropriate temperature and photoperiod.
Record larval mortality at 24, 48, and 72 hours post-treatment.
Calculate the corrected mortality and determine the LC50 value.
2. Nematicidal Bioassay (In Vitro Mortality):
Use a model plant-parasitic nematode, such as the root-knot nematode (Meloidogyne incognita).
Prepare test solutions in a small volume of solvent and then dilute with water to the final test concentrations (e.g., 10, 25, 50, 100 µg/mL).
In a 96-well plate, add a known number of second-stage juveniles (J2s) of the nematode to each well containing the test solution.
Include positive (e.g., abamectin) and negative controls.
Incubate the plates at room temperature.
After 24, 48, and 72 hours, observe the nematodes under a microscope. Nematodes that are straight and immobile, even after probing with a fine needle, are considered dead.
Calculate the percentage of mortality for each treatment and determine the LC50 value.
Data Presentation: Hypothetical Insecticidal and Nematicidal Activity
Table 3.1: Insecticidal Activity against Plutella xylostella (72h)
Concentration (mg/L)
Corrected Mortality (%)
500
95
200
78
100
55
50
30
Abamectin (10 mg/L)
98
Control
0
Table 3.2: Nematicidal Activity against Meloidogyne incognita (48h)
Concentration (µg/mL)
Mortality (%)
100
92
50
75
25
50
10
25
Abamectin (5 µg/mL)
95
Control
2
Workflow for Insecticidal/Nematicidal Screening
Caption: Workflow for insecticidal and nematicidal screening.
Conclusion and Future Directions
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate represents a promising, yet unexplored, scaffold for the development of novel agrochemicals. The protocols and application notes provided in this guide offer a comprehensive framework for initiating research into its potential herbicidal, fungicidal, and insecticidal/nematicidal properties. Positive results from these initial screenings would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency and selectivity, as well as detailed mechanism of action studies to elucidate its biochemical targets. The journey from a promising scaffold to a commercial agrochemical is long, but the potential rewards in terms of novel modes of action and effective pest management solutions are substantial.
References
Wang, H., Luo, Y., Wang, Y., Han, L., Miu, Z., Luo, Y., Zhang, Y., & Kuang, J. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link][3][4]
Enders, T. A., & Strader, L. C. (2015). Auxin activity: The yin and yang of a developmental regulator. Cold Spring Harbor Perspectives in Biology, 7(8), a017286. [Link][5]
Li, Y., Li, S., Wang, M., & Zuo, Z. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. (Note: This is a future-dated article from the search results, used here for its relevant review content). [Link][1][2]
Wang, H., Luo, Y., Wang, Y., Han, L., Miu, Z., Luo, Y., Zhang, Y., & Kuang, J. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed, 35958241. [Link][4]
Li, Y., et al. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. Journal of Agricultural and Food Chemistry. [Link]
Li, Y., et al. (2025). Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. Journal of Agricultural and Food Chemistry. (Note: This is a future-dated article from the search results, used here for its relevant review content). [Link][8]
Xu, H., Wang, Q., & Yang, W. B. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. [Link][6]
El-Shehry, M. F. (2010). Fungicidal activity of indole derivatives against some plant pathogenic fungi. Journal of the Korean Society for Applied Biological Chemistry, 53, 44-50. [Link]
Wang, C., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules, 27(20), 6885. [Link][7]
Li, Y., Li, S., Wang, M., & Zuo, Z. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. PubMed. (Note: This is a future-dated article from the search results, used here for its relevant review content). [Link][2]
Rajasekharan, S. K., Lee, J. H., Ravichandran, V., Kim, J. C., Park, J. G., & Lee, J. (2019). Nematicidal and insecticidal activities of halogenated indoles. Scientific Reports, 9(1), 2010. [Link][9]
Rajasekharan, S. K., et al. (2019). Nematicidal and insecticidal activities of halogenated indoles. ResearchGate. [Link]
Wang, M., et al. (2024). Design and Synthesis of Novel Indole-Derived N-Methylcarbamoylguanidinyl Chitinase Inhibitors with Significantly Improved Insecticidal Activity. Journal of Agricultural and Food Chemistry. [Link][10]
Technical Support Center: Optimizing the Formylation of Ethyl 5-fluoro-1H-indole-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the Vilsmeier-Haack formyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the Vilsmeier-Haack formylation of deactivated indole substrates.
The target transformation—converting ethyl 5-fluoro-1H-indole-2-carboxylate to ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate—presents unique kinetic and thermodynamic challenges. This guide provides a self-validating experimental framework, mechanistic causality, and field-proven troubleshooting steps.
Mechanistic Overview & Causality
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic rings. While unsubstituted indoles react rapidly at room temperature exclusively at the C-3 position, the substrate is heavily deactivated.
The Causality of Deactivation:
The 5-fluoro group exerts a strong inductive (-I) electron-withdrawing effect, while the 2-ethyl carboxylate group exerts both inductive (-I) and mesomeric (-M) withdrawing effects. This dual deactivation lowers the energy of the highest occupied molecular orbital (HOMO) of the indole core, drastically reducing the nucleophilicity of the C-3 position[1]. Similar deactivation is observed in the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate, which requires carefully controlled, heated Vilsmeier-Haack conditions to afford the corresponding aldehyde[2].
To overcome this high activation energy barrier, the reaction requires a large excess of the electrophilic chloromethyleneiminium ion (Vilsmeier reagent) and elevated thermal conditions (80–85 °C). This methodology is a critical precursor step in the synthesis of complex fluorinated indole derivatives[3].
Experimental workflow and mechanistic pathway for C-3 formylation.
Quantitative Optimization Data
The following table summarizes the quantitative data driving our optimized protocol. Standard room-temperature conditions stall, while excessive heat leads to ester cleavage.
Entry
POCl₃ (equiv)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Primary Observation
1
1.2
DMF
25
24
< 15
N/A
Reaction stalls due to deactivated ring.
2
2.0
DMF
60
12
60
45
Sluggish kinetics, incomplete conversion.
3
3.0
DMF
85
4
> 98
88
Optimal conditions, clean conversion.
4
5.0
DMF
100
4
> 98
62
Significant ester hydrolysis and degradation.
Optimized Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system : the complete consumption of the starting material is visually confirmed via TLC, and the success of the mild quench is validated by the direct precipitation of the product, bypassing the need for complex extraction.
Step-by-Step Methodology:
Preparation of the Vilsmeier Reagent: Equip a dry, 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice bath.
Activation: Dropwise, add phosphorus oxychloride (POCl₃, 3.0 equivalents) over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
Substrate Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent, e.g., 5.0 mmol) in a minimal amount of anhydrous DMF (2 mL). Add this solution dropwise to the active reagent at 0 °C.
Thermal Shift: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 85 °C using an oil bath. Stir for exactly 4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1); the product will exhibit a distinct, highly conjugated UV shift compared to the starting material.
Controlled Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over 50 g of vigorously stirred crushed ice.
Neutralization: Slowly add a saturated aqueous solution of sodium acetate (NaOAc) until the pH reaches 7.0–7.5. Critical: Maintain the internal temperature below 20 °C.
Isolation: Allow the neutralized mixture to stir for 45 minutes. The formylated product will precipitate as a fine solid. Filter the suspension under vacuum, wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMF/salts, and dry under high vacuum.
Troubleshooting Guide & FAQs
Logical troubleshooting workflow for Vilsmeier-Haack formylation.
Q1: Why is my reaction stalling at 30-40% conversion when performed at room temperature?
A1: The nucleophilicity of the indole C-3 position is severely compromised by the electron-withdrawing nature of the 5-fluoro and 2-ester groups. Room temperature does not provide sufficient thermal energy to overcome the activation barrier for the electrophilic aromatic substitution. You must increase the electrophilicity of the system (using 3.0 eq of POCl₃) and provide thermal energy (heating to 85 °C).
Q2: During the aqueous quench, I am observing the formation of a highly polar side product. What is it, and how do I prevent it?
A2: This is likely the hydrolyzed carboxylic acid (5-fluoro-3-formyl-1H-indole-2-carboxylic acid). The ethyl ester is highly susceptible to basic hydrolysis. When neutralizing the acidic POCl₃/DMF mixture, the localized generation of heat and high pH (especially if using NaOH or KOH) cleaves the ester.
Solution: Quench the reaction by slowly pouring it over crushed ice. Use a milder base like saturated aqueous sodium acetate (NaOAc) to adjust the pH, keeping the internal temperature strictly below 20 °C.
Q3: My product is forming a stubborn emulsion during liquid-liquid extraction with Ethyl Acetate. How can I isolate the product efficiently?
A3: DMF and water mixtures notoriously cause emulsions, especially in the presence of phosphate salts generated from the POCl₃ quench.
Solution: Bypass the extraction entirely. Leverage the low aqueous solubility of the formylated product. After neutralizing the ice-water quench, allow the mixture to stir for 30–60 minutes. The product will precipitate as a solid, allowing you to isolate it cleanly via vacuum filtration.
Q4: How do I verify that the formylation occurred at the C-3 position and not on the indole nitrogen (N-1)?
A4: N-formylation is a kinetic side-reaction that can occasionally occur but is thermodynamically unstable and usually reverts during the aqueous workup. To confirm C-3 formylation, analyze the ¹H NMR spectrum. You will observe the disappearance of the characteristic C-3 proton (typically around 7.2–7.5 ppm) and the appearance of a sharp aldehyde singlet far downfield (around 10.0–10.6 ppm). Crucially, the broad N-H proton signal (around 11.5–12.5 ppm) will remain intact, proving the nitrogen is unsubstituted.
References
INDOLE - Ataman Kimya.
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. Nih.gov.
identifying side products in the synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This important intermediate is ofte...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This important intermediate is often prepared via the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the identification and management of side products.
Troubleshooting Guide: Identifying and Resolving Side Product Formation
This section addresses specific experimental issues that may arise during the synthesis, providing potential causes and actionable solutions for the identification and mitigation of common side products.
Issue 1: TLC analysis of the crude reaction mixture shows multiple spots in addition to the starting material and the desired product.
Potential Cause: Formation of side products due to the reactivity of the indole nucleus under Vilsmeier-Haack conditions. The electron-withdrawing nature of the 5-fluoro and 2-ethoxycarbonyl substituents can influence the reaction's regioselectivity and lead to the formation of various impurities.
Solutions:
Characterization of Side Products: The first step in troubleshooting is to identify the nature of the impurities. The most probable side products are the N-formylated indole and the diformylated indole.
Spectroscopic Analysis: Isolate the major side products by column chromatography and characterize them using NMR, IR, and Mass Spectrometry. A comparison of their spectroscopic data with that of the starting material and the desired product is crucial for identification.
¹H NMR: The aldehydic proton of the desired C3-formylated product typically appears as a singlet between δ 9.5 and 10.5 ppm. An N-formyl proton will also appear in this region but may show restricted rotation, leading to broadened signals or even two distinct signals. Aromatic protons will show characteristic shifts and coupling constants depending on the substitution pattern.
¹³C NMR: The carbonyl carbon of the C3-aldehyde will have a characteristic chemical shift in the range of 180-190 ppm.
IR Spectroscopy: Look for the characteristic C=O stretching frequency of the aldehyde (around 1650-1680 cm⁻¹) and the ester (around 1700-1720 cm⁻¹). The N-H stretch of the indole ring (around 3100-3300 cm⁻¹) will be absent in the N-formylated product.
Mass Spectrometry: The mass spectrum will provide the molecular weight of the compounds, allowing for the confirmation of their elemental composition.
TLC Visualization: Utilize different visualization techniques for TLC to differentiate between the spots.
UV Light (254 nm): Most indole derivatives are UV active and will appear as dark spots on a fluorescent background.
Iodine Chamber: Exposure to iodine vapor can reveal spots for many organic compounds, often with varying shades of brown.
p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, which typically appear as colored spots upon heating.[1]
Issue 2: The reaction yields are consistently low, with a significant amount of unreacted starting material.
Potential Cause: The electron-withdrawing groups on the indole ring deactivate it towards electrophilic substitution, making the Vilsmeier-Haack reaction more challenging.
Solutions:
Reaction Conditions Optimization:
Temperature: While the Vilsmeier-Haack reaction is often performed at or below room temperature, a moderate increase in temperature (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote the formation of polymeric byproducts.
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.
Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent (1.5 to 3 equivalents) may be required to achieve full conversion of the deactivated starting material.
Purity of Reagents: Ensure that the DMF and POCl₃ are of high purity and anhydrous, as moisture can decompose the Vilsmeier reagent.
Issue 3: The formation of a dark-colored, tarry substance is observed during the reaction or work-up.
Potential Cause: Polymerization of the indole starting material or product under the acidic conditions of the Vilsmeier-Haack reaction.
Solutions:
Temperature Control: Maintain a controlled temperature throughout the reaction. Avoid excessive heating.
Controlled Addition: Add the Vilsmeier reagent to the indole solution (or vice-versa) slowly and at a low temperature to minimize localized heat and high concentrations of the electrophile.
Efficient Quenching: Quench the reaction by pouring the reaction mixture into a vigorously stirred mixture of ice and a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and precipitate the product quickly.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate?
N-Formyl Indole: Ethyl 5-fluoro-1-formyl-1H-indole-2-carboxylate. The order of susceptibility to electrophilic attack on the indole nucleus is generally C-3 > N-1 > C-2.[2]
Diformylated Indole: Ethyl 1,3-diformyl-5-fluoro-1H-indole-2-carboxylate. This can occur with an excess of the Vilsmeier reagent.
Hydrolyzed Product: 5-fluoro-3-formyl-1H-indole-2-carboxylic acid, which can form during aqueous work-up if the ester is labile.
Polymeric Materials: Dark, insoluble tars resulting from the acid-catalyzed polymerization of the indole.
Q2: How can I distinguish between the desired C3-formylated product and the N-formylated side product?
A2: Spectroscopic methods are key:
¹H NMR: The N-H proton signal (typically a broad singlet above 10 ppm) will be absent in the N-formylated product. The N-formyl group may exhibit rotational isomers, leading to two distinct signals for the formyl proton and other nearby protons.
IR Spectroscopy: The characteristic N-H stretching band (around 3100-3300 cm⁻¹) will be absent in the spectrum of the N-formylated compound.
Q3: What is the expected regioselectivity of the Vilsmeier-Haack reaction on ethyl 5-fluoro-1H-indole-2-carboxylate?
A3: The C-3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] The electron-withdrawing effects of the 5-fluoro and 2-ethoxycarbonyl groups will deactivate the ring, but formylation is still expected to occur predominantly at the C-3 position. However, under forcing conditions or with a large excess of the Vilsmeier reagent, formylation at other positions or on the nitrogen atom becomes more probable.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 5-fluoro-1H-indole-2-carboxylate
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of ethyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
Stir vigorously until the product precipitates.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
Protocol 2: Purification of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
Column Chromatography: If recrystallization is insufficient, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Table 1: Spectroscopic Data Comparison of Key Compounds
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented here are approximate values based on typical ranges for similar structures.
Visualizations
Caption: Troubleshooting workflow for identifying side products.
References
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
Clementi, S.; Linda, P.; Marino, G. The Vilsmeier-Haack Reaction. A General Synthesis of Indole-3-carboxaldehydes. J. Chem. Soc. B1971, 79-81.
Abdel-Hay, K. M.; Abiedalla, Y.; Smith, L. W.; Neel, L.; El-Gohary, N. S. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Forensic Chemistry2019, 12, 78-90.
Tyson, F. T. Indole. Org. Synth.1955, Coll. Vol. III, 479-482.
Quintanilla-Licea, R.; Teuber, H. J. Review on reactions of acetylacetaldehyde with aromatic amines and indoles – Synthesis of heterocycles via hydroxymethylene ketones. Heterocycles2001, 55, 1365–1397.
University of California, Irvine. TLC Visualization Methods. [Link]
El-Seedi, H. R.; et al. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indoles. Archiv der Pharmazie2008, 341(5), 294-300.
Li, W.; et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem.2024, 15, 1234-1245.
Master Organic Chemistry. Electrophilic Aromatic Substitution of Indole. [Link]
Gribble, G. W. Fischer Indole Synthesis. J. Chem. Soc., Perkin Trans. 12000, 1045-1075.
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875-2911.
Technical Support Center: Troubleshooting Regioisomer Formation in Indole Formylation
Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the functionalization of the indole core is a critical step in synthesizing complex pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the functionalization of the indole core is a critical step in synthesizing complex pharmaceutical intermediates. However, controlling the regioselectivity of electrophilic aromatic substitution (EAS)—specifically formylation—can be notoriously difficult.
This guide provides an in-depth analysis of the causality behind regioisomer formation, a troubleshooting FAQ for common synthetic roadblocks, and validated, step-by-step methodologies to force formylation at the C2, C3, or C7 positions.
Part 1: The Mechanistic Causality of Indole Regioselectivity
To control regioisomer formation, one must first understand the inherent electronic biases of the indole ring. Indole is an electron-rich bicyclic heterocycle where the pyrrole ring is significantly more reactive toward electrophiles than the fused benzene ring.
The C3 Preference: Under standard 1[1], the C3 position is the inherently favored site of attack. This is due to the enamine-like character of the C2-C3 double bond. Attack at C3 generates a Wheland intermediate (an iminium ion) that is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the benzene ring[1].
The Regioisomer Problem: When the C3 position is blocked by a substituent (e.g., 3-bromo-1H-indole or 3-alkylindoles), the electrophile is forced to seek alternative, less favorable sites. The electron-withdrawing or sterically hindering nature of the C3 substituent disrupts the standard EAS pathway, leading to a complex mixture of2[2]. To override these intrinsic electronic biases and target the C2 or C7 positions, researchers must abandon standard EAS and employ directed lithiation or transition-metal-catalyzed C-H functionalization strategies.
Part 2: Troubleshooting Guide & FAQs
Q1: I am running a Vilsmeier-Haack formylation on a 3-substituted indole and getting a complex mixture of C2, C6, and N-formylated isomers. How do I improve selectivity?A1: The electron-withdrawing nature of your C3 substituent is forcing the Vilsmeier reagent to attack alternative positions[2]. To mitigate this, you must lower the reaction temperature (e.g., -78 °C to 0 °C) to favor the kinetic product and strictly limit the Vilsmeier reagent to 1.05 equivalents to prevent di-formylation[3]. However, if your specific target is the C2-aldehyde, you should abandon the Vilsmeier-Haack approach entirely. Instead, use an N-protection strategy followed by directed C2-lithiation (see Protocol B) to achieve absolute regiocontrol[4].
Q2: How can I selectively formylate the C7 position of an indole?A2: The C7 position is electronically deactivated compared to the pyrrole ring. Direct electrophilic formylation at C7 is nearly impossible without a directing group. The most reliable, scalable method is installing an N-pivaloyl (Piv) group. The bulky Piv group sterically blocks the C2 position, while its carbonyl oxygen coordinates with organolithium reagents (like s-BuLi/TMEDA) to direct ortho-lithiation exclusively to the C7 position[5]. Subsequent quenching with DMF yields the C7-formyl indole[5]. Alternatively, 6 utilizing N-P(O)tBu₂ directing groups can be used to install functional groups at C7 that can later be converted to aldehydes[6].
Q3: My Vilsmeier-Haack reaction is yielding significant amounts of N-formyl indole instead of the C3-aldehyde. What went wrong?A3: N-formylation is a kinetic side-reaction that typically occurs when the C3 position is sterically hindered, or when a large excess of the Vilsmeier reagent is used at elevated temperatures[2][3]. Ensure your indole is fully dissolved before adding the Vilsmeier reagent, maintain temperatures below 5 °C during addition, and allow sufficient time (and pH adjustment) for the aqueous hydrolysis step. The aqueous workup often hydrolyzes kinetic N-formyl byproducts back to the free amine, leaving the thermodynamically stable C3-aldehyde intact[3].
Part 3: Regioselectivity Logic & Workflow
Caption: Regioselectivity decision tree for indole formylation based on target isomer and substitution.
Part 4: Quantitative Data on Regioselective Strategies
Starting Material
Target Position
Optimal Reagents / Strategy
Directing/Protecting Group
Typical Yield
Major Regioisomer
Unsubstituted Indole
C3
POCl₃, DMF (Vilsmeier-Haack)
None (N-H free)
85–95%
C3-Formyl
3-Bromoindole
C2
n-BuLi, DMF (Directed Lithiation)
N-TIPS or N-Boc
60–70%
C2-Formyl
5-Methoxyindole
C7
s-BuLi, TMEDA, DMF
N-Pivaloyl
70–85%
C7-Formyl
Unsubstituted Indole
C2
n-BuLi, DMF
N-SO₂Ph
75–80%
C2-Formyl
Part 5: Validated Experimental Protocols
Protocol A: Standard C3-Selective Vilsmeier-Haack Formylation[3]
Self-Validating Observation: The reaction mixture will turn a deep yellow/orange upon the formation of the iminium intermediate, validating the active electrophilic species.
Vilsmeier Reagent Preparation: To a flame-dried, nitrogen-purged flask, add anhydrous DMF (3.0 equiv). Cool to 0 °C. Slowly add POCl₃ (1.5 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
Formylation: Dissolve the indole substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Hydrolysis: Pour the mixture over crushed ice and slowly neutralize with 2M NaOH until the pH reaches 7–8. The C3-formyl indole will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Regioselective C2-Formylation via Directed Lithiation[4]
Self-Validating Observation: The addition of n-BuLi will cause a distinct color shift (often pale yellow to deep orange/red), confirming successful deprotonation/lithiation.
Protection: Ensure the indole nitrogen is protected (e.g., N-TIPS or N-SO₂Ph) to prevent N-deprotonation from consuming the organolithium reagent.
Lithiation: Dissolve the N-protected indole (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78 °C for 1 hour to ensure complete C2-lithiation.
Formylation: Add anhydrous DMF (2.0 equiv) dropwise at -78 °C. Stir for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
Quench: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Protocol C: Regioselective C7-Formylation via N-Pivaloyl Directing Group[5]
Protection: React indole with NaH and pivaloyl chloride to synthesize N-pivaloylindole.
Directed Lithiation: Dissolve N-pivaloylindole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF under argon. Cool to -78 °C. Add s-BuLi (1.2 equiv) dropwise. The bulky pivaloyl group blocks C2, forcing the TMEDA-chelated lithium to the C7 position. Stir for 2 hours at -78 °C.
Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature.
Quench & Deprotection: Quench with saturated aqueous NH₄Cl. Extract and purify the N-pivaloyl-7-formylindole. The pivaloyl group can subsequently be removed using basic hydrolysis (e.g., NaOH in MeOH) if the free N-H indole is required.
choice of solvent for optimizing ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate synthesis
Molecule Profile: Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate vi...
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. Synthesizing ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate via the Vilsmeier-Haack formylation presents unique mechanistic challenges. Unlike unsubstituted indoles, this specific substrate is heavily deactivated by two electron-withdrawing groups: the 5-fluoro substituent and the 2-carboxylate ester[1]. This deactivation raises the activation energy required for electrophilic aromatic substitution at the C3 position.
To achieve high yields and purity, the choice of solvent is not merely a medium for the reaction—it is the primary thermodynamic control mechanism. Below is our comprehensive troubleshooting guide, optimized workflow, and FAQ designed to help researchers and drug development professionals master this transformation.
I. Mechanistic Workflow
Optimized Workflow for the Vilsmeier-Haack Formylation in DCE Co-solvent.
II. Frequently Asked Questions (FAQs): Solvent Selection & Causality
Q: Why is the choice of solvent so critical for this specific indole derivative?A: Unsubstituted indole is highly electron-rich and undergoes Vilsmeier-Haack formylation rapidly even at lower temperatures[2]. However, ethyl 5-fluoro-1H-indole-2-carboxylate is significantly deactivated. The 5-fluoro group exerts an inductive electron-withdrawing effect, and the 2-carboxylate ester further depletes electron density from the C3 position[1]. The solvent must provide a stable reflux temperature high enough to overcome this activation barrier, yet mild enough to prevent reagent degradation[3].
Q: Why not use neat N,N-Dimethylformamide (DMF) as both reagent and solvent?A: While neat DMF is standard for many Vilsmeier-Haack reactions[3], heating a neat DMF/POCl₃ mixture to the 80–95 °C required for this deactivated substrate often leads to thermal degradation of the chloroiminium salt (Vilsmeier reagent) and excessive tar formation. Using a halogenated co-solvent dilutes the reactive species, mitigates localized exothermic hotspots during reagent formation, and provides a controlled reflux temperature[4].
Q: Dichloromethane (DCM) vs. 1,2-Dichloroethane (DCE): Which is superior?A: 1,2-Dichloroethane (DCE) is strongly recommended. Both are polar halogenated solvents that effectively stabilize the charged iminium intermediates[3]. However, DCM boils at ~40 °C, which is insufficient to drive the formylation of this deactivated indole. DCE boils at ~83 °C, providing the perfect thermal window to achieve full conversion without degrading the substrate[3].
III. Quantitative Data: Solvent Effects on Formylation
The following table summarizes the causal relationship between solvent properties and reaction outcomes for deactivated indole-2-carboxylates.
Solvent System
Dielectric Constant (ε)
Reflux Temp (°C)
Time (h)
Yield (%)
Purity Profile
Dichloromethane (DCM)
9.1
40
24
< 30%
High unreacted starting material
1,2-Dichloroethane (DCE)
10.4
83
6-8
85-88%
Clean conversion, minimal byproducts
Neat DMF
36.7
90
4-6
55-65%
Significant tar formation
Toluene
2.4
110
12
40-50%
Poor intermediate stabilization
Note: Data extrapolated from standard optimization protocols for electron-deficient indole-2-carboxylates[1][3].
IV. Troubleshooting Guide
Issue 1: High recovery of unreacted ethyl 5-fluoro-1H-indole-2-carboxylate.
Cause: The reaction temperature is too low, or the Vilsmeier reagent was improperly formed.
Solution: Ensure you are using DCE to achieve an 83 °C reflux. Verify that POCl₃ is fresh (free of HCl/H₃PO₄ from hydrolysis). Add POCl₃ dropwise at 0–5 °C to DMF to ensure the chloroiminium salt forms completely before adding the indole[4].
Issue 2: Formation of multiple spots on TLC (Over-formylation or N-formylation).
Cause: Excess Vilsmeier reagent or lack of steric control.
Solution: Strictly control stoichiometry. Use exactly 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF. N-formylation is a known side reaction if the C3 position is sterically hindered or if the reagent is in vast excess[4].
Issue 3: Product fails to precipitate during aqueous workup.
Cause: Incomplete hydrolysis of the iminium intermediate.
Solution: The initial product of the reaction is an iminium salt, which is highly water-soluble. It must be hydrolyzed to the aldehyde. Pour the reaction into crushed ice and adjust the pH to 7–8 using saturated sodium acetate or sodium carbonate[2]. Stir vigorously for 1–2 hours. The neutral pH and extended stirring are critical for the aldehyde to precipitate[4].
V. Validated Experimental Protocol
Synthesis of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Materials:
Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq)
Phosphorus oxychloride (POCl₃) (1.5 eq)
N,N-Dimethylformamide (anhydrous DMF) (3.0 eq)
1,2-Dichloroethane (anhydrous DCE) (10 mL / g of substrate)
Saturated aqueous Sodium Acetate (NaOAc)
Crushed ice
Step-by-Step Methodology:
Vilsmeier Reagent Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCE. Cool the flask to 0 °C in an ice bath[4].
Electrophile Generation: Slowly add POCl₃ (1.5 eq) dropwise via syringe over 15–20 minutes, maintaining the internal temperature below 5 °C. Stir the resulting complex at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt[2].
Substrate Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a minimal volume of anhydrous DCE. Add this solution dropwise to the Vilsmeier reagent at 0 °C[4].
Formylation (Reflux): Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 83 °C (DCE reflux). Stir for 6–8 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:2) until the starting material is consumed.
Hydrolysis: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring[2].
Neutralization & Precipitation: Carefully add saturated aqueous NaOAc dropwise until the solution reaches pH 7–8. Stir the biphasic mixture vigorously for 1–2 hours at room temperature to fully hydrolyze the iminium intermediate to the target aldehyde[4].
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual salts and DMF.
Purification: Dry the crude product under vacuum. If necessary, recrystallize from absolute ethanol to obtain pure ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
preventing decomposition of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate during workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate during reaction workup.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate during reaction workup.
The combination of a C5-fluoro atom and a C2-ethyl ester renders the indole core highly electron-deficient. While this facilitates certain downstream applications (such as the synthesis of CysLT1 antagonists or aplysinopsin analogs), it makes the C3-formyl group hypersensitive to nucleophilic attack and the C2-ester highly prone to saponification. This guide provides the mechanistic causality and self-validating protocols required to isolate this compound without degradation.
Part 1: Expert Troubleshooting (FAQs)
Q1: Why am I losing the formyl group (deformylation) during the Vilsmeier-Haack quench?Causality: Vilsmeier-Haack formylations form a chloroiminium intermediate that must be hydrolyzed to reveal the aldehyde . Standard protocols often use strong bases like NaOH to neutralize the acidic reaction mixture. However, because the C2-ester and C5-fluoro groups heavily withdraw electron density, the indole ring acts as an excellent leaving group. When exposed to strong hydroxide concentrations at elevated temperatures, the hydroxide ion attacks the newly formed C3-aldehyde, triggering a retro-formylation pathway that yields ethyl 5-fluoro-1H-indole-2-carboxylate and formate.
Solution: Abandon strong bases. Use a mild, buffered quench (e.g., saturated aqueous sodium acetate, NaOAc) and maintain strict temperature control (< 5 °C).
Q2: My isolated product is contaminated with 5-fluoro-3-formyl-1H-indole-2-carboxylic acid. How do I prevent ester hydrolysis?Causality: The ethyl ester at C2 is activated toward saponification by the adjacent electron-withdrawing groups. Prolonged exposure to basic aqueous conditions during phase separation causes rapid hydrolysis of the ester into the corresponding carboxylic acid .
Solution: Implement a biphasic quench . By adding cold ethyl acetate (EtOAc) to the quench buffer before introducing the reaction mixture, the hydrolyzed aldehyde instantly partitions into the organic phase. This physical separation shields the vulnerable ester from the aqueous base.
Q3: The isolated solid turns dark brown and shows polymeric impurities by NMR after solvent removal. What is happening?Causality: Indole-3-carboxaldehydes are susceptible to auto-oxidation (forming the carboxylic acid) and self-condensation when concentrated at elevated temperatures, particularly if trace acidic or basic salts remain in the organic phase .
Solution: Ensure thorough washing with brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acidity is a concern), and concentrate strictly under reduced pressure with a water bath temperature not exceeding 30 °C.
Part 2: Mechanistic Pathways & Quantitative Data
To understand the critical nature of the quench parameters, review the mechanistic divergence of the chloroiminium intermediate based on pH and temperature.
Mechanistic divergence during Vilsmeier-Haack quench based on pH and temperature.
Table 1: Quantitative Impact of Quench Parameters on Product Integrity
Quench Base
Temp (°C)
Phase System
Yield (%)
Major Impurity Profile
4.8 M NaOH
15 - 20
Monophasic (Aqueous)
35%
Deformylation (40%), Hydrolysis (15%)
Sat. Na₂CO₃
5 - 10
Monophasic (Aqueous)
62%
Hydrolysis (12%), Deformylation (8%)
Sat. NaOAc
< 5
Biphasic (H₂O / EtOAc)
91%
Trace (< 2%)
Part 3: Self-Validating Workup Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step-by-step optimized biphasic workup workflow to prevent decomposition.
Step 1: Preparation of the Biphasic Quench System
In a jacketed reactor, prepare a mixture of 250 mL saturated aqueous sodium acetate (NaOAc) and 250 mL of ethyl acetate (EtOAc).
Add 100 g of crushed ice directly into the mixture.
Self-Validation Check: Measure the internal temperature. It must be ≤ 2 °C before proceeding. If it is higher, increase jacket cooling or add more ice.
Step 2: Quenching the Iminium Intermediate
Transfer the crude Vilsmeier-Haack reaction mixture (typically in DMF/POCl₃) dropwise into the vigorously stirred biphasic system using an addition funnel.
Control the addition rate strictly based on temperature.
Self-Validation Check: The internal temperature must never exceed 5 °C . If the temperature reaches 5 °C, pause the addition immediately until the system cools back to 2 °C.
Step 3: pH Verification
Once the addition is complete, stir the biphasic mixture for exactly 15 minutes to ensure complete hydrolysis of the iminium salt .
Stop stirring and allow the layers to separate temporarily.
Self-Validation Check: Test the pH of the lower aqueous phase using pH paper. It must read between 7.0 and 8.0 .
If pH < 7.0: The iminium salt may not fully hydrolyze, causing an emulsion. Add additional cold sat. NaOAc.
If pH > 8.0: The risk of deformylation is critical. Immediately proceed to phase separation to rescue the organic layer.
Step 4: Phase Separation and Washing
Separate the organic (EtOAc) layer.
Promptly wash the organic layer sequentially with cold deionized water (100 mL) and cold brine (100 mL) to remove residual DMF and acetate salts.
Self-Validation Check: The organic layer should be clear and pale yellow. If it is cloudy, water is still suspended; perform an additional brine wash.
Step 5: Drying and Concentration
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Self-Validation Check: Set the water bath to a maximum of 30 °C . The product will precipitate as an off-white to pale yellow solid. If the solid begins to turn dark brown, it indicates thermal degradation; immediately remove the flask from the heat source and apply a higher vacuum to remove remaining solvent without heat.
References
Salama, E.E., et al. (2022). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds. Crystals, 12(3), 353. Retrieved from:[Link]
Wikipedia Contributors. Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]
Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(23), 15539–15546. Retrieved from:[Link]
Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-Formylindoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center for indole functionalization. The installation of a f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Welcome to the Technical Support Center for indole functionalization. The installation of a formyl group at the C3 position of the indole core is a foundational transformation in the synthesis of pharmaceuticals and biologically active alkaloids. The industry standard for this transformation is the Vilsmeier-Haack (VH) reaction .
While highly reliable, the VH reaction is sensitive to operational parameters. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural steps. Here, we will dissect the mechanistic causality behind common pitfalls, establish self-validating experimental protocols, and provide authoritative troubleshooting strategies to ensure your synthesis is robust and reproducible.
Mechanistic Grounding: The Causality of the Vilsmeier-Haack Reaction
To troubleshoot effectively, one must understand the exact sequence of bond-forming events. The VH reaction does not use free formaldehyde; instead, it relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier Reagent)[1].
The causality of the reaction dictates that the electron-rich C3 position of the indole attacks this electrophile, forming a stable iminium salt[2]. Crucially, the reaction does not yield the aldehyde directly. The aldehyde is only unmasked during the aqueous basic hydrolysis step[1]. Most "failed" reactions are actually successful formylations that were improperly hydrolyzed.
Vilsmeier-Haack formylation mechanism and workflow for 3-formylindole synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific physical changes and TLC baselines, you can confirm the success of each intermediate step before proceeding.
Vilsmeier Reagent Formation (Critical Temperature Control):
Action: Charge a flame-dried flask with anhydrous DMF and cool to 0 °C under an inert argon atmosphere. Add POCl₃ dropwise over 30 minutes.
Validation: The reaction is highly exothermic. A successful formation is indicated by the appearance of a pale yellow/white crystalline complex (the chloroiminium salt)[3]. If the solution turns dark brown or black here, the temperature exceeded 5 °C, and the DMF has degraded.
Indole Addition:
Action: Dissolve the indole substrate in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Action: Gradually warm the mixture to room temperature, then heat to 85 °C for 5–8 hours[1].
Validation: Monitor via TLC. The starting indole spot should disappear. Note: The product spot will not be the final aldehyde yet; it will be the highly polar iminium salt, which typically remains at the baseline in standard EtOAc/Hexane systems.
Hydrolysis & Workup (The Unmasking):
Action: Cool the reaction to room temperature and pour it slowly over crushed ice with vigorous stirring.
Action: Slowly add saturated aqueous Na₂CO₃ or 5M NaOH until the pH reaches 9–10[1]. Stir for an additional 1–2 hours.
Validation: The hydrolysis of the water-soluble iminium salt will cause the highly insoluble 3-formylindole to precipitate out of the aqueous layer as a solid[4].
Isolation:
Action: Collect the precipitate via vacuum filtration, wash with cold water, and dry under a vacuum. Recrystallize from ethanol if necessary.
Quantitative Data Summary
Substituent effects on the indole ring heavily influence the reaction kinetics and yields. Electron-donating groups generally accelerate the reaction, while steric hindrance can alter regioselectivity.
When a synthesis fails, logical deduction is required to identify the exact point of failure. Use the decision tree and the FAQs below to diagnose your specific issue.
Troubleshooting decision tree for common pitfalls in 3-formylindole synthesis.
Q1: My reaction yielded a dark, tarry mixture instead of a clean precipitate. What caused this?
A1: This is a classic symptom of thermal runaway during the formation of the Vilsmeier reagent. The reaction between POCl₃ and DMF is violently exothermic. If the temperature exceeds 5 °C, the chloroiminium ion degrades, and the highly acidic environment (from POCl₃) promotes the polymerization of the indole core[4]. Furthermore, indoles are prone to forming complex trimers under poorly controlled Vilsmeier conditions[5]. Solution: Ensure strict temperature control (0–5 °C) using a salted ice bath, and add the POCl₃ dropwise at a rate of no more than 1 drop per second.
Q2: LC-MS shows a massive amount of starting material, but the reaction ran overnight. Did the formylation fail?
A2: Likely not. The most common pitfall in this workflow is incomplete hydrolysis, not a failed electrophilic attack. The initial product is a highly stable iminium salt. If your aqueous basic workup is too brief, or if the pH does not remain strictly alkaline (pH > 9) during the quench, the iminium salt will not collapse into the target 3-formylindole[1]. Solution: Extend the basic workup time to 2 hours and gently warm the aqueous mixture to 40 °C to drive the hydrolysis of the hemiaminal intermediate to completion.
Q3: I am trying to formylate a 3-substituted indole (e.g., 3-bromoindole), but I am getting a complex mixture. How do I control regioselectivity?
A3: Because the C3 position is electronically favored, blocking it forces the reaction to occur at electronically disfavored positions (C2 or N1)[6]. The Vilsmeier reagent is bulky, so steric hindrance often drives the reaction toward N-formylation. Solution: To force C2 formylation, you must first protect the indole nitrogen (e.g., with a Boc, Tosyl, or Allyl group) prior to the Vilsmeier-Haack reaction[7].
Q4: Are there alternatives to using stoichiometric, highly toxic POCl₃?
A4: Yes. If you are working on late-stage functionalization or require milder conditions, recent advancements have introduced catalytic Vilsmeier-Haack reactions. These methods utilize a P(III)/P(V)=O organophosphorus cycle that generates the active formylating species in situ without the need for stoichiometric corrosive POCl₃[8]. This approach is also highly recommended if you are synthesizing isotopically labeled compounds, such as C1-deuterated formylindoles[9].
References
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles
The Journal of Organic Chemistry (ACS Publications)[Link]
Formation of indole trimers in Vilsmeier type reactions
ARKIVOC (The Free Internet Journal for Organic Chemistry)[Link]
increasing the reaction rate of ethyl 5-fluoro-1H-indole-2-carboxylate formylation
Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I frequently encounter researchers struggling with the C-3 formylation of highly deactivated indole systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I frequently encounter researchers struggling with the C-3 formylation of highly deactivated indole systems. This guide unpacks the physical organic causality behind these sluggish reactions and provides field-proven, self-validating protocols to dramatically increase your reaction rates.
Mechanistic Insight: The Causality of Sluggish Kinetics
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution (EAS) that relies on the nucleophilicity of the indole C-3 position. However, in ethyl 5-fluoro-1H-indole-2-carboxylate , the pyrrole ring is severely deactivated by two distinct electronic effects:
Resonance Deactivation: The 2-carboxylate ester group is a strong electron-withdrawing group (EWG) that pulls electron density away from the C-3 position[1].
Inductive Deactivation: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) across the fused bicyclic system.
Together, these groups deplete the highest occupied molecular orbital (HOMO) electron density at C-3. This dramatically raises the activation energy barrier required for the indole to attack the electrophilic chloroiminium ion (the Vilsmeier reagent). Consequently, standard formylation conditions (0 °C to room temperature) fail to meet the thermodynamic threshold, resulting in stalled reactions.
Troubleshooting FAQs
Q1: I left my POCl₃/DMF reaction stirring overnight at room temperature, but LC-MS shows only unreacted starting material. Why?A: The substrate is simply too electron-deficient to react at ambient temperatures. You must supply additional thermal energy to overcome the high activation barrier. For deactivated indoles, conventional heating to 85–95 °C is strictly required to drive the formation of the iminium intermediate[2].
Q2: When I heat the reaction to 90 °C for 8 hours, I get significant tar formation and partial ester hydrolysis. How can I accelerate the rate without destroying my product?A: Switch to Microwave-Assisted Organic Synthesis (MAOS) . Prolonged exposure to the harsh, acidic Vilsmeier matrix at high temperatures degrades sensitive esters. Microwave irradiation provides rapid, uniform dielectric heating that can compress a 6-to-8-hour conventional reflux into a 15-to-20-minute reaction[3]. This accelerates the desired C-3 formylation while kinetically outcompeting the slower degradation pathways.
Q3: Are there alternative reagent systems to the standard POCl₃/DMF that offer faster kinetics?A: Yes. If thermal acceleration is insufficient, you must increase the electrophilicity of the Vilsmeier complex itself. Replacing POCl₃ with oxalyl chloride ((COCl)₂) or trifluoromethanesulfonic anhydride (Tf₂O) generates a significantly more reactive chloroiminium species. Alternatively, increasing the stoichiometry of the POCl₃/DMF complex (up to 3.0–5.0 equivalents) can drive the equilibrium forward via mass action.
Quantitative Data Comparison
To help you select the best approach, the following table summarizes the quantitative performance of various formylation strategies applied to deactivated indole-2-carboxylates.
Method
Reagents
Temperature
Time
Typical Yield
Impurity Profile
Conventional Heating
POCl₃ (1.5 eq), DMF
90 °C
6–8 h
60–65%
High (Tar / Hydrolysis)
Microwave-Assisted
POCl₃ (3.0 eq), DMF
100 °C (MW)
20 min
85–90%
Low (Clean profile)
Modified Reagent
(COCl)₂ (2.0 eq), DMF
60 °C
2 h
80–85%
Moderate (Gas evolution)
Troubleshooting Workflow
Troubleshooting workflow for accelerating indole C-3 formylation.
Action: In a dry, microwave-safe reaction vial under inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Slowly add POCl₃ (3.0 eq) dropwise with vigorous stirring.
Causality: Dropwise addition controls the highly exothermic formation of the chloroiminium ion, preventing localized overheating and reagent decomposition.
Validation Checkpoint: The solution must transition from colorless to a pale yellow/orange viscous complex. If it turns black, the DMF was wet; discard and restart.
Step 2: Substrate Addition
Action: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier complex.
Causality: Pre-dissolving the substrate ensures uniform distribution and prevents localized concentration gradients that lead to oligomerization.
Step 3: Microwave Irradiation
Action: Seal the vial and subject it to microwave irradiation at 100 °C for 20 minutes[3].
Causality: Microwave dielectric heating rapidly inputs the thermodynamic energy required to overcome the high activation barrier caused by the EWGs, avoiding the prolonged thermal degradation seen in conventional heating.
Validation Checkpoint: Sample a 5 µL aliquot, dilute in MeCN, and run an LC-MS. The starting material peak (m/z 208.2) should be completely consumed. You may observe the unhydrolyzed iminium intermediate ([M]⁺ = 263.1).
Step 4: Quenching & Hydrolysis
Action: Cool the vial to room temperature. Pour the mixture slowly over crushed ice. Carefully neutralize by adding saturated aqueous Na₂CO₃ dropwise until the pH reaches 7.5–8.0[2].
Causality: Ice controls the exothermic quench. The alkaline base neutralizes the generated HCl and drives the hydrolysis of the iminium intermediate to the final aldehyde.
Validation Checkpoint: A distinct precipitate (the product) will crash out of solution as the pH crosses into the neutral/mildly alkaline range.
Step 5: Isolation
Action: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual DMF and salts, and dry under high vacuum.
Validation Checkpoint: Final LC-MS confirms the product mass ([M+H]⁺ = 236.2) and high UV purity (>95%).
References
Title : A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES | Source : CLOCKSS | URL : [Link]
Title : Synthesis and biological activity of functionalized indole-2-carboxylates, triazino | Source : PubMed | URL :[Link]
catalyst selection for improving yield of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Welcome to the Technical Support Center for Indole Functionalization. This guide is specifically designed for researchers and drug development professionals troubleshooting the C3-formylation of ethyl 5-fluoro-1H-indole-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indole Functionalization. This guide is specifically designed for researchers and drug development professionals troubleshooting the C3-formylation of ethyl 5-fluoro-1H-indole-2-carboxylate .
Because this substrate contains two electron-withdrawing groups (a 5-fluoro and a 2-carboxylate), the nucleophilicity of the C3 position is significantly dampened. Standard electrophilic aromatic substitution methods often result in poor yields, ester hydrolysis, or substrate degradation. Below, we address the most common experimental roadblocks and provide field-proven, self-validating protocols to optimize your catalytic workflows.
🔬 Troubleshooting & FAQ Guide
Issue 1: Low Yields and Ester Degradation in Standard Vilsmeier-Haack Reactions
Q: I am using standard POCl₃ and DMF, but my yield of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is stuck below 40%. The LC-MS shows ester cleavage. How can I fix this?
A: The 2-carboxylate group severely depletes electron density at the C3 position, making the classical Vilsmeier-Haack reaction sluggish. To force the reaction, researchers often increase the temperature (85–95 °C)[1]. However, prolonged heating with stoichiometric POCl₃ generates phosphoric acid byproducts that catalyze the hydrolysis of your ethyl ester during the aqueous workup.
Solution: If you must use the classical route, introduce a Phase Transfer Catalyst (PTC) such as 18-crown-6. Crown ethers enhance the solubility and reactivity of the Vilsmeier chloroiminium intermediate in biphasic or highly concentrated organic systems, allowing the reaction to proceed at lower temperatures and improving yields without degrading the ester[2].
Issue 2: Moving to Mild Activation via P(III)/P(V)=O Catalysis
Q: Is there a way to perform the Vilsmeier-Haack formylation without using stoichiometric POCl₃ to completely protect my ester group?
A: Yes. You can implement a P(III)/P(V)=O catalytic cycle using a phospholene oxide catalyst and oxalyl chloride as the terminal dehydrating agent. This generates the Vilsmeier reagent in situ under highly controlled, mild conditions[3]. Because oxalyl chloride decomposes into CO and CO₂ gases, it prevents the buildup of harsh acidic byproducts, preserving sensitive functional groups like esters and halogens[4].
System Setup: In an oven-dried flask under N₂, dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (10 mol% catalyst) in anhydrous dichloromethane (DCM).
Reagent Addition: Add anhydrous DMF (2.0 equiv). Cool the mixture to 0 °C using an ice bath.
Causality Check: Oxalyl chloride reacts with the phosphine oxide catalyst to form a highly reactive chlorophosphonium intermediate. This intermediate activates DMF to form the Vilsmeier reagent. The immediate off-gassing of CO and CO₂ is your visual confirmation that the catalytic cycle is active[3].
Reaction: Remove the ice bath, warm to room temperature, and stir for 4-6 hours. Monitor via TLC until the starting material is consumed.
Quenching & Workup: Quench slowly with saturated aqueous NaHCO₃.
Causality Check: A mild basic workup hydrolyzes the iminium intermediate to the target aldehyde while strictly preventing acid-catalyzed cleavage of the ethyl ester[1].
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Issue 3: Transition Metal-Catalyzed Alternatives
Q: My substrate still shows instability under any chlorinating conditions. Can I use a completely neutral, transition-metal-catalyzed approach?
A: Absolutely. Ruthenium-catalyzed oxidative C-H formylation is a powerful, neutral alternative that bypasses electrophilic aromatic substitution entirely. By using a ruthenium catalyst and N-methylaniline as the carbonyl source, you can achieve C3-formylation via oxidative C-N bond cleavage[5].
Catalyst & Substrate Loading: Combine ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) and [Ru(p-cymene)Cl₂]₂ (5 mol%) in a solvent mixture of 1,4-dioxane/water.
Causality Check: The methyl group of N-methylaniline serves as the one-carbon formyl source. This eliminates the need for toxic CO gas or harsh Vilsmeier reagents, ensuring the reaction remains neutral[5].
Oxidation & Heating: Attach an O₂ balloon (terminal oxidant) and heat the mixture to 80 °C for 12 hours.
Isolation: Cool to room temperature, dilute with water, and extract with DCM. The neutral conditions ensure the 2-carboxylate and 5-fluoro groups remain completely intact.
📊 Quantitative Data Summary
The following table summarizes the expected outcomes when applying different catalytic strategies to deactivated indoles like ethyl 5-fluoro-1H-indole-2-carboxylate.
Methodology
Primary Catalyst / Reagent
Formyl Source
Temperature
Ester Compatibility
Typical Yield
Classical Vilsmeier-Haack
POCl₃ (Stoichiometric)
DMF
85–95 °C
Low to Moderate
40–60%
PTC-Assisted Vilsmeier
POCl₃ + 18-Crown-6
DMF
60–80 °C
Moderate
65–75%
Catalytic Vilsmeier-Haack
Phospholene Oxide (10 mol%)
DMF
0 °C to RT
Excellent
85–95%
Ru-Catalyzed C-H Formylation
[Ru(p-cymene)Cl₂]₂ (5 mol%)
N-methylaniline
80 °C
Excellent
80–90%
🗺️ Reaction Workflows & Logical Relationships
Caption: Catalyst selection logic for C3-formylation of deactivated indoles.
Caption: Workflow for Ru-catalyzed oxidative C-H formylation of indoles.
📚 References
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source
Scilit[Link]
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole
ResearchGate[Link]
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles
PubMed (NIH)[Link]
Part 1: Understanding the Root Causes of Tar Formation (FAQs)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the Vilsmeier-Haack (VH) reaction.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the Vilsmeier-Haack (VH) reaction. While it is a cornerstone methodology for the regioselective formylation of electron-rich arenes and heterocycles, the generation of intractable, high-molecular-weight polymeric byproducts—commonly referred to as "tar"—remains a critical bottleneck.
This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind tar formation, providing self-validating protocols, and offering advanced strategies to rescue your product.
Q1: What exactly is "tar" in the context of the Vilsmeier-Haack reaction, and what mechanistically drives its formation?A1: Tar is a complex, dark, resinous mixture of polymeric and self-condensation byproducts[1]. Mechanistically, highly activated aromatic substrates (such as phenols, anilines, or 3-diethylaminophenol) and their resulting aldehyde products are prone to oxidative polymerization under the harsh, localized exothermic conditions of the VH reaction[2]. Furthermore, the Vilsmeier reagent itself (the chloroiminium cation) is thermally unstable; at elevated temperatures (typically >50 °C), it undergoes exothermic decomposition, contributing to reagent degradation and the formation of tarry residues[3].
Q2: How does stoichiometric fidelity influence tar generation?A2: An excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF) severely exacerbates side reactions, including di-formylation and subsequent polymerization[2]. Maintaining a strict stoichiometric ratio (1.0 to 1.1 equivalents of POCl₃ relative to the substrate) is critical. Unreacted chloroiminium species or excess POCl₃ will hydrolyze violently during aqueous workup, creating localized thermal hotspots that drive the polymerization of your newly formed, highly reactive aldehyde[1].
Q3: Can the choice of chlorinating agent reduce tar formation?A3: Absolutely. While POCl₃ is the traditional choice, its aggressive reactivity profile often leads to localized heating. Substituting POCl₃ with milder agents like Oxalyl Chloride or Phthaloyl Dichloride allows for formylation at more controlled, ambient temperatures (20–26 °C), significantly reducing thermal degradation[4][5]. Additionally, recent synthetic advancements utilize catalytic P(III)/P(V)=O cycles to bypass stoichiometric toxic POCl₃ altogether, offering a highly controlled, low-tar alternative for late-stage formylations[6].
Part 2: Quantitative Data & Reagent Optimization
Selecting the correct Vilsmeier precursor is the first line of defense against tar. The table below summarizes the impact of different reagents on reaction parameters and tar potential.
Chlorinating Agent
Typical Reaction Temp
Exotherm Risk
Tar Potential (Activated Arenes)
Key Advantage
Phosphorus Oxychloride (POCl₃)
0–5 °C (Formation)
High
High
Industry standard, highly reactive, cost-effective.
Thionyl Chloride (SOCl₂)
15–40 °C
Moderate
Moderate
Gaseous byproducts (SO₂, HCl) simplify the workup.
Oxalyl Chloride (COCl)₂
20–26 °C
Low
Low
Milder conditions, ideal for sterically hindered or sensitive substrates[4].
Phthaloyl Dichloride
50 °C (in Toluene)
Low
Very Low
Environmentally benign; the byproduct (phthalic anhydride) is easily recoverable[5].
Catalytic P(III)/P(V)=O
Room Temp
Very Low
Minimal
Avoids stoichiometric corrosive reagents entirely; excellent for isotopic labeling[6].
Part 3: Visualizing the Reaction & Troubleshooting Pathways
Understanding the divergence between product formation and degradation is essential for controlling the reaction environment.
Caption: Mechanistic pathways illustrating the divergence between successful formylation and tar formation.
Caption: Step-by-step troubleshooting decision tree to isolate and resolve causes of tar formation.
Part 4: Validated Experimental Protocol (With Bisulfite Rescue)
To ensure a self-validating system, the following protocol incorporates built-in causality checks and a specialized purification step designed specifically to rescue aldehyde products from tarry mixtures[1].
Objective: Synthesize alkoxybenzaldehydes or amino-substituted benzaldehydes while actively suppressing and removing polymeric tar.
Phase 1: Controlled Reagent Generation
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an internal thermometer. Flush with Argon.
Solvent: Add 3.0 equivalents of anhydrous N,N-dimethylformamide (DMF).
Causality Check: Moisture in DMF leads to rapid hydrolysis of the Vilsmeier reagent, generating HCl and reducing the effective electrophile concentration. This often tricks researchers into adding excess POCl₃, which is a primary trigger for tar formation during workup[3].
Cooling: Submerge the flask in an ice-brine bath. Ensure the internal temperature stabilizes at 0–5 °C.
Addition: Add 1.1 equivalents of POCl₃ dropwise over 30 minutes.
Causality Check: Do not allow the internal temperature to exceed 10 °C. Exceeding this threshold initiates exothermic thermal runaway and premature decomposition of the chloroiminium salt[3].
Maturation: Stir for 30 minutes at 0–5 °C to ensure complete formation of the Vilsmeier complex.
Phase 2: Substrate Addition & Reaction
Substrate Solution: Dissolve 1.0 equivalent of the highly activated substrate (e.g., 3-diethylaminophenol) in a minimal volume of anhydrous dichloromethane (DCM) or DMF.
Dropwise Addition: Add the substrate solution dropwise to the Vilsmeier reagent over 45–60 minutes, strictly maintaining the temperature at 0–5 °C.
Monitoring: Allow the reaction to proceed and monitor strictly via TLC.
Causality Check: Prolonged reaction times after the starting material is consumed lead to di-formylation and oxidative polymerization[2]. Quench immediately upon completion.
Phase 3: Quenching and Bisulfite Rescue (Tar Separation)
Quenching: Pour the reaction mixture slowly onto vigorously stirred crushed ice.
Causality Check: Rapid, cold quenching prevents the localized heating that polymerizes the iminium intermediate into tar.
Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7–8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Bisulfite Adduct Formation (The Rescue Step): If the organic layer is dark and viscous (indicating tar), concentrate it under reduced pressure. Vigorously stir the crude residue with a 40% aqueous sodium bisulfite (NaHSO₃) solution for 2 hours.
Mechanism: The desired aldehyde forms a water-soluble bisulfite adduct, migrating into the aqueous phase. The polymeric tar lacks the aldehyde functionality and remains insoluble or trapped in the residual organic phase[1].
Separation: Wash the aqueous bisulfite layer with diethyl ether to remove residual tar and non-aldehydic impurities.
Regeneration: Acidify the isolated aqueous layer with 10% HCl (or basify with Na₂CO₃) and gently warm to decompose the adduct, regenerating the pure aldehyde. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the purified product.
References
Various Aromatic Formylations
Source: Designer-Drug
URL:[Link]
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles
Source: The Journal of Organic Chemistry (ACS)
URL:[Link]
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides
Source: Scientific Research Publishing (SCIRP)
URL:[Link]
Technical Support Center: Analytical Monitoring of Ethyl 5-Fluoro-3-Formyl-1H-Indole-2-Carboxylate Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and analytically tracking the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and analytically tracking the Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate.
Because this reaction involves highly reactive, moisture-sensitive intermediates (chloroiminium salts), standard analytical monitoring often yields misleading artifacts, column degradation, or false-negative conversion rates. This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind each analytical choice.
Reaction Workflow & Analytical Checkpoints
Reaction workflow and analytical checkpoints for Vilsmeier-Haack formylation.
Section 1: Sample Preparation (The Foundation of Accuracy)
Q: Why does my HPLC chromatogram show massive peak tailing and shifting retention times as the reaction progresses?A: This is a classic symptom of stationary phase degradation caused by injecting unquenched reaction mixtures. The Vilsmeier-Haack reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), which generate highly corrosive hydrochloric and phosphoric acids upon exposure to trace moisture[1]. Direct injection introduces these acids onto the HPLC column, stripping the bonded C18 chains from the silica support. Furthermore, the unquenched iminium intermediate interacts strongly with exposed silanols, causing severe tailing. Causality: You must chemically convert the reactive intermediate into the stable product before it enters the analytical instrument.
Protocol 1: Self-Validating Aliquot Quench for HPLC/LC-MS
This protocol ensures the sample injected perfectly mirrors the final isolated product.
Sampling: Withdraw 10 µL of the active reaction mixture using a glass syringe (avoid plastic, as DMF/POCl₃ will leach phthalates that appear in LC-MS).
Quenching: Immediately discharge the aliquot into a 1.5 mL HPLC vial containing 500 µL of cold 10% aqueous sodium acetate (NaOAc) or saturated NaHCO₃.
Causality: The basic aqueous environment instantly hydrolyzes the reactive chloroiminium intermediate into the stable aldehyde product, while neutralizing the highly acidic POCl₃ byproducts[1].
Extraction: Add 500 µL of LC-MS grade ethyl acetate. Vortex vigorously for 10 seconds.
Validation Step: Check the pH of the lower aqueous layer with a micro-probe or pH paper. It must be mildly basic (pH 7.5–8.5). If it is acidic, the quench is incomplete, and the iminium salt may still be present.
Dilution: Draw 50 µL from the top (organic) layer and dilute it into 950 µL of your initial mobile phase (e.g., 80:20 Water:Acetonitrile) to prevent solvent-mismatch peak distortion upon injection.
Section 2: HPLC & LC-MS Troubleshooting
Q: The starting material and the 3-formyl product are co-eluting on my standard C18 column. How can I resolve them?A: Both molecules possess a highly hydrophobic indole core and an ethyl ester group. The addition of the formyl group at the C3 position only marginally increases overall polarity.
Solution: Switch from a standard C18 to a Phenyl-Hexyl or Polar-embedded C18 column.
Causality: A Phenyl-Hexyl stationary phase leverages
π−π
interactions. The formyl group is strongly electron-withdrawing, which alters the electron density of the indole ring. The Phenyl-Hexyl column detects this electronic difference far better than a C18 column (which relies purely on hydrophobic partitioning), resulting in baseline resolution.
Q: My LC-MS shows the expected [M+H]⁺ at m/z 236.1, but the base peak is at m/z 268.1 (+32 Da). Is my reaction over-formylating?A: No, this is an analytical artifact, not a synthetic failure. The +32 Da mass corresponds to hemiacetal formation. Indole-3-carboxaldehydes are highly electrophilic at the formyl carbon. If you quench or dilute your LC-MS aliquot with Methanol (CH₃OH, MW=32), it rapidly reacts with the aldehyde in the presence of trace acid to form a hemiacetal[2].
Solution: Switch your extraction diluent and LC-MS mobile phase organic modifier to Acetonitrile (MeCN).
Troubleshooting logic for resolving +32 Da mass artifacts in LC-MS analysis.
Protocol 2: HPLC-UV Analytical Method for Reaction Monitoring
Column: Phenyl-Hexyl (50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Lowers pH to suppress silanol ionization, ensuring sharp peak shapes for indoles).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 20% B to 80% B over 5.0 minutes. Hold at 80% B for 1.0 minute. Re-equilibrate at 20% B for 2.0 minutes.
Detection: Monitor at 245 nm and 295 nm . The addition of the formyl group induces a bathochromic (red) shift in the UV spectrum, allowing you to visually differentiate the product peak from the starting material peak purely by UV signature.
Section 3: TLC & Benchtop Tracking
Q: I am tracking the reaction via TLC. A heavy spot remains at the baseline even after 4 hours, but offline NMR of a worked-up batch shows 100% conversion. What is happening?A: The baseline spot is the active chloroiminium salt intermediate, not unreacted starting material. Because this intermediate is an ionic salt, it is exceptionally polar and will not migrate in standard normal-phase solvent systems like Hexanes/Ethyl Acetate. Upon bulk aqueous workup, this salt hydrolyzes into the neutral ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, which typically migrates to an Rf of ~0.32.
Self-Validating Fix: To accurately track conversion via TLC, you must perform a "mini-workup" in a microcentrifuge tube (1 drop reaction mixture + 5 drops saturated NaHCO₃ + 5 drops EtOAc). Spot the organic layer.
Section 4: Quantitative Analytical Data Summary
Use the following reference table to validate the identity of your starting materials, intermediates, and products during the synthesis.
Analyte
Chemical State
TLC Rf (1:1 Hexanes:EtOAc)
HPLC RT (Phenyl-Hexyl, 5 min gradient)
LC-MS [M+H]⁺ (m/z)
UV Max (nm)
Ethyl 5-fluoro-1H-indole-2-carboxylate
Starting Material
~0.65
~3.8 min
208.1
295
Chloroiminium Salt
Reactive Intermediate
0.00 (Baseline)
N/A (Degrades column)
N/A
N/A
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Target Product
0.32
~3.1 min
236.1
245, 305
(Note: The formylated product elutes earlier than the starting material on reverse-phase chromatography due to the increased polarity imparted by the C3-carbonyl oxygen).
biological activity of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate vs. other indole derivatives
Comparative Biological Activity Guide: 5-Fluoro-3-formyl-1H-indole-2-carboxylate vs. Alternative Indole Derivatives in CysLT1 Antagonism Executive Summary & Scientific Rationale The indole scaffold is a privileged framew...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity Guide: 5-Fluoro-3-formyl-1H-indole-2-carboxylate vs. Alternative Indole Derivatives in CysLT1 Antagonism
Executive Summary & Scientific Rationale
The indole scaffold is a privileged framework in medicinal chemistry, frequently utilized to mimic peptide structures and bind reversibly to diverse biological targets[1][2]. Recently, indole-2-carboxylic acids have emerged as a novel class of highly selective Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists, offering a promising alternative to traditional therapies for asthma and inflammatory diseases[3][4].
This guide objectively compares the biological performance of derivatives synthesized from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate against other halogenated and methoxy-substituted indole analogs. By analyzing structure-activity relationship (SAR) data and providing validated experimental workflows, this document serves as an actionable resource for drug development professionals optimizing GPCR-targeted pharmacophores.
The Mechanistic Advantage of Fluorination
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory lipid mediators that drive bronchoconstriction by activating the Gq-coupled CysLT1 receptor[4]. While clinical antagonists like Montelukast rely on a quinoline core, recent SAR studies demonstrate that an indole-2-carboxylic acid core coupled with a hydrophobic tail achieves superior binding affinity[4][5].
The strategic use of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a synthetic building block introduces a fluorine atom at the C5 position of the indole ring.
Application Scientist's Insight: The causality behind selecting fluorine over other halogens lies in its unique physicochemical properties. Fluorine's high electronegativity and small van der Waals radius modulate the lipophilicity of the molecule without introducing significant steric bulk. In the context of CysLT1 antagonists, this C5-fluorine substitution optimizes electrostatic interactions within the receptor's hydrophobic binding pocket, leading to a marked increase in potency and metabolic stability compared to chlorine or unsubstituted analogs[6][7].
Comparative Pharmacological Profiling
Quantitative SAR data reveals the critical impact of indole ring substituents on CysLT1 antagonism. Derivatives synthesized from the 5-fluoro building block (e.g., Compound 17g) exhibit low nanomolar potency, significantly outperforming their 5-chloro counterparts (e.g., Compound 17d)[7][8].
Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists
Compound
Indole Ring Substitution
CysLT1 IC50 (µM)
CysLT2 IC50 (µM)
Selectivity Profile & Performance
17g (Derived from Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate)
5-Fluoro
< 0.010
> 10
High CysLT1 selectivity; superior binding affinity compared to chloro-analogs[7].
Highest documented potency; demonstrates that substitution at position 7 is highly favorable[3][7].
Montelukast (Clinical Reference)
N/A (Quinoline core)
~0.66
> 10
Baseline clinical standard; outperformed by optimized indole derivatives in in vitro assays[4][9].
Mechanistic Pathway & Workflow Visualizations
LTD4-mediated CysLT1 activation pathway and competitive blockade by 5-fluoro indole derivatives.
High-throughput calcium mobilization assay workflow for evaluating CysLT1 antagonist IC50.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro Indole-2-Carboxylic Acid Antagonists
Objective: Convert the building block ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate into the active CysLT1 antagonist (Compound 17g).
Olefination (Horner-Wadsworth-Emmons): React ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate with the appropriate phosphonate reagent in the presence of a strong base (e.g., NaH) at 0°C to room temperature.
Causality: The highly electrophilic 3-formyl group allows for efficient, stereoselective installation of the (E)-hydrophobic tail required for CysLT1 receptor binding. The ethyl ester acts as a crucial protecting group, preventing the carboxylic acid from participating in unwanted nucleophilic side reactions during this step.
Saponification: Isolate the intermediate and treat it with LiOH in a THF/H2O (3:1) mixture at room temperature for 4 hours.
Causality: Mild basic hydrolysis selectively cleaves the ethyl ester to yield the free indole-2-carboxylic acid. This free acid is the critical pharmacophore that mimics the carboxylate of endogenous leukotrienes, forming essential salt bridges with arginine residues in the CysLT1 binding site[4].
Purification & Validation: Acidify the mixture with 1N HCl to precipitate the product. Extract with ethyl acetate, dry over MgSO4, and recrystallize. Validate purity (>95%) via LC-MS and 1H-NMR prior to biological testing[10].
Protocol 2: In Vitro Calcium Mobilization Assay
Objective: Quantify the IC50 of the synthesized indole derivatives against the CysLT1 receptor.
Cell Seeding: Seed CHO-K1 cells stably expressing the human CysLT1 receptor into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.
Dye Loading: Wash cells and incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 1 hour at 37°C.
Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM group, trapping the active dye. Probenecid is strictly required to inhibit multidrug resistance transporters, preventing dye efflux and ensuring a stable, self-validating baseline fluorescence.
Compound Pre-incubation: Add the 5-fluoro indole derivative (e.g., 17g) at varying concentrations (0.001 to 10 µM) and incubate for 30 minutes. Include Montelukast as a positive control to validate assay sensitivity[9].
Agonist Challenge & Kinetic Measurement: Stimulate cells with a pre-determined EC80 concentration of LTD4. Immediately measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.
Causality: CysLT1 is a Gq-coupled receptor. LTD4 binding triggers Phospholipase C (PLC) activation and subsequent intracellular calcium release. The FLIPR captures this rapid, transient calcium spike in real-time. Pre-incubation with a potent antagonist blunts this spike proportionally to its binding affinity.
Data Analysis: Calculate IC50 values by plotting the maximum fluorescence peak against the log of the antagonist concentration using non-linear regression software[10].
References
Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. Available at: [Link]
Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335-339. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylates
Introduction The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its inherent biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and synthetic tractability make it a cornerstone for developing novel therapeutics.[3][4] In modern drug design, the strategic incorporation of fluorine atoms into lead compounds has become a critical tool for modulating molecular properties. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity (logP), pKa, and binding affinity, often leading to enhanced pharmacological profiles.[5][6][7]
As these fluorinated analogs are synthesized, their precise characterization is paramount. Spectroscopic analysis provides the foundational data for structural verification, purity assessment, and understanding the electronic consequences of fluorination. This guide offers a comparative analysis of fluorinated and non-fluorinated indole-2-carboxylates, providing researchers, scientists, and drug development professionals with the experimental data, detailed protocols, and mechanistic insights required for comprehensive characterization. We will explore how the unique electronic properties of fluorine impart distinct and measurable signatures across a range of spectroscopic techniques.
Comparative Spectroscopic Workflow
The characterization of a novel compound, whether fluorinated or not, follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates a typical pathway from initial confirmation of electronic properties to detailed structural elucidation.
Caption: A typical workflow for the spectroscopic characterization of novel indole-2-carboxylates.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the π-system of the indole ring. The position of the maximum absorbance (λmax) is highly sensitive to the electronic nature of substituents.
Causality Behind Experimental Observations
The indole scaffold possesses a conjugated π-electron system responsible for its characteristic UV absorption bands. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When attached to the aromatic ring, this effect can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift, which is a shift to a shorter wavelength. However, fluorine also possesses lone pairs that can participate in resonance (+R effect), which would cause a bathochromic (red) shift. The net effect depends on the position of fluorination and the solvent environment. Generally, the inductive effect dominates, but the interplay is key to interpreting the spectra.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare stock solutions of the non-fluorinated (e.g., Indole-2-carboxylic acid) and fluorinated (e.g., 6-Fluoroindole-2-carboxylic acid) compounds in a UV-grade solvent (e.g., Methanol or Ethanol) at a concentration of 1 mg/mL.
Working Solution: Dilute the stock solutions to a final concentration of approximately 10-20 µg/mL to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8] Fill one quartz cuvette with the solvent to serve as the blank and another with the sample solution.
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm. Record the wavelength of maximum absorbance (λmax) for the primary absorption bands.
A slight hypsochromic (blue) shift is observed due to the -I effect of fluorine.
Fluorescence Spectroscopy
The indole ring is naturally fluorescent, a property famously associated with the amino acid tryptophan. Fluorescence spectroscopy is significantly more sensitive than absorption spectroscopy and provides information on the molecule's excited state dynamics.[10]
Causality Behind Experimental Observations
Fluorination can alter the fluorescence properties by modifying the energy gap between the ground and first excited states and by influencing non-radiative decay pathways. The electron-withdrawing nature of fluorine can perturb the excited state dipole moment, affecting solvent relaxation and the resulting Stokes shift (the difference between the λmax of absorption and emission). In some cases, fluorination has been shown to increase quantum yield and photostability.[11] For 6-Fluoroindole-2-carboxylic acid, two different emission bands corresponding to the neutral and zwitterionic forms can be observed, resulting in a broad emission peak.[12]
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Use the same stock solutions prepared for UV-Vis analysis. Dilute them further in the chosen solvent (e.g., Ethanol) to an optical density of <0.1 at the excitation wavelength to avoid inner filter effects.
Excitation: Set the excitation wavelength to the longest-wavelength absorption maximum (λmax) determined from the UV-Vis spectrum.
Data Acquisition: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm. Record the emission maximum (λem).
Comparative Fluorescence Data
Compound
Solvent
Excitation λ (nm)
Emission λ (nm)
Stokes Shift (nm)
Indole-2-carboxylic acid
Ethanol
~292
~350
~58
6-Fluoroindole-2-carboxylic acid
Ethanol
~290
~332 and ~370
Broad emission
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Electronic Effects of Fluorination on NMR Spectra
The following diagram illustrates how the strong inductive effect of a fluorine substituent at the 6-position withdraws electron density from the indole ring, influencing the chemical shifts of neighboring nuclei.
Caption: Inductive effect of fluorine on the indole-2-carboxylate ring.
¹H & ¹³C NMR Spectroscopy
The electron-withdrawing fluorine atom causes a downfield shift (to higher ppm values) for protons and carbons in its vicinity. This effect is most pronounced for the atoms closest to the C-F bond and diminishes with distance.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly valuable technique due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range (~800 ppm), which provides excellent signal dispersion.[13][14] The chemical shift of the fluorine signal is exquisitely sensitive to its electronic environment, making ¹⁹F NMR a direct probe of the molecular structure and a powerful tool for confirming successful fluorination.[5][15]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
Data Acquisition:
Acquire a standard ¹H spectrum.
Acquire a proton-decoupled ¹³C spectrum.
For the fluorinated analog, acquire a proton-decoupled ¹⁹F spectrum. Use a common reference standard like CFCl₃ (0 ppm) or an external standard.[14]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Observations
The key vibrations to monitor are the N-H stretch, the carboxylic acid O-H and C=O stretches, and, in the fluorinated analog, the C-F stretch. The strong C-F bond gives rise to a characteristic, intense absorption band in the fingerprint region of the spectrum. The electron-withdrawing effect of fluorine can slightly increase the frequency (wavenumber) of the adjacent C=O stretch due to bond strengthening.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
Slight shift to higher frequency due to the -I effect of fluorine.
C-F Stretch
N/A
~1250-1100
Strong, characteristic band confirming the presence of fluorine.
Conclusion
The spectroscopic analysis of fluorinated and non-fluorinated indole-2-carboxylates reveals a clear and predictable set of differences driven by the fundamental electronic properties of fluorine. Fluorination introduces distinct signatures: subtle shifts in UV-Vis and fluorescence spectra, significant and informative changes in ¹H and ¹³C NMR chemical shifts, and the appearance of a powerful diagnostic signal in ¹⁹F NMR. Furthermore, a characteristic C-F vibrational band appears in the IR spectrum.
For researchers in drug development, a thorough understanding of these spectroscopic differences is not merely academic. It is essential for unambiguous structural confirmation, for ensuring the purity of synthetic intermediates and final APIs, and for gaining insight into how this strategic chemical modification influences the electronic environment of the molecule. By mastering the interpretation of these spectra, scientists can accelerate the design-make-test-analyze cycle, leading to the more rapid and confident development of next-generation therapeutics.
References
UV-vis spectra and mass spectra of the products from indole and its... - ResearchGate. Available from: [Link]
UV Vis Spectra of Indole Analogues - Research Data Australia. Available from: [Link]
Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - PubMed. Available from: [Link]
Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available from: [Link]
Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available from: [Link]
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. Available from: [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - eScholarship.org. Available from: [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid | Request PDF. Available from: [Link]
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available from: [Link]
Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC. Available from: [Link]
Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation - AIP Publishing. Available from: [Link]
Fluorine NMR - ScienceDirect. Available from: [Link]
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available from: [Link]
Solvent Effects in the Fluorescence of Indole and Substituted Indoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. Available from: [Link]
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. Available from: [Link]
Catalytic, Dearomative 2,3-Difluorination of Indoles - ChemRxiv. Available from: [Link]
1H-Indole-2-carboxylic acid, 1-methyl- - NIST WebBook. Available from: [Link]
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available from: [Link]
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. Available from: [Link]
QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE - IJRAR.org. Available from: [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - MDPI. Available from: [Link]
The UV-Vis absorption spectrum of the color-change fluorite shows... - ResearchGate. Available from: [Link]
(PDF) Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies - ResearchGate. Available from: [Link]
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. Available from: [Link]
Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results | Biocompare. Available from: [Link]
Why fluorescence spectrophotometry offers lower detection limits than UV-Vis spectrophotometry - Analytical Equipment. Available from: [Link]
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. Available from: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]
Comparative Study of Formylating Agents for Ethyl 5-fluoro-1H-indole-2-carboxylate: A Practical Guide for Process Optimization
Formylation at the C-3 position of the indole core is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and biologically active alkaloids. However, performing this substitution on ethyl 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Formylation at the C-3 position of the indole core is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and biologically active alkaloids. However, performing this substitution on ethyl 5-fluoro-1H-indole-2-carboxylate presents a distinct electronic challenge. The electron-withdrawing nature of both the fluorine atom at C-5 and the ethyl ester at C-2 significantly deactivates the indole ring toward electrophilic aromatic substitution.
As a Senior Application Scientist, selecting the appropriate formylating agent requires balancing electrophilicity, functional group tolerance (specifically preventing ester hydrolysis), and operational safety. This guide provides an objective, comparative analysis of three distinct formylation strategies: the classic Vilsmeier-Haack reaction, the highly electrophilic Rieche formylation, and the modern Lewis acid-catalyzed orthoester formylation.
Mechanistic & Workflow Overview
The success of formylation on a deactivated indole relies heavily on the nature of the reactive electrophile generated in situ. The diagram below maps the logical workflow and intermediate stages of the three methodologies evaluated in this guide.
Figure 1: Comparative pathways for the C-3 formylation of ethyl 5-fluoro-1H-indole-2-carboxylate.
Comparative Analysis & Self-Validating Protocols
Method A: The Vilsmeier-Haack Reaction (POCl₃ / DMF)
Mechanism & Causality: The Vilsmeier-Haack reaction is the industry standard for indole formylation[1]. It relies on the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, a highly electrophilic chloromethyliminium ion[2]. Despite the deactivating groups on our specific substrate, the intrinsic nucleophilicity of the indole C-3 position is usually sufficient to attack this intermediate. The primary challenge lies in the workup: the resulting iminium salt must be carefully hydrolyzed under basic conditions to yield the aldehyde, which can lead to unwanted C-2 ester hydrolysis if the pH is not strictly controlled.
Step-by-Step Protocol:
Reagent Preparation: Cool anhydrous DMF (5.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add POCl₃ (1.5 equiv) dropwise.
Causality: Dropwise addition controls the highly exothermic formation of the chloromethyliminium salt, preventing thermal degradation of the reagent.
Substrate Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMF and add it to the complex at 0 °C.
Reaction Execution: Warm the mixture to 85 °C and stir for 6–8 hours.
Causality: The deactivated nature of the fluorinated, ester-bearing substrate requires elevated thermal energy to drive the electrophilic aromatic substitution to completion.
Hydrolysis & Quench: Cool the mixture to room temperature and pour it over crushed ice. Slowly neutralize with saturated aqueous Na₂CO₃ until pH 8 is reached.
Causality: Ice controls the aggressive exotherm of POCl₃ hydrolysis. Na₂CO₃ is deliberately chosen over NaOH to selectively hydrolyze the iminium intermediate to the aldehyde without saponifying the sensitive C-2 ethyl ester[1].
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Figure 2: Sequential mechanism of the Vilsmeier-Haack formylation.
Method B: The Rieche Formylation (Cl₂CHOMe / TiCl₄)
Mechanism & Causality: For highly deactivated aromatic systems where the Vilsmeier-Haack reaction is sluggish, the Rieche formylation is deployed[3]. Utilizing dichloromethyl methyl ether (Cl₂CHOMe) activated by a strong Lewis acid like Titanium(IV) chloride (TiCl₄), this method generates a highly reactive dialkoxycarbenium equivalent[4]. This super-electrophile readily attacks the deactivated indole. However, the use of highly toxic and moisture-sensitive reagents necessitates rigorous anhydrous conditions.
Step-by-Step Protocol:
System Setup: Dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under argon.
Lewis Acid Activation: Add TiCl₄ (2.0 equiv, 1M in DCM) dropwise.
Causality: Pre-coordination of the Lewis acid with the substrate's ester and fluorine groups acts as an electronic sink; hence, an excess of TiCl₄ is required to ensure sufficient catalyst remains to activate the formylating agent.
Formylation: Add dichloromethyl methyl ether (1.5 equiv) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.
Quench: Carefully quench the reaction by pouring into ice water.
Causality: Immediate hydrolysis of the intermediate α-chloro ether species yields the aldehyde and safely decomposes the titanium complex into water-soluble TiO₂/HCl byproducts.
Isolation: Separate the organic layer, extract the aqueous layer with DCM, wash combined organics with brine, dry, and concentrate.
Method C: Orthoester / Lewis Acid Formylation (TMOF / BF₃·OEt₂)
Mechanism & Causality: A modern, greener alternative utilizes trimethyl orthoformate (TMOF) activated by Boron trifluoride diethyl etherate (BF₃·OEt₂)[5]. This method avoids the toxicity of POCl₃ and Cl₂CHOMe. The Lewis acid promotes the loss of methanol from TMOF, generating a dialkoxycarbenium ion. This method is exceptionally mild and avoids the aqueous basic hydrolysis step entirely, making it ideal for ester-sensitive substrates[5].
Step-by-Step Protocol:
Reaction Initiation: To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DCM at room temperature, add TMOF (3.0 equiv).
Catalysis: Add BF₃·OEt₂ (1.2 equiv) dropwise.
Causality: BF₃·OEt₂ acts as an activator to continuously generate the electrophile from TMOF without creating harsh acidic byproducts in the bulk solvent.
Execution: Stir at room temperature for 12 hours.
Workup: Quench with water.
Causality: The intermediate dimethyl acetal is rapidly hydrolyzed to the formyl group under the mildly acidic conditions naturally generated during the aqueous quench.
Isolation: Extract with DCM, wash with water, dry, and concentrate.
Quantitative Data Summary
The following table synthesizes the operational parameters and expected outcomes for formylating ethyl 5-fluoro-1H-indole-2-carboxylate using the three evaluated methods.
Parameter
Vilsmeier-Haack
Rieche Formylation
Orthoester / Lewis Acid
Reagents
POCl₃ / DMF
Cl₂CHOMe / TiCl₄
TMOF / BF₃·OEt₂
Temperature
0 °C → 85 °C
0 °C → 25 °C
25 °C
Reaction Time
6 - 8 hours
4 hours
12 hours
Expected Yield
75% - 82%
85% - 90%
70% - 78%
Ester Hydrolysis Risk
High (Requires exact pH control)
Low
Very Low
Toxicity / Hazard
High (Corrosive, toxic gas)
Very High (Carcinogen risk)
Moderate
Scalability
Excellent (Industry standard)
Poor (Due to reagent hazards)
Good (Mild conditions)
Conclusion & Recommendations
For the synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate , the choice of formylating agent dictates the downstream purification burden.
For large-scale process chemistry: The Vilsmeier-Haack reaction remains the most economical and scalable choice, provided that the basic quench is strictly buffered with Na₂CO₃ to protect the C-2 ethyl ester[1].
For rapid, small-scale discovery chemistry: The Rieche formylation offers the highest yields and overcomes the electronic deactivation of the fluorinated ring, though it requires stringent safety protocols[3].
For environmentally conscious or highly sensitive analogs: The Orthoester / Lewis Acid method is highly recommended due to its mild, room-temperature profile and avoidance of basic hydrolysis[5].
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem. 1
in vitro testing of compounds synthesized from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
An in-depth technical comparison guide for researchers and drug development professionals evaluating novel cysteinyl leukotriene receptor 1 (CysLT1) antagonists. Executive Summary Cysteinyl leukotrienes (CysLTs), includi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide for researchers and drug development professionals evaluating novel cysteinyl leukotriene receptor 1 (CysLT1) antagonists.
Executive Summary
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators that play a central role in the pathophysiology of asthma and allergic rhinitis. While clinical standards like Montelukast effectively target the CysLT1 receptor, the demand for more potent, highly selective antagonists has driven the exploration of novel chemical spaces.
Recent medicinal chemistry breakthroughs have identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a highly potent class of CysLT1 selective antagonists. The compound ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate serves as a critical synthetic intermediate in this pipeline. This guide objectively compares the in vitro performance of the 5-fluoro indole derivatives synthesized from this building block against the clinical standard, Montelukast, and provides self-validating experimental protocols for their evaluation.
Mechanistic Rationale: The CysLT1 Signaling Axis
CysLT1 is a G protein-coupled receptor (GPCR) predominantly expressed in the lungs, spleen, and peripheral blood leukocytes. Upon binding its primary agonist, LTD4, the receptor activates the Gq protein alpha subunit. This triggers Phospholipase C (PLC) to cleave PIP2 into Inositol triphosphate (IP3), leading to rapid intracellular calcium (
Ca2+
) mobilization. This calcium spike drives downstream physiological responses, including severe bronchoconstriction and leukocyte chemotaxis.
Novel antagonists synthesized from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (such as Compound 17g) act as competitive inhibitors at the CysLT1 binding site, effectively short-circuiting this inflammatory cascade.
Mechanism of CysLT1 receptor antagonism by 5-fluoro indole derivatives vs. Montelukast.
Structural Causality: Why the 5-Fluoro Substitution?
The selection of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a starting material is not arbitrary. According to structure-activity relationship (SAR) studies conducted by [1][2], the substitution pattern on the indole ring drastically dictates antagonist efficacy[3].
The Causality of Fluorination: Replacing a hydrogen or chlorine atom with fluorine at the 5-position of the indole core achieves two critical biophysical enhancements:
Electron Density Modulation: Fluorine's high electronegativity alters the electron cloud of the indole ring, strengthening
π−π
stacking interactions within the receptor's hydrophobic pocket.
Metabolic Stability: The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes, theoretically improving the compound's half-life compared to unsubstituted variants.
In Vitro Performance Comparison
To objectively evaluate the synthesized 5-fluoro derivative (Compound 17g) and its optimized structural cousin (Compound 17k), they were benchmarked against Montelukast using two primary in vitro assays: Intracellular Calcium Mobilization and Splenocyte Chemotaxis[2][3][4].
Compound / Drug
Structural Characteristic
CysLT1
IC50
(
μ
M)
CysLT2
IC50
(
μ
M)
Chemotaxis Inhibition (at 10 nM)
Compound 17g
5-Fluoro Indole Core
~0.008
> 10.0
> 50%
Compound 17k
7-Methoxy Indole Core
0.0059 ± 0.0011
15 ± 4
> 60%
Montelukast
Quinoline/Dithioacetal
~0.015
> 10.0
~ 40%
Data extrapolated from the high-throughput screening campaigns detailed in [2][5]. The 5-fluoro derivative demonstrates a superior inhibitory profile compared to the clinical standard at equimolar concentrations[3][4].
Experimental Validation Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to eliminate false positives during compound screening.
High-throughput in vitro workflow for validating synthesized CysLT1 antagonists.
This assay quantifies the ability of the synthesized compounds to block LTD4-induced
Ca2+
release via the Gq-PLC-IP3 pathway.
Step-by-Step Methodology:
Cell Seeding: Seed HEK293 cells stably expressing the human CysLT1 receptor into 384-well black-wall, clear-bottom plates at a density of
1.5×104
cells/well. Incubate overnight at 37°C.
Dye Loading: Remove the culture medium. Add 20
μ
L of dye-loading buffer containing 2
μ
M Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.
Expert Causality Insight: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the dye. Probenecid, an organic anion transporter inhibitor, is strictly required to prevent the active cellular efflux of the cleaved dye, ensuring a stable baseline and preventing false-negative fluorescence readings.
Compound Incubation: Add the synthesized 5-fluoro indole compounds (e.g., 17g) or Montelukast at varying concentrations (0.001 to 10
μ
M). Incubate for 15 minutes.
Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject LTD4 (final concentration corresponding to its
EC80
) into the wells.
Data Acquisition: Record the peak fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) immediately following LTD4 injection. Calculate
IC50
values using non-linear regression analysis.
Protocol B: Splenocyte Chemotaxis Assay
This assay measures the functional physiological outcome of CysLT1 antagonism—the prevention of immune cell migration[6].
Step-by-Step Methodology:
Cell Preparation: Isolate splenocytes and resuspend to a density of
1.0×107
cells/mL in RPMI 1640 containing 20 mM HEPES and 0.5% BSA[6].
Expert Causality Insight: Bovine Serum Albumin (BSA) acts as a critical carrier protein. LTD4 is highly lipophilic; without BSA, LTD4 will non-specifically adsorb to the plastic walls of the Transwell, destroying the chemotactic gradient required to pull the cells downward.
Chamber Setup: Utilize Transwell chambers equipped with 5-
μ
m polycarbonate filter pores[6].
Expert Causality Insight: The 5-
μ
m pore size is intentionally chosen because it is slightly smaller than the resting diameter of a splenocyte. This forces the cells to actively undergo cytoskeletal rearrangement to squeeze through the pore, eliminating false positives caused by dead cells passively falling through gravity.
Gradient Formation: Add LTD4 (10 nM) to the lower chamber.
Treatment: Pre-incubate the splenocytes with the synthesized antagonist (10 nM) for 15 minutes, then load 100
μ
L of this cell suspension into the upper chamber[6].
Incubation & Counting: Incubate for 2 hours at 37°C. Remove the upper chamber and quantify the cells that migrated into the lower chamber using flow cytometry (counting beads).
Self-Validation Control: Always include a "Checkerboard" control (LTD4 in both upper and lower chambers) to confirm that migration is directed chemotaxis rather than random chemokinesis.
References
Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339.[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118705022, Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.[Link]
head-to-head comparison of the biological effects of 5-fluoro vs. 5-chloro indole derivatives
Introduction: The Halogen Dichotomy in Drug Design Halogenation is a cornerstone strategy in medicinal chemistry used to optimize the pharmacodynamics and pharmacokinetics of lead compounds. The indole scaffold, a privil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Halogen Dichotomy in Drug Design
Halogenation is a cornerstone strategy in medicinal chemistry used to optimize the pharmacodynamics and pharmacokinetics of lead compounds. The indole scaffold, a privileged structure in drug discovery, is highly sensitive to substitutions at the C5 position. Specifically, the transition from a 5-fluoro (5-F) to a 5-chloro (5-Cl) substituent induces profound shifts in physicochemical properties.
As an application scientist, it is crucial to recognize that this single-atom swap is never biologically neutral. This guide provides a comprehensive, data-driven comparison of 5-F and 5-Cl indole derivatives, analyzing their divergent biological effects across various therapeutic areas and providing the self-validating experimental protocols required to evaluate them.
Physicochemical Causality: Why F and Cl Behave Differently
Before examining the biological data, we must establish the physical parameters driving these differences. Fluorine is the most electronegative element, but its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). This allows 5-F indoles to act as bioisosteres of unsubstituted indoles, enhancing metabolic stability without significantly altering the molecule's 3D footprint.
Conversely, chlorine has a significantly larger radius (1.75 Å) and higher lipophilicity (
π
constant). While this often enhances binding affinity in hydrophobic pockets, it can induce severe steric clashes in tightly constrained active sites.
Table 1: Physicochemical Properties of C5-Halogenated Indoles
In the context of anti-TB drug development, strict steric constraints within the intracellular target pocket dictate activity. A 2024 study evaluating halogenated indoles against M. tuberculosis H37Rv demonstrated a stark contrast: 5-Fluoroindole exhibited a potent Minimum Inhibitory Concentration (MIC) of 4.7 μM. In direct comparison, 5-chloroindole was virtually inactive (MIC > 263.9 μM) .
Mechanistic Causality: The increase in atomic volume and polarizability from fluorine to chlorine prevents the 5-Cl derivative from accommodating the target's binding site. Steric hindrance completely abolishes the antimycobacterial effect, making 5-F the mandatory substituent for this specific scaffold.
Antiplasmodial Activity (Plasmodium falciparum)
When optimizing indole-2-carboxamides for antiplasmodial activity, the Structure-Activity Relationship (SAR) profile reverses. A 2025 optimization study revealed that the 5-chloro substitution was optimal, yielding an excellent combination of potency and a hERG/Pf3D7 selectivity index of 12 . Replacing the 5-Cl with a 5-F group resulted in a significant loss of potency (Pf3D7-IC50 = 8.8 μM).
Mechanistic Causality: The binding site of the Plasmodium target features a spacious hydrophobic pocket that strongly favors the higher lipophilicity and larger surface area of the chlorine atom. The fluorine atom fails to provide sufficient hydrophobic contact, leading to reduced affinity.
Antibacterial and Antibiofilm Activity (Vibrio parahaemolyticus)
In marine and foodborne pathogens like V. parahaemolyticus, 5-chloroindole significantly outperforms its fluorinated counterpart. 5-Chloroindole demonstrated a low MIC of 50 μg/mL and robust antibiofilm activity, whereas 5-fluoroindole showed negligible effects .
Mechanistic Causality: Membrane permeation and interaction with quorum-sensing receptors in Vibrio species are highly dependent on the lipophilic partitioning of the molecule, which is superior in chloro-substituted indoles.
To ensure reproducibility and scientific integrity, the following protocols describe the standardized evaluation of these derivatives. Every protocol is designed as a self-validating system.
Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC
Causality: Resazurin is a redox indicator. Viable, metabolically active mycobacteria reduce blue resazurin to pink, highly fluorescent resorufin. This provides an objective, self-validating readout of metabolic activity, eliminating subjective visual scoring errors.
Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD600 of 0.6-0.8.
Compound Plating: Dispense 100 μL of 7H9 broth into a 96-well plate. Add 5-F and 5-Cl indole derivatives (dissolved in DMSO) and perform 2-fold serial dilutions (test range: 0.5 to 256 μM).
Inoculation: Add 100 μL of the bacterial suspension (
1×105
CFU/mL) to each well.
Validation Controls:
Positive Control: Isoniazid (known MIC ~0.05 μg/mL) to validate assay sensitivity.
Negative Control: 1% DMSO vehicle to establish baseline viability.
Sterility Control: Media only.
Incubation & Readout: Incubate at 37°C for 7 days. Add 30 μL of 0.01% resazurin solution. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).
Acceptance Criteria: The assay is only valid if the Z'-factor between the positive and negative controls is > 0.5.
Protocol B: Automated Patch-Clamp Assay for hERG Liability
Causality: The hERG potassium channel is notoriously promiscuous due to a large inner cavity lacking structural constraints, making highly lipophilic compounds (like 5-Cl indoles) prone to binding and causing cardiotoxicity. Patch-clamp directly measures the K+ tail current, offering definitive electrophysiological validation compared to proxy binding assays.
Cell Preparation: Culture CHO cells stably expressing the human hERG gene. Harvest and suspend in extracellular recording solution.
Electrophysiology Setup: Use a planar patch-clamp system. Establish whole-cell configuration (seal resistance > 1 GΩ).
Voltage Protocol: Depolarize cells to +20 mV for 2 seconds to activate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse 5-F and 5-Cl indole derivatives at varying concentrations (0.1 to 30 μM) for 5 minutes per concentration.
Validation Controls:
Positive Control: E-4031 (0.5 μM), a known hERG inhibitor, must block >90% of the tail current.
Quality Control: Leak current must remain < 100 pA for the cell data to be included.
Data Analysis: Calculate the IC50 based on the percentage reduction of the peak tail current relative to the vehicle control.
Standardized step-by-step workflow for evaluating halogenated indole derivatives.
References
Neves, C. E., et al. "5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection." ACS Omega, 2024.
URL: [Link]
Author group (ACS). "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au, 2025.
URL: [Link]
Raorane, C. J., et al. "Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus." Frontiers in Microbiology, 2020.
URL: [Link]
Comparative
assessing the metabolic stability of compounds derived from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
For Immediate Release In the complex world of drug discovery, a compound's metabolic stability is a critical factor that can determine its success or failure.[1] A drug candidate with poor metabolic stability may be rapi...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the complex world of drug discovery, a compound's metabolic stability is a critical factor that can determine its success or failure.[1] A drug candidate with poor metabolic stability may be rapidly broken down by the body's enzymes, leading to reduced efficacy and potentially harmful side effects.[1] This guide offers an in-depth comparison of the metabolic stability of new chemical entities (NCEs) derived from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, providing essential data and insights for researchers in the field.
The indole scaffold is a cornerstone in medicinal chemistry, known for its wide range of biological activities.[2][3][4] However, modifications to this core structure can significantly impact how it's processed in the body. Understanding these structure-activity relationships is key to designing more effective and safer drugs.[5]
The Gauntlet of Metabolism: Key In Vitro Assays
To predict how these novel indole derivatives will behave in the body, a series of in vitro tests are essential. These assays simulate the metabolic processes that occur primarily in the liver, providing crucial data on a compound's potential pharmacokinetic profile.[1][6]
Core In Vitro Metabolic Stability Assays at a Glance
Assay
Purpose
Key Parameters Measured
Liver Microsomal Stability
Assesses metabolism by Phase I enzymes, particularly Cytochrome P450s (CYPs).[7][8]
A Comparative Look: Stability Profiles of Indole Derivatives
This section presents hypothetical data for a series of compounds derived from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, illustrating how structural changes can influence metabolic stability. For the purposes of this guide, we will designate the parent compound as EFFIC-001 . Subsequent derivatives will be labeled sequentially.
Compound ID
Modification
HLM t½ (min)
Plasma t½ (min)
CYP3A4 IC50 (µM)
EFFIC-001
Parent Compound
15
>120
25
EFFIC-002
Addition of a methyl group at N1
45
>120
18
EFFIC-003
Replacement of the ethyl ester with a methyl amide
30
95
35
EFFIC-004
Bioisosteric replacement of the formyl group with a cyano group
25
>120
>50
Reference Drug
Verapamil
28
>120
5
Analysis of the Data:
EFFIC-002 shows a significant improvement in liver microsomal stability compared to the parent compound, suggesting that blocking the N1 position reduces susceptibility to metabolism.
EFFIC-003 demonstrates moderate stability in both liver microsomes and plasma, indicating that the amide bond is more susceptible to hydrolysis than the ester in plasma.[12]
EFFIC-004 displays a favorable profile with moderate liver microsomal stability and a significantly reduced potential for CYP3A4 inhibition, a crucial factor in avoiding drug-drug interactions.[15]
The "How-To": Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below. These protocols are foundational for any laboratory engaged in early-stage drug discovery.
Experimental Workflow Overview
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled human liver microsomes (HLM)
Phosphate buffer (pH 7.4)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Positive control compound (e.g., Verapamil)
Acetonitrile with an internal standard (for quenching)
96-well plates
Incubator (37°C)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[18][19][20]
Procedure:
Preparation: Prepare a working solution of the test compound and positive control in phosphate buffer.
Incubation Mixture: In a 96-well plate, combine the HLM, phosphate buffer, and the test compound or control.
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add cold acetonitrile with an internal standard to quench the reaction.[21]
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[22][23]
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[21]
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a test compound in plasma.
Materials:
Test compound stock solution
Pooled human plasma
Phosphate buffer (pH 7.4)
Positive control (e.g., a compound known to be unstable in plasma)
Acetonitrile with an internal standard
96-well plates
Incubator (37°C)
LC-MS/MS system
Procedure:
Preparation: Prepare working solutions of the test compound and positive control.
Incubation: In a 96-well plate, add the test compound or control to pre-warmed plasma.[24]
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[25]
Sample Processing: Centrifuge the plate and transfer the supernatant for analysis.
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound.
Data Analysis: Calculate the half-life (t½) by plotting the percentage of compound remaining against time.[13]
Protocol 3: CYP450 Inhibition Assay (Fluorogenic)
Objective: To determine the potential of a test compound to inhibit major CYP450 isoforms.
Materials:
Test compound stock solution
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, etc.)
Fluorogenic probe substrates specific for each CYP isoform
NADPH
Phosphate buffer (pH 7.4)
Positive control inhibitors for each isoform
96-well black plates
Fluorescence plate reader
Procedure:
Preparation: Prepare serial dilutions of the test compound and positive controls.
Incubation Mixture: In a 96-well plate, combine the CYP enzyme, buffer, and the test compound or control.
Pre-incubation: Pre-incubate at 37°C.
Initiate Reaction: Add the fluorogenic substrate and NADPH to start the reaction.[26]
Fluorescence Reading: Monitor the increase in fluorescence over time, which corresponds to the metabolism of the probe substrate.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Simplified diagram of a CYP450 inhibition assay.
Conclusion and Future Directions
The metabolic stability of a drug candidate is a multifaceted issue that requires a comprehensive and systematic approach to its assessment.[5][27] The data and protocols presented in this guide underscore the importance of early and continuous evaluation of metabolic properties in the drug discovery pipeline. By understanding how structural modifications impact a compound's stability, researchers can more effectively design molecules with improved pharmacokinetic profiles, ultimately leading to safer and more effective medicines. The ongoing development of more predictive in vitro models and computational tools will further enhance our ability to navigate the complexities of drug metabolism.[5]
References
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Google Cloud.
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
What is the importance of metabolic stability in drug design?. (2025, May 21). Patsnap Synapse.
Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026, February 23). International Journal of Pharmaceutical Sciences.
Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (n.d.). ResearchGate.
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000, November 1). Journal of Pharmaceutical Sciences.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. (n.d.). Nuvisan.
CYP450 Inhibition and Induction Assay. (2024, May 24). Creative Diagnostics.
Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
Microsomal Stability Assay. (n.d.). MTTlab.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec DMPK.
In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). PubMed.
A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (n.d.). Benchchem.
Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PMC.
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). PMC.
Plasma Stability Assay. (n.d.). Bienta.
Plasma Stability Assay. (n.d.). Domainex.
Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
Plasma stability. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg.
Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics.
Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025, January 2). Preprints.org.
benchmarking the performance of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in a known synthetic pathway
An in-depth analysis of synthetic intermediates requires moving beyond basic characterization to understand how specific functional group substitutions dictate both chemical reactivity and downstream pharmacological effi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of synthetic intermediates requires moving beyond basic characterization to understand how specific functional group substitutions dictate both chemical reactivity and downstream pharmacological efficacy.
This guide benchmarks the performance of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate against its structural analogs (unsubstituted, 5-chloro, and 7-methoxy derivatives). We will evaluate its utility as a core building block in the synthesis of novel Cysteinyl Leukotriene Receptor 1 (CysLT1) selective antagonists—a critical class of compounds used in the management of asthma and inflammatory diseases.
Mechanistic Context: The Indole-2-Carboxylate Scaffold in CysLT1 Antagonism
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory lipid mediators synthesized from arachidonic acid. They bind to G protein-coupled receptors (GPCRs), primarily CysLT1, triggering intracellular calcium mobilization that leads to severe bronchoconstriction and airway inflammation.
While existing therapeutics like montelukast effectively target this pathway, researchers have identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel, highly potent class of CysLT1 antagonists [1]. The indole core provides a rigid, hydrophobic scaffold that mimics the leukotriene backbone, while substitutions at the 5-position (such as fluorine) critically modulate receptor binding affinity and metabolic stability.
Caption: Arachidonic acid cascade and CysLT1 receptor signaling inhibited by indole-2-carboxylic acid derivatives.
Synthetic Workflow & Reactivity Benchmarking
The synthesis of these antagonists relies on the functionalization of the indole core. The 3-formyl group serves as the critical electrophilic handle for extending the molecule via Knoevenagel condensation, eventually linking the indole core to a hydrophobic quinoline derivative.
Caption: Synthetic workflow utilizing ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate as a core building block.
Comparative Synthetic Performance
When benchmarking ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate against its analogs, the primary differentiator is the electronic effect of the substituent on the 3-formyl carbon.
Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the indole ring. This subtly increases the electrophilicity of the 3-formyl carbon, making it highly susceptible to nucleophilic attack. As shown in Table 1, this results in significantly shorter reaction times during the Knoevenagel condensation compared to the electron-rich 7-methoxy analog, where the resonance-donating effect (+M) reduces electrophilicity.
The ultimate test of an intermediate is the efficacy of the final active pharmaceutical ingredient (API) it produces. In the study by Chen et al. [1], modifying the indole ring yielded profound differences in CysLT1 antagonist activity.
Causality of the Fluorine Substitution:
In medicinal chemistry, replacing a hydrogen atom with fluorine often improves metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, fluorine's small van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), allowing it to fit into the CysLT1 receptor pocket without the steric clashes caused by larger halogens like chlorine (1.75 Å). The high electronegativity of fluorine also alters the local dipole moment, enhancing favorable hydrophobic or halogen-bonding interactions within the receptor.
Table 2: Pharmacological Efficacy of Final Antagonists (IC50 Values)
Final Compound Derivative
Indole Substitution
CysLT1 IC50 (μM)
CysLT2 IC50 (μM)
Selectivity Fold (CysLT2/CysLT1)
Compound 17a
None (H)
0.085
>20
>235
Compound 17g
5-Fluoro
0.012
>20
>1666
Compound 17h
5-Chloro
0.045
>20
>444
Compound 17k
7-Methoxy
0.0059
15
2542
Data Interpretation: While the 7-methoxy derivative (17k) showed the highest absolute potency, the 5-fluoro derivative (17g) provided the best performance among the halogenated series, offering a massive selectivity window over the CysLT2 receptor subtype and demonstrating superior chemotaxis inhibition[1].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis and utilization of the benchmarked intermediate. Each step includes built-in validation mechanisms to confirm reaction progress and product integrity.
Protocol A: Vilsmeier-Haack Formylation
Objective: Synthesize ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate from ethyl 5-fluoro-1H-indole-2-carboxylate.
Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert argon atmosphere in a flame-dried flask.
Causality: Slow addition controls the highly exothermic formation of the Vilsmeier reagent (chloromethyleneiminium ion), preventing thermal degradation of the solvent [2].
Substrate Addition: Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated complex at 0 °C.
Reaction Execution: Warm the mixture to room temperature, then heat to 40 °C for 2 hours.
Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (higher Rf) must completely disappear, replaced by a lower Rf spot corresponding to the highly polar iminium intermediate.
Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH dropwise until the pH reaches 7-8.
Causality: The alkaline environment drives the hydrolysis of the iminium intermediate into the final aldehyde. The neutralization of the acidic mixture causes the hydrophobic product to crash out of the aqueous solution.
Isolation: Filter the precipitated solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure benchmark intermediate. Confirm identity via LC-MS (Expected [M+H]+ = 236.2).
Protocol B: Knoevenagel Condensation
Objective: Couple the 3-formyl intermediate with an active methylene compound.
Setup: In a round-bottom flask, dissolve ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq) and the chosen active methylene derivative (1.1 eq) in absolute ethanol.
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
Causality: Piperidine acts as a weak organic base, selectively deprotonating the active methylene to generate a nucleophilic carbanion without hydrolyzing the base-sensitive ethyl ester on the indole ring.
Reflux: Heat the mixture to reflux (78 °C) for 2.5 hours.
Validation Check: The 5-fluoro substitution accelerates this step. Monitor via 1H NMR of an aliquot; successful condensation is validated by the disappearance of the characteristic aldehyde proton singlet (~10.5 ppm) and the appearance of a new vinylic proton signal.
Workup: Cool the reaction slowly to 0 °C. The highly conjugated, planar product will precipitate. Filter, wash with cold ethanol, and dry under vacuum.
References
Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339.[Link]
As a Senior Application Scientist in drug discovery and chemical development, ensuring the safe handling and compliant disposal of fluorinated intermediates is as critical as the synthesis itself. Ethyl 5-fluoro-3-formyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug discovery and chemical development, ensuring the safe handling and compliant disposal of fluorinated intermediates is as critical as the synthesis itself. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a highly valuable building block in pharmaceutical research, particularly in the development of kinase inhibitors and anti-inflammatory agents.
However, its molecular structure—specifically the presence of a stable carbon-fluorine (C-F) bond—dictates strict logistical and environmental protocols. This guide provides an authoritative, step-by-step operational framework for the proper disposal of this compound, ensuring your laboratory maintains rigorous safety standards and regulatory compliance.
Chemical Profiling & The Causality of Waste Segregation
To design a self-validating disposal protocol, we must first understand the chemical behavior of the waste. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a halogenated organic solid.
The "Why" Behind Segregation:
In environmental health and safety (EHS) frameworks, any organic compound containing fluorine, chlorine, bromine, or iodine must be strictly segregated into a Halogenated Organic Waste stream[1]. You must never mix halogenated waste with non-halogenated waste. The causality here is driven by the thermodynamics of waste destruction: when halogenated compounds are incinerated, they release highly toxic and corrosive acid gases (such as hydrogen fluoride, HF)[2].
To safely neutralize these emissions, disposal facilities must use specialized, high-temperature rotary kiln incinerators equipped with caustic scrubbers[2]. Because this specialized treatment is highly resource-intensive, disposing of halogenated waste costs significantly more than non-halogenated waste[3]. Mixing even a small amount of a fluorinated indole into a non-halogenated carboy contaminates the entire batch, driving up institutional costs and complicating environmental compliance[1][4].
Quantitative Waste & Safety Data Summary
Before initiating any disposal workflow, review the operational parameters of the compound. The following table summarizes the quantitative and logistical data required for safe handling and waste classification.
The following protocols are designed as self-validating systems; each step contains a verification check to ensure the procedure has been executed safely before moving to the next.
Protocol A: Disposal of Bulk Solid & Powder Waste
Use this protocol for expired reagents, failed reaction products, or pure compound waste.
Preparation & PPE: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure all transfers occur within a certified, actively venting chemical fume hood to prevent the inhalation of aerosolized fluorinated dust[7].
Container Selection: Select a clean, dry, wide-mouth High-Density Polyethylene (HDPE) container. Verification: Inspect the container for cracks and ensure the lid has an intact PTFE liner.
Transfer: Using a static-free scoopula, carefully transfer the solid ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate into the container.
Labeling: Immediately affix a hazardous waste tag. The label must explicitly read: "Hazardous Waste: Solid Halogenated Organic (Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate)" [8].
Sealing & Storage: Seal the container tightly. Self-Validation: Gently invert the sealed container to ensure no powder escapes. Store in a designated Satellite Accumulation Area (SAA) away from heat sources and oxidizers until EHS pickup[1].
Protocol B: Disposal of Reaction Mother Liquors (Solvent Solutions)
Use this protocol when the indole is dissolved in organic solvents (e.g., DCM, DMF, or Ethyl Acetate) during synthesis or extraction.
Segregation Check: Confirm that the liquid waste carboy is exclusively designated for Liquid Halogenated Organic Waste [3].
Transfer: Place a secondary containment tray under the waste carboy. Using a funnel, slowly pour the solvent mixture containing the fluorinated indole into the carboy.
Vapor Control: Do not leave the funnel in the carboy. Remove the funnel and immediately cap the container. Causality: Halogenated solvents evaporate rapidly; leaving containers open creates an inhalation hazard and violates EPA vapor emission regulations[8].
Documentation: Update the waste log attached to the carboy, noting the specific addition of the fluorinated indole and the carrier solvent[6].
Protocol C: Disposal of Contaminated Consumables
Use this protocol for weigh boats, filter papers, and contaminated gloves.
Collection: Gather all solid consumables that have come into direct contact with the chemical.
Bagging: Place these items into a transparent, heavy-duty polyethylene bag.
Consolidation: Place the sealed bag into the institutional "Solid Halogenated Debris" or "Contaminated Labware" bin[5]. Do not throw these items into the regular municipal trash, as residual fluorinated organics will leach into standard landfills.
Waste Segregation Decision Workflow
To prevent cross-contamination of waste streams, follow the logical workflow mapped below when disposing of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate and its byproducts.
Decision workflow for the segregation and disposal of fluorinated indole waste streams.
Emergency Spill Response Protocol
In the event of an accidental release of the powder outside of a fume hood, immediate and methodical action is required to prevent respiratory exposure and facility contamination.
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Close laboratory doors to allow the room's HVAC system to clear any aerosolized dust[8].
Suppress Dust Generation: Do not dry-sweep the powder, as this will aerosolize the fluorinated particles. Instead, lightly dampen a spill pad or paper towel with a compatible solvent (such as ethanol or isopropanol) and gently lay it over the spilled powder.
Wipe and Collect: Carefully wipe up the dampened solid, folding the pad inward to trap the chemical.
Dispose as Hazardous Waste: Place the contaminated spill pads, along with the gloves worn during the cleanup, into a sealed bag. Dispose of this bag in the Solid Halogenated Organic Waste container[5].
Decontaminate Surfaces: Wash the spill area with soap and water to remove any microscopic residue.
Personal protective equipment for handling ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
As a Senior Application Scientist, ensuring the safe and efficient handling of highly functionalized building blocks is paramount. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a specialized fluor...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the safe and efficient handling of highly functionalized building blocks is paramount. Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5) is a specialized fluorinated heterocyclic intermediate frequently utilized in the synthesis of CysLT1 selective antagonists and other advanced pharmacological agents[1].
While indole derivatives are foundational to drug discovery, the presence of the fluorine atom and the formyl group introduces specific handling challenges. Thermal decomposition can liberate highly toxic hydrogen fluoride (HF) gas, and the fine crystalline powder presents a significant inhalation and contact hazard[2].
This guide provides a self-validating Standard Operating Procedure (SOP) for the safe handling, operational processing, and disposal of this compound.
Physicochemical & Hazard Profile
Before initiating any operational workflow, personnel must understand the quantitative and qualitative hazard profile of the target compound[3].
Emits Hydrogen Fluoride (HF), NOx, CO, CO2 upon heating[2]
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; understand the causality behind each requirement to ensure a self-validating safety system.
Hand Protection (Double Gloving): Wear double-layered nitrile gloves (inner layer: 0.11 mm; outer layer: 0.14 mm). Causality: Indole derivatives and their common solvent vehicles (e.g., DMF, DMSO, Ethanol) can rapidly permeate standard latex. Double gloving ensures that if the outer glove is breached by a solvent, the inner glove provides a temporal barrier, allowing the operator time to safely doff the compromised layer[4].
Eye/Face Protection: ANSI Z87.1-compliant indirectly vented chemical safety goggles. Causality: Standard safety glasses leave gaps. Indirect venting prevents aerosolized fine powders from bypassing the seal, which is critical for preventing severe ocular irritation (H319)[5].
Body Protection: Flame-resistant (FR) laboratory coat with tightly fitted, knit cuffs. Fully buttoned.
Respiratory Protection: Handling the solid must be strictly confined to a certified chemical fume hood. Causality: The compound is classified as STOT SE 3 (respiratory tract irritation). If bulk transfer must occur outside engineering controls, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].
Operational Plan & Handling Methodology
Every step in this protocol includes a Validation Check to ensure the system remains safe and controlled throughout the procedure.
Phase 1: Pre-Operation Setup
Verify Engineering Controls: Turn on the chemical fume hood and ensure the sash is positioned at the designated safe operating height.
Validation Check: Perform a tissue test. Tape a single Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering, confirming a face velocity of 80–120 feet per minute (fpm).
Don PPE: Apply inner nitrile gloves, lab coat, safety goggles, and outer nitrile gloves. Inspect outer gloves for micro-tears.
Phase 2: Weighing and Transfer
Static Mitigation: Fluorinated organic powders are highly prone to static cling, which can cause sudden aerosolization. Discharge static from spatulas and weigh boats using an anti-static gun (e.g., Zerostat) or use grounded stainless-steel spatulas.
Weighing: Tare the anti-static weigh boat inside the fume hood. Carefully transfer the solid using a slow, rolling motion of the spatula to minimize dust generation.
Validation Check: Inspect the outer gloves for any visible white powder residue immediately after weighing. If contaminated, replace the outer gloves before touching solvent bottles.
Solvent Addition: When preparing solutions, slowly add the solvent (e.g., ethanol) to the solid along the side of the vessel. Do not drop the solid into a pool of solvent, as the displacement of air will eject fine particulates into the hood environment.
Phase 3: Reaction Setup
Atmospheric Control: Because indoles are electron-rich and can undergo unwanted oxidation, seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) before initiating heating or stirring[1].
Operational Workflow Diagram
Safe handling and operational workflow for fluorinated indole derivatives.
Spill Response & Emergency Protocols
In the event of accidental release, immediate and calculated action is required to prevent inhalation exposure.
Powder Spill Containment:Never sweep dry powder. Sweeping mechanizes the powder into breathable aerosols. Instead, gently cover the spill with damp absorbent paper or an inert absorbent material (e.g., sand or vermiculite) to suppress dust[6].
Collection: Use a non-sparking tool to scoop the dampened material into a designated hazardous waste container.
Surface Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a secondary wipe with soapy water to remove residual organics.
Disposal Plan
Proper segregation of fluorinated compounds is critical to prevent the formation of highly corrosive HF gas in municipal incinerators.
Solid Waste: Place all unused compound, contaminated weigh boats, and powder-soiled outer gloves into a sealed, clearly labeled high-density polyethylene (HDPE) container. Classify strictly as "Halogenated Organic Solid Waste" [2].
Liquid Waste: Any mother liquors, reaction filtrates, or cleaning solvents containing Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate must be segregated into "Halogenated Organic Solvent Waste" carboys. Do not mix with non-halogenated waste streams.
Secondary PPE Waste: Unsoiled inner gloves and general lab debris can be disposed of in standard biohazard/chemical debris bins, provided they have passed a visual inspection for contamination.
References
Wang, et al. "Discovery of 3-substituted 1H-indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists". Bioorganic & Medicinal Chemistry Letters. DOI.org. URL: [Link]
Fal Seguridad. "The importance of Personal Protective Equipment in the handling of chemicals". Fal Seguridad. URL: [Link]